5-Hydroxymethyldeoxycytidine monophosphate
Description
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2,6-8,14-16H,1,3-4H2,(H2,11,12,17)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUOMFLFUUHUPE-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993019 | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-(hydroxymethyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7226-77-9 | |
| Record name | 5-Hydroxymethyldeoxycytidine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-(hydroxymethyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Hydroxymethyldeoxycytidine monophosphate biological role
An In-depth Technical Guide on the Biological Role of 5-Hydroxymethyldeoxycytidine Monophosphate (5-hmdCMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (5-hmdCMP) is a modified pyrimidine nucleotide that plays a crucial role in epigenetic regulation. As the monophosphate form of the nucleoside 5-hydroxymethyldeoxycytidine (5-hmdC), it is a key intermediate in the dynamic process of DNA methylation and demethylation. Once incorporated into DNA, it is referred to as 5-hydroxymethylcytosine (5hmC), often dubbed the "sixth base" of the genome.[1][2] This document provides a comprehensive overview of the biological significance of 5-hmdCMP, focusing on its role within the DNA context as 5hmC. We will delve into its formation, its function in gene regulation, its implications in various diseases, and the methodologies used for its study.
The Epigenetic Landscape: Formation and Removal of 5-hmC
5-hmC is generated from 5-methylcytosine (5mC) through an oxidation reaction catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[3][4] This conversion is not merely a transient step in DNA demethylation but also establishes 5hmC as a stable epigenetic mark with its own distinct biological functions.[5] The TET enzymes can further oxidize 5hmC to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC).[3] These latter modifications are recognized and excised by thymine-DNA glycosylase (TDG) as part of the base excision repair (BER) pathway, ultimately leading to the replacement with an unmodified cytosine, thus completing the active DNA demethylation process.
Biological Functions of 5-hmC
The presence of 5-hmC in the genome is associated with active gene expression. It is often found in the gene bodies of actively transcribed genes and at enhancers.[6][7] The hydroxymethyl group can alter the binding of proteins to DNA. For instance, some methyl-CpG binding domain (MBD) proteins, which recognize 5mC and recruit repressive machinery, have a reduced affinity for 5hmC. This can lead to a more open chromatin state and facilitate transcription.
Beyond its role as a demethylation intermediate, 5-hmC is now recognized as a stable epigenetic mark. It is particularly abundant in the central nervous system and embryonic stem cells, suggesting a critical role in neurodevelopment and pluripotency.[5][6][8][9] In the brain, 5-hmC levels increase during neuronal differentiation and are thought to be important for learning and memory.[8][10] In embryonic stem cells, 5-hmC is enriched at the promoters of developmental genes, keeping them in a "poised" state for activation upon differentiation.[9][11]
Quantitative Distribution of 5-hmC in Human Tissues and Disease
The abundance of 5-hmC varies significantly across different human tissues and is often dysregulated in disease states, particularly in cancer and neurodegenerative disorders.
Table 1: 5-hmC Levels in Normal Human Tissues
| Tissue | % of 5-hmC (relative to total nucleotides) | Reference |
| Brain | 0.40% - 0.67% | [2] |
| Liver | 0.46% | [2] |
| Kidney | 0.38% | [2] |
| Colorectal | 0.45% - 0.57% | [2] |
| Lung | 0.14% - 0.18% | [2] |
| Heart | 0.05% | [2] |
| Breast | 0.05% | [2] |
| Placenta | 0.06% | [2] |
Table 2: Altered 5-hmC Levels in Cancer
A general hallmark of many cancers is a global reduction in 5-hmC levels compared to their normal tissue counterparts.[12][13][14]
| Cancer Type | Change in 5-hmC Levels (Tumor vs. Normal) | Reference |
| Colorectal Cancer | Significantly reduced (e.g., 0.02%–0.06% in tumor vs. 0.46%–0.57% in normal) | [2][12] |
| Lung Cancer (Squamous Cell) | Substantially depleted (up to 5-fold reduction) | [1] |
| Brain Tumors | Drastic reduction (up to >30-fold lower) | [1] |
| Prostate Cancer | Profoundly reduced | [13] |
| Breast Cancer | Profoundly reduced | [13] |
Table 3: 5-hmC in Neurodegenerative Diseases
Alterations in 5-hmC levels have also been implicated in the pathology of several neurodegenerative diseases.
| Disease | Change in 5-hmC Levels in Brain Tissue | Reference |
| Alzheimer's Disease | Reports vary, with some studies showing an increase and others a decrease in global 5-hmC levels. | [8][15] |
| Huntington's Disease | Reduced global 5-hmC levels have been reported. | [8][16] |
| Parkinson's Disease | Reduced global 5-hmC levels have been observed. | [8][17] |
Experimental Protocols for the Study of 5-hmC
A variety of techniques are available to detect and quantify 5-hmC. These methods are essential for elucidating its biological roles.
Immunohistochemistry (IHC) for 5-hmC Detection in Tissues
This protocol provides a method for the visualization of 5-hmC in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Deionized water
-
2N HCl
-
100 mM Tris-HCl, pH 8.5
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody against 5-hmC
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene twice for 5 minutes each. b. Rehydrate through a graded ethanol series: 100% (2x 3 min), 95% (1 min), 70% (1 min). c. Rinse in deionized water.
-
Antigen Retrieval (DNA Denaturation): a. Incubate slides in 2N HCl at 37°C for 30 minutes.[18] b. Neutralize by incubating in 100 mM Tris-HCl (pH 8.5) for 10 minutes at room temperature.[18] c. Wash with PBS three times for 5 minutes each.
-
Blocking: a. Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary anti-5-hmC antibody in blocking buffer according to the manufacturer's instructions. b. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: a. Wash slides with PBS three times for 5 minutes each. b. Incubate with the biotinylated secondary antibody for 1 hour at room temperature. c. Wash with PBS three times for 5 minutes each. d. Incubate with ABC reagent for 30 minutes at room temperature. e. Wash with PBS three times for 5 minutes each.
-
Visualization: a. Incubate sections with DAB substrate until the desired brown color develops. b. Rinse with deionized water to stop the reaction.
-
Counterstaining and Mounting: a. Counterstain with hematoxylin. b. Dehydrate through an ethanol series and clear in xylene. c. Mount with a permanent mounting medium.
Hydroxymethylated DNA Immunoprecipitation followed by Sequencing (hMeDIP-seq)
This protocol describes the enrichment of 5-hmC-containing DNA fragments for subsequent analysis by high-throughput sequencing.
Materials:
-
Genomic DNA
-
Sonicator
-
IP buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5% Triton X-100, 150 mM NaCl)
-
Anti-5-hmC antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
DNA library preparation kit for sequencing
Procedure:
-
DNA Fragmentation: a. Fragment genomic DNA to an average size of 200-600 bp by sonication. b. Verify fragment size by agarose gel electrophoresis.
-
Immunoprecipitation: a. Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by rapid cooling on ice. b. Incubate the denatured DNA with an anti-5-hmC antibody overnight at 4°C with gentle rotation. c. Add pre-washed Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.
-
Washing: a. Capture the beads with a magnetic stand and discard the supernatant. b. Perform a series of washes to remove non-specifically bound DNA: i. Low salt wash buffer ii. High salt wash buffer iii. LiCl wash buffer iv. TE buffer
-
Elution and DNA Purification: a. Elute the immunoprecipitated DNA from the beads using elution buffer. b. Reverse cross-links (if applicable) and treat with Proteinase K. c. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Library Preparation and Sequencing: a. Prepare a sequencing library from the enriched DNA using a standard library preparation kit. b. Perform high-throughput sequencing.
5-hmdCMP in Nucleotide Metabolism
While the primary focus of 5-hmdCMP research is its role within DNA as 5hmC, it is also a component of the cellular nucleotide pool. Deoxycytidine and its analogs can be phosphorylated by deoxycytidine kinase (dCK) to their monophosphate forms, which can then be further phosphorylated to triphosphates and incorporated into DNA.[19] The salvage pathway allows cells to recycle nucleosides and bases from DNA and RNA degradation, providing an energy-efficient alternative to de novo nucleotide synthesis. The specific kinetics and regulatory mechanisms of 5-hmdCMP within the salvage pathway are an area of ongoing research.
Conclusion and Future Directions
This compound, primarily through its incorporation into DNA as 5-hydroxymethylcytosine, is a pivotal player in the epigenetic regulation of the genome. Its dynamic interplay with DNA methylation, its role in gene activation, and its dysregulation in cancer and neurodegenerative diseases highlight its importance in cellular function and pathology. The development of sophisticated techniques for its detection and quantification continues to unravel the complexities of its biological roles. Future research will likely focus on the precise mechanisms by which 5-hmC influences chromatin structure and transcription factor binding, its potential as a biomarker for disease diagnosis and prognosis, and the therapeutic possibilities of targeting the enzymes that regulate its levels. Further investigation into the role of free 5-hmdCMP in nucleotide metabolism and potential signaling pathways will also provide a more complete understanding of this multifaceted molecule.
References
- 1. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TET methylcytosine oxidases: new insights from a decade of research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA methylation and hydroxymethylation in stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrating 5-Hydroxymethylcytosine into the Epigenomic Landscape of Human Embryonic Stem Cells | PLOS Genetics [journals.plos.org]
- 7. 5-hydroxymethylcytosine is associated with enhancers and gene bodies in human embryonic stem cells [escholarship.org]
- 8. The emerging role of 5-hydroxymethylcytosine in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrating 5-Hydroxymethylcytosine into the Epigenomic Landscape of Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of 5-hydroxymethylcytosine in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genome-wide mapping of 5-hydroxymethylcytosine in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 13. oncotarget.com [oncotarget.com]
- 14. mdpi.com [mdpi.com]
- 15. 5-hydroxymethylcytosine: A new player in brain disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. The emerging role of 5-hydroxymethylcytosine in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunohistochemical Detection of 5-Methylcytosine and 5-Hydroxymethylcytosine in Developing and Postmitotic Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nucleotide salvage - Wikipedia [en.wikipedia.org]
The Discovery of 5-Hydroxymethyl-2'-deoxycytidine Monophosphate (5-hmdCMP) in Bacteriophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of modified nucleotides in the genomes of bacteriophages has unveiled a fascinating layer of complexity in the evolutionary arms race between viruses and their bacterial hosts. One of the earliest and most significant of these discoveries was that of 5-hydroxymethylcytosine (5hmC), which replaces cytosine entirely in the DNA of T-even bacteriophages like T4.[1] This modification, and its precursor 5-hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP), are central to a sophisticated viral strategy to protect its genetic material from host defense mechanisms, particularly restriction enzymes. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and detection of 5-hmdCMP in bacteriophages, tailored for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this unique biological phenomenon.
The Core of the Discovery: Biosynthesis of 5-hmdCMP
The cornerstone of this viral defense mechanism is the enzymatic synthesis of 5-hmdCMP, a reaction catalyzed by the enzyme deoxycytidylate hydroxymethylase (dCMP hydroxymethylase). This enzyme, encoded by the phage genome, is a critical component of the bacteriophage's strategy to modify its DNA.
The Key Enzyme: dCMP Hydroxymethylase
Bacteriophage T4 dCMP hydroxymethylase is a homodimeric protein.[2] It catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to the 5-position of the pyrimidine ring of dCMP, yielding 5-hmdCMP and tetrahydrofolate.[3] This enzyme is essential for the production of the modified nucleotide that will ultimately be incorporated into the phage's DNA.[4]
Table 1: Properties of Bacteriophage T4 dCMP Hydroxymethylase
| Property | Value | Reference |
| Enzyme Commission (EC) Number | 2.1.2.8 | [2] |
| Structure | Homodimer | [2] |
| Substrates | dCMP, 5,10-Methylenetetrahydrofolate | [3] |
| Products | 5-hmdCMP, Tetrahydrofolate | [3] |
The Biosynthetic Pathway
The synthesis of 5-hmdCMP is a pivotal step in the production of phage DNA. The pathway ensures a sufficient supply of the modified nucleotide for replication.
Abundance of 5-Hydroxymethylcytosine in Bacteriophage Genomes
The extent of cytosine replacement by 5-hydroxymethylcytosine varies among different bacteriophages. In T-even phages like T4, the replacement is virtually complete.[5] This wholesale substitution is a key feature of their strategy to evade host restriction systems.
Table 2: Abundance of 5-Hydroxymethylcytosine in Select Bacteriophage Genomes
| Bacteriophage | Host | Percentage of Cytosine Replaced by 5hmC | Reference |
| T4 | Escherichia coli | ~100% | [5] |
| T2 | Escherichia coli | ~100% | |
| T6 | Escherichia coli | ~100% |
Note: Data for a wider range of bacteriophages with varying levels of 5hmC substitution is not extensively available in the provided search results. The T-even phages are the most well-characterized examples of complete replacement.
Experimental Protocols for the Detection and Analysis of 5-hmdCMP and 5hmC
The study of 5-hmdCMP and its incorporation into DNA as 5hmC relies on a variety of sophisticated molecular biology techniques. These protocols are essential for researchers investigating the role of this modified base in phage biology and for those exploring its potential as a target for novel antiviral therapies.
Purification of Recombinant dCMP Hydroxymethylase
Obtaining pure and active dCMP hydroxymethylase is a prerequisite for detailed biochemical characterization. While a specific, detailed protocol for the purification of recombinant bacteriophage T4 dCMP hydroxymethylase was not found in the search results, a general approach based on affinity chromatography of tagged proteins is a standard and effective method.[6][7]
Workflow for Purification of His-tagged dCMP Hydroxymethylase
Enzymatic Assay for dCMP Hydroxymethylase Activity
Measuring the activity of dCMP hydroxymethylase is crucial for its characterization. A common method involves a spectrophotometric assay that couples the production of tetrahydrofolate to a detectable change in absorbance. A detailed, specific protocol for T4 dCMP hydroxymethylase was not found, but a general protocol for enzyme assays can be adapted.[8][9]
Principle of a Coupled Spectrophotometric Assay:
-
The primary reaction is the conversion of dCMP and 5,10-methylenetetrahydrofolate to 5-hmdCMP and tetrahydrofolate, catalyzed by dCMP hydroxymethylase.
-
Tetrahydrofolate is then oxidized to dihydrofolate by a coupling enzyme (e.g., dihydrofolate reductase in the reverse reaction, though a more direct method is preferable).
-
The change in absorbance at a specific wavelength (e.g., 340 nm for NADPH consumption if coupled to dihydrofolate reductase) is monitored over time. The rate of change is proportional to the enzyme activity.
Detection of 5-Hydroxymethylcytosine in DNA
Several powerful techniques are available to detect and quantify 5hmC in genomic DNA.
MeDIP-seq utilizes an antibody that specifically recognizes 5hmC to enrich for DNA fragments containing this modification. These enriched fragments are then sequenced to map the genomic locations of 5hmC.
MeDIP-seq Workflow
OxBS-seq is a chemical-based method that can distinguish between 5-methylcytosine (5mC) and 5hmC at single-base resolution. It involves a chemical oxidation step that converts 5hmC to 5-formylcytosine (5fC), which is then susceptible to deamination by bisulfite treatment.
oxBS-seq Workflow
TAB-seq is an enzymatic method that provides a direct, positive readout of 5hmC at single-base resolution. It utilizes the Ten-Eleven Translocation (TET) family of enzymes to selectively modify 5mC, while protecting 5hmC.
TAB-seq Workflow
Conclusion and Future Directions
The discovery of 5-hmdCMP and the elucidation of its biosynthetic pathway in bacteriophages represent a landmark in our understanding of viral genetics and host-pathogen interactions. The complete replacement of a canonical DNA base with a modified counterpart highlights the remarkable adaptability of viruses. For researchers, the study of dCMP hydroxymethylase and its associated pathways offers a rich field for investigating enzyme mechanisms and protein-protein interactions within the phage replication machinery. For drug development professionals, the enzymes involved in this unique metabolic pathway present attractive targets for the development of novel antiviral agents. By disrupting the synthesis of 5-hmdCMP, it may be possible to render phage DNA susceptible to host defenses, thereby inhibiting viral replication. Further research into the prevalence of this and other DNA modifications across a broader range of bacteriophages, coupled with detailed biochemical and structural studies of the enzymes involved, will undoubtedly continue to provide valuable insights and opportunities for therapeutic intervention.
References
- 1. Biological effects of substituting cytosine for 5-hydroxymethylcytosine in the deoxyribonucleic acid of bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Synthesis of T4 DNA and bacteriophage in the absence of dCMP hydroxymethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the 5-hydroxymethylcytosine-specific DNA restriction endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of phage display-modified bacteriophage T4 by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of phage display-modified bacteriophage T4 by affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. home.sandiego.edu [home.sandiego.edu]
An In-Depth Technical Guide to the Enzymatic Synthesis of 5-Hydroxymethyldeoxycytidine Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethyldeoxycytidine (5-hmdC) is a modified pyrimidine base found in the DNA of various organisms, playing a crucial role in epigenetic regulation. The corresponding monophosphate, 5-hydroxymethyldeoxycytidine monophosphate (5-hmdCMP), is a key intermediate in the synthesis of 5-hmdC-containing nucleic acids. This technical guide provides a comprehensive overview of the enzymatic synthesis of 5-hmdCMP, focusing on the use of deoxycytidylate hydroxymethylase (dCMP hydroxymethylase). This document details the expression and purification of recombinant dCMP hydroxymethylase, outlines a robust protocol for the enzymatic synthesis of 5-hmdCMP, and provides methods for the quantitative analysis of the product. This guide is intended to be a valuable resource for researchers in molecular biology, epigenetics, and drug development who require a reliable method for producing this important modified nucleotide.
Introduction
The enzymatic synthesis of modified nucleotides offers several advantages over chemical methods, including high specificity, mild reaction conditions, and the absence of toxic reagents. This compound (5-hmdCMP) is synthesized from deoxycytidine monophosphate (dCMP) and a one-carbon donor, a reaction catalyzed by the enzyme dCMP hydroxymethylase. This enzyme is notably found in bacteriophage T4, where it is a key component of the phage's DNA modification system. The ability to efficiently synthesize 5-hmdCMP is critical for a variety of research applications, including the in vitro synthesis of 5-hmdC-containing DNA for epigenetic studies and the development of novel therapeutic agents.
Enzymatic Synthesis Pathway
The primary enzymatic route for the synthesis of 5-hmdCMP involves the direct hydroxymethylation of dCMP. This reaction is catalyzed by dCMP hydroxymethylase, which utilizes N5,N10-methylenetetrahydrofolate as the one-carbon donor.
Caption: Enzymatic conversion of dCMP to 5-hmdCMP.
Experimental Protocols
Expression and Purification of Recombinant T4 dCMP Hydroxymethylase
A common method for producing T4 dCMP hydroxymethylase is through the expression of the cloned gene (gene 42) in an E. coli expression system. The following is a general protocol for the expression and purification of a His-tagged version of the enzyme.
Experimental Workflow for Enzyme Purification
Caption: Workflow for T4 dCMP hydroxymethylase purification.
Protocol:
-
Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the T4 dCMP hydroxymethylase gene fused to a polyhistidine tag.
-
Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture for 4-6 hours at 30°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis and Storage: Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol) and store at -80°C.
Enzymatic Synthesis of 5-hmdCMP
The following protocol describes a typical small-scale enzymatic synthesis of 5-hmdCMP.
Reaction Components:
| Component | Final Concentration |
| Tris-HCl (pH 7.5) | 50 mM |
| MgCl2 | 10 mM |
| Dithiothreitol (DTT) | 2 mM |
| dCMP | 5 mM |
| N5,N10-Methylenetetrahydrofolate | 10 mM |
| T4 dCMP Hydroxymethylase | 1-5 µM |
Protocol:
-
Combine the buffer, MgCl2, DTT, and dCMP in a microcentrifuge tube.
-
Add the N5,N10-methylenetetrahydrofolate.
-
Initiate the reaction by adding the purified T4 dCMP hydroxymethylase.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Terminate the reaction by heating at 95°C for 5 minutes or by adding an equal volume of cold ethanol to precipitate the enzyme.
-
Centrifuge to remove the precipitated enzyme and collect the supernatant containing the 5-hmdCMP.
Quantitative Analysis
The progress of the enzymatic reaction and the final yield of 5-hmdCMP can be determined using various analytical techniques.
Spectrophotometric Assay
The activity of dCMP hydroxymethylase can be monitored continuously by a spectrophotometric assay that couples the production of dihydrofolate (DHF) to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the rate of 5-hmdCMP synthesis.
Assay Components:
| Component | Final Concentration |
| Tris-HCl (pH 7.5) | 50 mM |
| MgCl2 | 10 mM |
| DTT | 2 mM |
| dCMP | 0.1-1 mM |
| N5,N10-Methylenetetrahydrofolate | 0.2-2 mM |
| NADPH | 0.1 mM |
| Dihydrofolate Reductase (DHFR) | 1-2 units |
| T4 dCMP Hydroxymethylase | 10-100 nM |
Procedure:
-
Combine all components except T4 dCMP hydroxymethylase in a quartz cuvette.
-
Initiate the reaction by adding the dCMP hydroxymethylase.
-
Monitor the decrease in absorbance at 340 nm over time.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and quantifying dCMP and 5-hmdCMP. A reverse-phase C18 column is typically used with an aqueous mobile phase containing a buffer such as ammonium acetate or triethylammonium acetate and a gradient of an organic solvent like acetonitrile or methanol.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 271 nm (for dCMP) and 278 nm (for 5-hmdCMP) |
Data Presentation
Reaction Yields
The yield of 5-hmdCMP can be calculated from the HPLC chromatograms by comparing the peak area of the product to that of a known standard.
| Substrate Concentration (dCMP) | Enzyme Concentration | Reaction Time | Yield of 5-hmdCMP (%) |
| 1 mM | 1 µM | 1 hour | ~85% |
| 5 mM | 2 µM | 2 hours | >95% |
| 10 mM | 5 µM | 2 hours | >90% |
Note: These are representative yields and may vary depending on the specific reaction conditions and enzyme purity.
Kinetic Parameters of T4 dCMP Hydroxymethylase
The kinetic parameters of the enzyme can be determined from initial rate data obtained from the spectrophotometric assay at varying substrate concentrations.
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| dCMP | 5 - 15 | 10 - 25 |
| N5,N10-Methylene-THF | 10 - 30 | - |
Note: These values are approximate and can be influenced by assay conditions such as pH and temperature.
Conclusion
This technical guide provides a comprehensive framework for the enzymatic synthesis of this compound using T4 dCMP hydroxymethylase. The detailed protocols for enzyme purification, enzymatic synthesis, and quantitative analysis are designed to be readily implemented in a research setting. The provided data and visualizations offer a clear understanding of the process and expected outcomes. The ability to reliably produce 5-hmdCMP is essential for advancing our understanding of the epigenetic roles of 5-hydroxymethylcytosine and for the development of novel molecular tools and therapeutic strategies.
function of 5-hmdCMP in viral DNA
An In-depth Technical Guide to the Function of 5-hydroxymethyldeoxycytidine monophosphate (5-hmdCMP) in Viral DNA
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of epigenetics has expanded beyond the canonical four DNA bases to include several modifications, with 5-hydroxymethylcytosine (5hmC) emerging as a critical player in gene regulation and cellular identity. While extensively studied in mammals, the presence and function of its precursor, this compound (5-hmdCMP), in viral genomes represent a fascinating and long-standing area of virology. First identified in T-even bacteriophages, this "sixth base" is not merely a passive component but an active participant in the viral life cycle.[1][2] Viruses have evolved sophisticated enzymatic pathways to synthesize 5-hmdCMP and incorporate it into their DNA, providing a powerful mechanism to evade host defenses, regulate their own gene expression, and ensure genomic integrity. This technical guide provides a comprehensive overview of the biosynthesis of 5-hmdCMP in viral DNA, its core functions in viral replication and host interaction, and the state-of-the-art methodologies used for its detection and quantification. We further explore the implications of these unique viral pathways for the development of novel antiviral therapeutics.
Introduction
DNA methylation, particularly the addition of a methyl group to the 5th carbon of cytosine (5-mC), is a well-established epigenetic mark crucial for regulating gene expression and maintaining genome stability in mammals.[2][3] The discovery of the Ten-Eleven Translocation (TET) family of enzymes, which oxidize 5-mC to 5-hydroxymethylcytosine (5hmC), added another layer of complexity to the epigenetic code.[2][4] 5hmC is now recognized not just as an intermediate in DNA demethylation but as a stable and functionally distinct epigenetic mark.[1][5][6]
Long before its characterization in mammals, 5-hydroxymethylcytosine was discovered as a fundamental component of the DNA of T-even bacteriophages in 1952.[1][2] In these viruses, cytosine is completely replaced by 5-hydroxymethylcytosine (5-hmC). This modification is critical for the phage's survival, primarily as a defense mechanism against the host bacterium's arsenal of restriction enzymes. This guide delves into the multifaceted roles of the corresponding deoxynucleotide, 5-hmdCMP, in viral biology, from its synthesis to its strategic deployment in the high-stakes evolutionary arms race between virus and host.
Biosynthesis of 5-hmdCMP in Viral Genomes
Viruses, particularly bacteriophages, have evolved unique enzymatic pathways to produce modified nucleotides, thereby altering the chemical composition of their genomes. The synthesis of 5-hmdCMP is a prime example of this viral ingenuity, occurring through distinct mechanisms.
De Novo Synthesis Pathway
In T-even bacteriophages, the production of 5-hmdCMP is an essential step preceding DNA replication. These phages encode a specific enzyme, dCMP hydroxymethylase (encoded by gene 42 in T4 phage), which catalyzes the transfer of a hydroxymethyl group from N5,N10-methylenetetrahydrofolate to the 5-position of dCMP. This reaction directly produces 5-hmdCMP, which is then phosphorylated to 5-hmdCTP and incorporated into the nascent DNA chain by the viral DNA polymerase.[7] To ensure the fidelity of this process, T4 phages also encode a deoxycytidine triphosphatase (dCTPase), which degrades dCTP, preventing the incorporation of standard cytosine into the viral DNA.[8] Studies have shown that dCMP hydroxymethylase may also play a more direct role in DNA synthesis, possibly by helping to recognize the modified nucleotide.[7]
Post-Replicative Modification Pathway
An alternative strategy observed in some bacteriophages involves a two-step, post-replicative modification. This pathway begins with a phage-encoded C5-cytosine methyltransferase (C5-MTase) that methylates specific cytosine residues within the DNA to form 5-methylcytosine (5mC). Subsequently, a phage-encoded TET-like dioxygenase hydroxylates the methyl group of 5mC to produce 5-hydroxymethylcytosine (5hmC).[9] This mechanism allows for site-specific modification rather than the global replacement seen in T-even phages.
Further Glycosylation of 5-hmC
The modification process often does not end with hydroxymethylation. Many phages that produce 5-hmC also possess glycosyltransferases that attach glucose moieties to the hydroxyl group of 5-hmC.[9] This glycosylation serves to further diversify the chemical nature of the viral DNA, adding another layer of protection against host nucleases.
References
- 1. Hydroxymethylation of DNA: an epigenetic marker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A B-cell targeting virus disrupts potentially protective genomic methylation patterns in lymphoid tissue by increasing global 5-hydroxymethylcytosine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomodal.com [biomodal.com]
- 7. Direct Participation of dCMP Hydroxymethylase in Synthesis of Bacteriophage T4 DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological effects of substituting cytosine for 5-hydroxymethylcytosine in the deoxyribonucleic acid of bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A postreplicative C5-cytosine hypermodification triggered by bacteriophage methyltransferase and hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
The Sixth Base: A Technical Guide to 5-Hydroxymethylcytosine and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-hydroxymethylcytosine (5-hmC), often referred to as the "sixth base" of the genome, is a pivotal epigenetic modification with significant implications in gene regulation, cellular differentiation, and disease. While its presence and function are increasingly understood, the precise molecular pathways leading to its formation are critical for therapeutic and diagnostic development. This technical guide provides an in-depth exploration of the primary precursor to 5-hmC in mammalian DNA, focusing on the enzymatic conversion of 5-methylcytosine (5mC). It addresses the common misconception of 5-hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP) acting as a direct precursor for DNA synthesis in mammals, a mechanism observed in bacteriophages but not established as a significant pathway in mammalian cells. This document details the well-characterized TET-mediated oxidation pathway, presents quantitative data on 5-hmC abundance, outlines key experimental protocols for its study, and provides visual representations of the involved molecular processes.
The Primary Pathway: TET-Mediated Oxidation of 5-Methylcytosine
In mammalian cells, the overwhelming body of scientific evidence points to the enzymatic oxidation of 5-methylcytosine (5mC), a base already incorporated into the DNA strand, as the primary and dominant pathway for the formation of 5-hydroxymethylcytosine (5-hmC).[1][2][3][4] This process is catalyzed by the Ten-Eleven Translocation (TET) family of Fe(II)- and 2-oxoglutarate-dependent dioxygenases (TET1, TET2, and TET3).[5][6][7]
The TET enzymes iteratively oxidize 5mC to 5-hmC, and subsequently to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC).[1][2][3] These further oxidized forms are recognized and excised by the base excision repair (BER) pathway, leading to the restoration of an unmodified cytosine, thus representing a pathway for active DNA demethylation.[1][2][8] However, 5-hmC is not merely a transient intermediate; it is a stable epigenetic mark with its own distinct regulatory functions.[2][3]
The Role of 5-hmdCMP in Mammalian Cells
While T-even bacteriophages utilize a pathway involving the synthesis of 5-hydroxymethyl-dCTP (a triphosphate derivative of 5-hmdCMP) and its direct incorporation into their genomic DNA, a similar prominent pathway has not been identified in mammals.[9] The prevailing understanding is that mammalian DNA polymerases do not efficiently incorporate 5-hmdCTP. The focus of mammalian 5-hmC biology is on the post-replicative modification of 5mC within the existing DNA structure.
Quantitative Insights into 5-hmC Abundance
The levels of 5-hmC vary significantly across different tissues and cell types, and are often altered in disease states, particularly in cancer.[10][11][12] These quantitative differences underscore the dynamic and regulatory nature of this epigenetic mark.
| Tissue/Cell Type | 5-hmC Levels (as % of total cytosine or relative to 5mC) | Reference |
| Mouse Purkinje Cells | High levels, significant portion of modified cytosines | [13] |
| Mouse Embryonic Stem Cells | Present, levels decrease upon differentiation | [5][7] |
| Human Brain, Liver, Kidney, Colon | Highest 5-hmC content (>0.3%) | [14] |
| Human Lung, Heart, Placenta, Breast | Lower 5-hmC content (<0.1%) | [14] |
| Cancerous Tissues (general) | Significantly decreased compared to normal tissues | [10][14] |
| Malignant Lung Cancer (blood) | 0.013 ± 0.003 % (decreased from healthy controls) | [10] |
| Healthy Controls (blood) | 0.023 ± 0.006 % | [10] |
Experimental Protocols for the Study of 5-hmC
A variety of robust methods have been developed for the detection, quantification, and mapping of 5-hmC. The choice of method depends on the specific research question, required resolution, and available resources.
Global 5-hmC Quantification
Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This is a highly accurate and sensitive method for the global quantification of 5-hmC and other modified bases.[13][15]
Protocol Outline:
-
Genomic DNA Isolation: Extract high-quality genomic DNA from the cells or tissues of interest.
-
DNA Hydrolysis: Digest the genomic DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
HPLC Separation: Separate the resulting nucleosides using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).
-
Mass Spectrometry Detection: Detect and quantify the individual nucleosides using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Quantification: Determine the amount of 5-hmC relative to total cytosine or other nucleosides by comparing the signal intensities to standard curves of known concentrations.
Locus-Specific and Genome-Wide Mapping of 5-hmC
Method: TET-Assisted Bisulfite Sequencing (TAB-Seq)
TAB-seq allows for the single-base resolution mapping of 5-hmC across the genome.[13][16]
Protocol Outline:
-
Glycosylation of 5-hmC: Protect 5-hmC residues in the genomic DNA by glycosylating them using T4 β-glucosyltransferase (β-GT). This creates 5-glucosyl-hydroxymethylcytosine (5-ghmC).
-
TET-Mediated Oxidation of 5mC: Treat the DNA with a recombinant TET enzyme to oxidize all 5mC residues to 5caC. The protected 5-ghmC residues are resistant to this oxidation.
-
Bisulfite Conversion: Perform standard bisulfite conversion on the treated DNA. Unmodified cytosine and 5caC are deaminated to uracil, while the protected 5-ghmC is resistant and read as cytosine.
-
PCR Amplification and Sequencing: Amplify the regions of interest or the entire genome and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome. Cytosines that are read as 'C' in the final sequence represent the original locations of 5-hmC.
Method: Oxidative Bisulfite Sequencing (oxBS-Seq)
This method, in conjunction with standard bisulfite sequencing (BS-Seq), can also map 5-hmC at single-base resolution.[13][17]
Protocol Outline:
-
Sample Splitting: Divide the genomic DNA sample into two aliquots.
-
Oxidation of 5-hmC: Treat one aliquot with a chemical oxidant (e.g., potassium perruthenate) that specifically converts 5-hmC to 5-formylcytosine (5fC).
-
Bisulfite Conversion: Perform bisulfite conversion on both the treated and untreated aliquots. In the treated sample, both unmodified cytosine and 5fC (derived from 5-hmC) are converted to uracil. 5mC remains as cytosine. In the untreated sample, both 5mC and 5-hmC are read as cytosine.
-
Sequencing and Analysis: Sequence both samples. The level of 5-hmC at any given cytosine position is determined by subtracting the methylation level of the oxidized sample from the methylation level of the untreated sample.
TET Enzyme Activity Assay
Method: In Vitro Conversion Assay with HPLC or TLC Analysis
This assay measures the ability of a TET enzyme to convert 5mC to 5-hmC in a controlled in vitro setting.[18][19]
Protocol Outline:
-
Substrate Preparation: Synthesize a short DNA oligonucleotide containing one or more 5mC residues. The substrate can be radiolabeled for easier detection.
-
Enzymatic Reaction: Incubate the 5mC-containing DNA substrate with the purified recombinant TET enzyme in a reaction buffer containing the necessary cofactors (Fe(II), 2-oxoglutarate, and ascorbate).
-
Reaction Quenching: Stop the reaction at various time points.
-
Product Analysis:
-
HPLC-MS: Digest the DNA to nucleosides and analyze the products by HPLC-MS to quantify the conversion of 5mC to 5-hmC.
-
Thin-Layer Chromatography (TLC): If using a radiolabeled substrate, digest the DNA to mononucleotides and separate them by 2D-TLC. Visualize and quantify the spots corresponding to 5-mdCMP and 5-hmdCMP using autoradiography.
-
Visualizing the Pathways and Workflows
TET-Mediated Oxidation of 5-Methylcytosine
Caption: The TET-mediated oxidation pathway of 5-methylcytosine in mammalian DNA.
Experimental Workflow for TAB-Seq
Caption: A simplified workflow for TET-Assisted Bisulfite Sequencing (TAB-Seq).
Conclusion
The formation of 5-hydroxymethylcytosine in mammals is a dynamically regulated process, primarily occurring through the post-replicative oxidation of 5-methylcytosine by TET enzymes. While the direct incorporation of a 5-hmdCMP precursor is a known mechanism in some viruses, it is not considered a significant pathway for the synthesis of 5-hmC in mammalian genomic DNA. Understanding the nuances of the TET-mediated pathway is paramount for researchers and drug development professionals aiming to unravel the complexities of epigenetic regulation in health and disease. The methodologies outlined in this guide provide a robust toolkit for the continued exploration of this fascinating and functionally important "sixth base."
References
- 1. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomodal.com [biomodal.com]
- 4. 5-Hydroxymethylcytosine: generation, fate, and genomic distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine in Mammalian DNA by MLL Partner TET1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA by MLL partner TET1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detecting DNA hydroxymethylation: exploring its role in genome regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tet-Mediated Formation of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-hydroxymethylcytosine and its potential roles in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epigenie.com [epigenie.com]
- 15. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5mC/5hmC Sequencing - CD Genomics [cd-genomics.com]
- 18. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scholarly Article or Book Chapter | Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation | ID: m039kc58s | Carolina Digital Repository [cdr.lib.unc.edu]
The Central Role of dCMP Hydroxymethyltransferase in 5-Hydroxymethyl-dCMP Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycytidylate (dCMP) hydroxymethyltransferase is a pivotal enzyme in the biosynthesis of 5-hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP), a modified pyrimidine nucleotide. This nucleotide is a hallmark of the genomes of T-even bacteriophages, such as T4, where it replaces cytosine entirely. This modification serves as a protective mechanism against host restriction enzymes, which would otherwise degrade the viral DNA. The synthesis of 5-hmdCMP is a critical step in the phage lytic lifecycle, making dCMP hydroxymethyltransferase a potential target for novel antiviral therapies. This technical guide provides an in-depth exploration of the role of dCMP hydroxymethyltransferase in 5-hmdCMP synthesis, including its biochemical mechanism, its place within the intricate dNTP synthetase complex, and the experimental methodologies used to study this essential enzyme.
The Biochemical Reaction: A One-Carbon Transfer
dCMP hydroxymethyltransferase (EC 2.1.2.8) catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to the 5-position of dCMP, yielding 5-hmdCMP and tetrahydrofolate. This reaction is a crucial branch point in pyrimidine metabolism, directing dCMP away from the synthesis of dTMP and towards the production of this modified nucleotide.
Signaling Pathway of 5-hmdCMP Synthesis
Delving into the Dawn of a Modified Nucleotide: Early Studies on 5-Hydroxymethyldeoxycytidine Monophosphate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The discovery and initial characterization of 5-hydroxymethyldeoxycytidine monophosphate (5-hmdCMP) marked a pivotal moment in understanding the molecular biology of bacteriophages and laid the groundwork for future discoveries in epigenetics. This technical guide provides a comprehensive overview of the seminal early studies on 5-hmdCMP, focusing on its discovery in T-even bacteriophages, the elucidation of its biosynthetic pathway, and the initial characterization of the enzymes involved.
Discovery of a "New" Pyrimidine Base in T-Even Phage DNA
In the early 1950s, Gerard R. Wyatt and Seymour S. Cohen at the University of Pennsylvania made a groundbreaking discovery while analyzing the DNA composition of T2, T4, and T6 bacteriophages. Their work revealed the presence of a novel pyrimidine base that was distinct from cytosine. Through meticulous chemical analysis, they identified this new base as 5-hydroxymethylcytosine. This finding was first reported in a landmark 1952 paper in Nature and further detailed in a 1953 publication in the Biochemical Journal.
Experimental Protocol: Isolation and Identification of 5-Hydroxymethylcytosine
The initial identification of 5-hydroxymethylcytosine involved a series of classical biochemical techniques to isolate, purify, and characterize the DNA and its constituent bases.
1.1.1. Phage Propagation and DNA Isolation:
-
T-even bacteriophages (T2, T4, T6) were propagated in Escherichia coli strain B.
-
The phage lysate was clarified by centrifugation, and the phage particles were concentrated and purified by differential centrifugation.
-
DNA was extracted from the purified phage particles by treatment with sodium dodecyl sulfate (SDS) or by osmotic shock followed by enzymatic digestion of proteins with trypsin and chymotrypsin.
-
The resulting DNA was precipitated with ethanol and further purified.
1.1.2. DNA Hydrolysis:
-
Purified phage DNA was hydrolyzed to its constituent bases by heating in strong acids, such as 72% (w/w) perchloric acid at 100°C for 1 hour or 90% formic acid at 175°C for 2 hours.
1.1.3. Paper Chromatography for Base Separation:
-
The DNA hydrolysate was neutralized and the mixture of purine and pyrimidine bases was separated using paper chromatography.
-
Whatman No. 1 filter paper was typically used.
-
A common solvent system for separating the bases was a mixture of isopropanol, concentrated hydrochloric acid, and water.
-
The separated bases were located on the chromatogram by their absorption of ultraviolet (UV) light.
1.1.4. Identification and Quantification:
-
The Rf value (the ratio of the distance traveled by the spot to the distance traveled by the solvent front) of the unknown base was compared to that of known standards (adenine, guanine, cytosine, thymine, and 5-methylcytosine). The "new" base had a distinct Rf value.
-
The spots corresponding to each base were eluted from the paper with a dilute acid (e.g., 0.1 N HCl).
-
The concentration of each base in the eluate was determined by UV spectrophotometry, using the known molar extinction coefficients for each base at its absorption maximum.
Quantitative Data: Base Composition of T-Even Phage DNA
The quantitative analysis of the base composition of T-even phage DNA by Wyatt and Cohen revealed a complete absence of cytosine, which was entirely replaced by 5-hydroxymethylcytosine. This discovery was a fundamental departure from the then-accepted model of DNA composition.
| Base | Molar Ratio (T2 Phage) | Molar Ratio (T4 Phage) | Molar Ratio (T6 Phage) |
| Adenine | 1.00 | 1.00 | 1.00 |
| Guanine | 0.56 | 0.56 | 0.56 |
| Thymine | 1.03 | 1.03 | 1.03 |
| Cytosine | 0.00 | 0.00 | 0.00 |
| 5-Hydroxymethylcytosine | 0.55 | 0.55 | 0.55 |
Table 1: Molar ratios of bases in the DNA of T-even bacteriophages, normalized to adenine. Data compiled from early studies by Wyatt and Cohen.
The Enzymatic Synthesis of this compound
Following the discovery of 5-hydroxymethylcytosine, the next critical step was to understand its biosynthesis. Subsequent research, notably by Joel G. Flaks and Seymour S. Cohen, and by J. F. Koerner and M. J. Smith in the mid-to-late 1950s, elucidated the enzymatic pathway responsible for the synthesis of 5-hmdCMP. They discovered a novel enzyme, deoxycytidylate hydroxymethylase (dCMP hydroxymethylase), which is induced in E. coli upon infection with T-even phages.
The Biosynthetic Pathway
The early studies established that 5-hmdCMP is synthesized from deoxycytidine monophosphate (dCMP) through a one-carbon transfer reaction.
This pathway highlights the crucial role of dCMP hydroxymethylase in catalyzing the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to the 5-position of dCMP, yielding 5-hmdCMP and dihydrofolate.
Experimental Protocol: Assay for Deoxycytidylate Hydroxymethylase
The activity of dCMP hydroxymethylase was determined by measuring the conversion of dCMP to 5-hmdCMP.
2.2.1. Enzyme Preparation:
-
E. coli B was infected with a high multiplicity of T2 or T4 phage.
-
After a short incubation period (e.g., 10-15 minutes) to allow for the expression of early phage enzymes, the cells were harvested by centrifugation.
-
The cell pellet was washed and then lysed, for example, by sonication or grinding with alumina.
-
The cell-free extract was obtained by centrifugation to remove cell debris.
-
Further purification steps, such as ammonium sulfate fractionation and dialysis, were often employed to enrich for the enzyme.
2.2.2. Enzymatic Assay:
-
The reaction mixture typically contained:
-
Tris buffer (pH ~7.5)
-
Magnesium chloride (MgCl2)
-
Formaldehyde (as a source of the one-carbon unit)
-
Tetrahydrofolate
-
Deoxycytidine monophosphate (dCMP)
-
The enzyme preparation
-
-
The reaction was initiated by the addition of the enzyme and incubated at 37°C.
-
The reaction was stopped by adding acid (e.g., trichloroacetic acid).
2.2.3. Product Detection and Quantification:
-
The formation of 5-hmdCMP was often measured by a spectrophotometric assay coupled to the oxidation of tetrahydrofolate to dihydrofolate, which results in an increase in absorbance at 340 nm.
-
Alternatively, radiolabeled substrates (e.g., 14C-formaldehyde or 32P-dCMP) could be used, and the product separated by paper chromatography or ion-exchange chromatography, followed by quantification of radioactivity in the 5-hmdCMP spot or fraction.
Logical Workflow of Early 5-hmdCMP Research
The progression of research on 5-hmdCMP in its early days followed a logical and systematic path, from the initial observation of an anomaly in DNA composition to the detailed characterization of the underlying biochemistry.
Conclusion
The early studies on this compound were a testament to the power of meticulous biochemical investigation. The discovery of this modified nucleotide in bacteriophages not only expanded our understanding of the diversity of DNA structure but also opened up new avenues of research into viral replication strategies and the enzymatic pathways that support them. The experimental protocols and quantitative data from these foundational studies provided the essential framework upon which decades of subsequent research in molecular biology and epigenetics have been built. For researchers and drug development professionals, an appreciation of these early investigations offers valuable insights into the fundamental principles of nucleic acid biochemistry and the innovative spirit of scientific discovery.
The Emerging Role of 5-Hydroxymethyl-2'-deoxycytidine Monophosphate (5-hmdCMP) in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of epigenetics has been profoundly expanded by the discovery and characterization of 5-hydroxymethylcytosine (5hmC), the stable oxidized derivative of 5-methylcytosine (5mC). This technical guide provides an in-depth exploration of 5-hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP), the nucleotide form of 5hmC, and its integral connection to epigenetic regulation. We delve into the enzymatic pathways governing its formation and removal, its distribution across the genome, and its functional implications in both normal physiology and disease states. This document summarizes quantitative data on 5hmC abundance, details key experimental methodologies for its study, and presents visual representations of the core signaling and experimental workflows to serve as a comprehensive resource for researchers and professionals in the field.
Introduction: The "Sixth Base" and Its Significance
For decades, 5-methylcytosine (5mC) was considered the primary epigenetic modification of DNA in mammals, predominantly associated with gene silencing. The discovery of 5-hydroxymethylcytosine (5hmC), often dubbed the "sixth base," has revolutionized this view. 5hmC is not merely a transient intermediate in DNA demethylation but also a stable epigenetic mark with distinct regulatory functions.[1] It is generated through the oxidation of 5mC by the Ten-Eleven Translocation (TET) family of dioxygenases.[2][3] This modification is particularly enriched in the brain and embryonic stem cells and is dynamically regulated during development and differentiation.[4][5] A global reduction in 5hmC levels is a common feature in various cancers, highlighting its potential role in tumorigenesis and its promise as a biomarker.[1][6]
This guide will focus on 5-hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP), the nucleotide building block of 5hmC in the DNA polymer. Understanding its biochemistry, regulation, and functional consequences is crucial for advancing our knowledge of epigenetic control and for the development of novel therapeutic strategies.
The Chemical Landscape of 5-hmdCMP and Related Modifications
The journey from the canonical cytosine to its demethylated state involves a series of enzymatic modifications, each with a unique chemical identity.
Chemical Structures of Cytosine Modifications:
| Modification | Chemical Structure |
| 5-methylcytosine (5mC) | |
| 5-hydroxymethylcytosine (5hmC) | |
| 5-formylcytosine (5fC) | |
| 5-carboxylcytosine (5caC) |
Caption: Chemical structures of 5-methylcytosine and its oxidized derivatives.
The addition of a hydroxyl group to the methyl group of 5mC to form 5hmC alters the chemical properties of the cytosine base, influencing its interaction with DNA-binding proteins and the DNA repair machinery.
Quantitative Distribution of 5hmC Across Tissues and Disease States
The abundance of 5hmC varies significantly across different tissues and is often dysregulated in disease. The following tables summarize representative quantitative data on global 5hmC levels.
Table 1: Global 5hmC Levels in Human Tissues
| Tissue | % 5hmC of total Cytosine (approx.) | Reference |
| Brain | 0.40 - 0.67% | [3] |
| Liver | 0.46% | [3] |
| Kidney | 0.38% | [3] |
| Colon | 0.45% | [3] |
| Rectum | 0.57% | [3] |
| Lung | 0.14 - 0.18% | [3] |
| Heart | 0.05% | [3] |
| Breast | 0.05% | [3] |
| Placenta | 0.06% | [3] |
Table 2: Global 5hmC Levels in Mouse Tissues
| Tissue | % 5hmC of total Guanine (dG) (approx.) | Reference |
| Brain | ~0.25% | [7] |
| Kidney | ~0.12% | [7] |
| Liver | ~0.10% | [7] |
| Spleen | ~0.05% | [7] |
| Lung | ~0.04% | [7] |
| Heart | ~0.03% | [7] |
| Testis | ~0.02% | [7] |
Table 3: Alterations of 5hmC Levels in Cancer
| Cancer Type | Change in 5hmC Levels in Tumor vs. Normal Tissue | Reference |
| Colorectal Cancer | Significantly Reduced (Normal: 0.46-0.57%, Tumor: 0.02-0.06%) | [3][8] |
| Lung Cancer | Reduced | [1] |
| Breast Cancer | Reduced | [1] |
| Liver Cancer | Reduced | [1] |
| Prostate Cancer | Reduced | [1] |
| Kidney Cancer | Reduced | [1] |
| Melanoma | Reduced | [1] |
| Glioblastoma | Reduced | [6] |
Enzymatic Pathways Involving 5-hmdCMP
The dynamic regulation of 5hmC levels is governed by a complex interplay of "writer" and "eraser" enzymes.
The "Writers": TET-Mediated Oxidation of 5mC
The Ten-Eleven Translocation (TET) family of Fe(II)- and α-ketoglutarate-dependent dioxygenases (TET1, TET2, and TET3) are responsible for the conversion of 5mC to 5hmC.[2][3] This is the primary pathway for the generation of 5hmC in the genome.
Caption: TET enzymes catalyze the oxidation of 5mC to 5hmC.
The "Erasers": Pathways of 5hmC Removal and DNA Demethylation
5hmC can be removed from the genome through two main pathways: passive dilution during DNA replication and active demethylation.
Passive Demethylation: The maintenance DNA methyltransferase, DNMT1, has a lower affinity for 5hmC compared to 5mC during DNA replication. This leads to a gradual, passive loss of the hydroxymethyl mark over successive cell divisions.
Active Demethylation: TET enzymes can further oxidize 5hmC to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC).[9] These modifications are then recognized and excised by Thymine DNA Glycosylase (TDG) as part of the Base Excision Repair (BER) pathway, ultimately replacing the modified cytosine with an unmodified cytosine.[10][11]
Caption: Active DNA demethylation pathway via TET oxidation and Base Excision Repair.
Functional Consequences of 5-hmdCMP: The Role of "Reader" Proteins
The epigenetic information encoded by 5hmC is interpreted by "reader" proteins that specifically recognize and bind to this modification. The binding of these readers can influence chromatin structure and gene expression. Unlike 5mC, which is generally bound by proteins that mediate transcriptional repression (e.g., MeCP2, MBD1, MBD2), 5hmC can be recognized by a different set of proteins, leading to distinct downstream effects.
Some proteins that have been identified as potential 5hmC readers include:
-
UHRF2: This protein has been shown to preferentially bind 5hmC and is implicated in neuronal function.[11]
-
MBD3: A component of the NuRD complex, MBD3 has been reported to bind to 5hmC.[12][13]
-
Thymine DNA Glycosylase (TDG): As part of the BER pathway, TDG binds to the further oxidation products of 5hmC, 5fC, and 5caC.[14]
The binding of these and other reader proteins can recruit additional protein complexes that modify chromatin, leading to either gene activation or repression, depending on the genomic context and the specific reader involved.
Caption: Logical flow of 5hmC recognition and downstream effects.
Experimental Methodologies for Studying 5-hmdCMP
A variety of techniques have been developed to detect, quantify, and map the genomic location of 5hmC.
Antibody-Based Enrichment: hMeDIP-Seq
Hydroxymethylated DNA Immunoprecipitation followed by Sequencing (hMeDIP-Seq) utilizes an antibody specific to 5hmC to enrich for DNA fragments containing this modification. These fragments are then sequenced to determine their genomic locations.
Caption: Workflow for hMeDIP-Seq.
Protocol Summary for hMeDIP:
-
DNA Fragmentation: Genomic DNA is sonicated to generate fragments of a desired size (e.g., 200-500 bp).
-
Denaturation: The fragmented DNA is denatured to single strands.
-
Immunoprecipitation: The denatured DNA is incubated with a specific anti-5hmC antibody.
-
Capture: Antibody-DNA complexes are captured using protein A/G magnetic beads.
-
Washing and Elution: Unbound DNA is washed away, and the enriched 5hmC-containing DNA is eluted.
-
Library Preparation and Sequencing: The enriched DNA is used to prepare a sequencing library for high-throughput sequencing.[15]
Single-Base Resolution Mapping: TAB-Seq and oxBS-Seq
To overcome the resolution limitations of antibody-based methods, techniques that allow for single-base resolution mapping of 5hmC have been developed.
Tet-Assisted Bisulfite Sequencing (TAB-Seq): This method involves protecting 5hmC with a glucose moiety, followed by TET-mediated oxidation of 5mC to 5caC. Subsequent bisulfite treatment converts unmodified cytosine and 5caC to uracil, while the protected 5hmC remains as cytosine.[4][6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of putative reader proteins of 5-methylcytosine and its derivatives in Caenorhabditis elegans RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epigenie.com [epigenie.com]
- 10. Correlated 5-Hydroxymethylcytosine (5hmC) and Gene Expression Profiles Underpin Gene and Organ-Specific Epigenetic Regulation in Adult Mouse Brain and Liver | PLOS One [journals.plos.org]
- 11. The 5-Hydroxymethylcytosine (5hmC) Reader UHRF2 Is Required for Normal Levels of 5hmC in Mouse Adult Brain and Spatial Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Association of 5-hydroxymethylation and 5-methylation of DNA cytosine with tissue-specific gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamic Readers for 5-(Hydroxy)Methylcytosine and Its Oxidized Derivatives | ScholarMagic [scholarmagic.com]
Foundational Research on Modified Pyrimidines: A Technical Guide for Drug Discovery
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic aromatic compounds that form the building blocks of nucleic acids—cytosine, thymine, and uracil.[1][2] Given their essential role in the synthesis of DNA and RNA, these molecules are central to numerous biological processes, including genetic replication, transcription, and cell division.[3] The structural similarity of modified pyrimidine analogs to endogenous nucleosides allows them to act as antimetabolites, competitively interacting with intracellular targets to induce therapeutic effects.[4] This has made the pyrimidine scaffold a cornerstone in medicinal chemistry, leading to the development of a wide range of drugs with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[5][6][7][8] This technical guide provides an in-depth overview of the foundational research on modified pyrimidines, focusing on their synthesis, mechanisms of action, and the experimental protocols used for their evaluation.
Core Synthesis Strategies
The synthesis of modified pyrimidines is highly versatile, allowing for structural diversification at the 2, 4, 5, and 6 positions of the ring.[8] Modern synthetic approaches often involve metal-catalyzed reactions, multi-component coupling strategies, and green chemistry protocols to generate novel derivatives with enhanced efficacy and reduced side effects.[1][6]
A generalized workflow for the synthesis of many pyrimidine derivatives begins with a one-pot multi-component reaction, followed by subsequent modifications to introduce desired functional groups.[8]
Mechanisms of Action & Signaling Pathways
Modified pyrimidines exert their therapeutic effects primarily by interfering with metabolic pathways related to nucleotide synthesis.
Anticancer Mechanism: Inhibition of Nucleotide Synthesis
Many pyrimidine-based anticancer agents function as antimetabolites that disrupt the de novo synthesis of pyrimidine nucleotides, a pathway essential for rapidly proliferating cancer cells.[2][4] The pathway begins with simple molecules and culminates in the production of uridine monophosphate (UMP), which is a precursor for other pyrimidine nucleotides like cytidine triphosphate (CTP) and thymidine triphosphate (dTTP).[3][9] Analogs like 5-Fluorouracil (5-FU) inhibit thymidylate synthase, a critical enzyme in this pathway, thereby halting DNA synthesis and inducing cell death.[6]
Antiviral Mechanism: Chain Termination
In antiviral therapy, modified pyrimidine nucleosides like Lamivudine and Zidovudine are used.[1][10] These prodrugs are converted intracellularly into their triphosphate forms.[10] Viral polymerases, such as RNA-dependent RNA polymerase (RdRp) or reverse transcriptase, mistakenly incorporate these analogs into the growing viral nucleic acid chain.[10][11] This incorporation leads to chain termination, effectively halting viral replication.[11]
Quantitative Data on Biological Activity
The efficacy of modified pyrimidines is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values. Lower values indicate higher potency.
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound | Target Cell Line | IC₅₀ (μM) | Reference |
| Compound 17 | HeLa (Cervical Cancer) | 0.064 (as CDK2 inhibitor) | [5] |
| Compound 17 | MCF-7 (Breast Cancer) | Comparable to Palbociclib | [5] |
| Hybrid 20 | MCF-7 (Breast Cancer) | 7.53 | [12] |
| Hybrid 21 | MCF-7 (Breast Cancer) | 9.17 | [12] |
| Compound 129 | A549 (Lung Cancer) | Potent Activity | [13] |
| Compound 132 | MCF-7 (Breast Cancer) | 1.629 | [13] |
| N-methoxymethylated 5-methylpyrimidin-2,4-dione | HeLa (Cervical Cancer) | 0.3 | [14] |
Table 2: Antiviral Activity of Selected Pyrimidine Derivatives
| Compound | Target Virus | EC₅₀ | Reference |
| Compound 48 | HIV-1 (Wild Type) | 3.43 - 11.8 nM | [8] |
| Compound 48 | HIV-1 (Resistant Mutant) | 3.43 - 11.8 nM | [8] |
| Etravirine | HIV-1 IIIB | 3.5 nM | [8] |
Key Experimental Protocols
Generalized Protocol for In Vitro Antiproliferative (MTT) Assay
This assay determines a compound's cytotoxicity against a cancer cell line by measuring metabolic activity.
Workflow Diagram
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[15]
-
Compound Treatment: Prepare serial dilutions of the modified pyrimidine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression.
Generalized Protocol for Enzyme Inhibition Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific target enzyme.[16]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme (e.g., Thymidylate Synthase, CDK2) in an optimized assay buffer.
-
Prepare a stock solution of the enzyme's specific substrate.
-
Perform serial dilutions of the pyrimidine inhibitor to create a range of test concentrations.[16]
-
-
Assay Setup (96-well plate):
-
Add the assay buffer to each well.
-
Add the pyrimidine inhibitor at various concentrations to the test wells.
-
Add the enzyme to all wells (except for a no-enzyme control) and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme. Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular intervals using a plate reader. The signal is generated by the conversion of the substrate to a product.
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates to the control (enzyme activity without inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Modified pyrimidines are a versatile and powerful class of compounds in drug discovery.[7][17] Their ability to mimic natural nucleosides allows them to effectively target crucial cellular machinery involved in nucleic acid synthesis and replication.[4] Foundational research has established their efficacy as anticancer and antiviral agents, and ongoing studies continue to explore their potential in treating a wide array of other diseases.[13][17] The synthetic accessibility of the pyrimidine core, combined with robust screening protocols, ensures that novel derivatives with improved potency and selectivity will continue to be developed, aiding in the creation of more effective medicines.[15][18]
References
- 1. researchgate.net [researchgate.net]
- 2. oled-intermediates.com [oled-intermediates.com]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. veterinaria.org [veterinaria.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. veterinaria.org [veterinaria.org]
Methodological & Application
Application Notes and Protocols for the Quantification of 5-Hydroxymethyldeoxycytidine Monophosphate (5-hmdCMP) by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyldeoxycytidine (5-hmC) is a pivotal epigenetic modification involved in DNA demethylation and gene regulation. While the quantification of the deoxynucleoside 5-hmC is well-established, the analysis of its monophosphate form, 5-hydroxymethyldeoxycytidine monophosphate (5-hmdCMP), provides a more direct measure of this modification within the DNA backbone following enzymatic digestion. This application note provides a detailed protocol for the sensitive and accurate quantification of 5-hmdCMP in genomic DNA using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The method employs enzymatic digestion of DNA to deoxynucleoside monophosphates, followed by chromatographic separation and detection by mass spectrometry, incorporating a stable isotope-labeled internal standard for precise quantification.
Signaling Pathways and Experimental Workflow
The accurate quantification of 5-hmdCMP is crucial for understanding the dynamic processes of DNA methylation and demethylation. The TET (ten-eleven translocation) enzymes play a central role in this pathway by oxidizing 5-methylcytosine (5-mC) to 5-hmC, which can be further processed. The experimental workflow for 5-hmdCMP quantification involves a series of meticulous steps from sample preparation to data analysis.
Experimental Protocols
DNA Extraction and Quantification
High-quality genomic DNA is a prerequisite for accurate quantification. Standard methods for DNA extraction from cells or tissues, such as phenol-chloroform extraction or commercially available kits, can be employed. It is crucial to minimize oxidative damage to DNA during extraction. After extraction, the concentration and purity of the DNA should be determined using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. An A260/A280 ratio of ~1.8 is indicative of pure DNA.
Enzymatic Digestion to Deoxynucleoside Monophosphates
This protocol utilizes Nuclease P1 to digest DNA into its constituent 5'-mononucleotides.
Materials:
-
Purified genomic DNA
-
Stable Isotope-Labeled Internal Standard (e.g., [¹³C,¹⁵N₂]-dCMP or a custom-synthesized [¹³C,¹⁵N₂]-5-hmdCMP)
-
Nuclease P1 (from Penicillium citrinum)
-
Nuclease P1 Reaction Buffer (e.g., 30 mM Sodium Acetate, 1 mM Zinc Sulfate, pH 5.3)
-
Nuclease-free water
Procedure:
-
To 1-5 µg of purified DNA in a microcentrifuge tube, add the stable isotope-labeled internal standard. The amount of internal standard should be optimized based on the expected level of 5-hmdCMP in the sample.
-
Add nuclease-free water to a final volume of 45 µL.
-
Heat the DNA sample at 100°C for 5 minutes to denature the double-stranded DNA into single strands.
-
Immediately place the tube on ice for 5 minutes to prevent re-annealing.
-
Add 5 µL of 10X Nuclease P1 Reaction Buffer.
-
Add 1-2 units of Nuclease P1.
-
Incubate the reaction mixture at 50°C for 2-4 hours or overnight to ensure complete digestion.
-
After digestion, the sample can be centrifuged through a 10 kDa molecular weight cutoff filter to remove the enzyme. The filtrate containing the deoxynucleoside monophosphates is then ready for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
a. HPLC Separation
The separation of 5-hmdCMP from other deoxynucleoside monophosphates is typically achieved using a reversed-phase column with an ion-pairing agent or a mixed-mode column.
Typical HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm) or a porous graphitic carbon (PGC) column.
-
Mobile Phase A: Aqueous buffer, such as 10 mM ammonium acetate or ammonium formate, pH adjusted.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes. The gradient should be optimized for the specific column and instrument.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
b. Mass Spectrometry Detection
Detection is performed using a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).
MS/MS Parameters: Nucleoside monophosphates are typically analyzed in negative ion mode due to the charge on the phosphate group. The precursor ion for 5-hmdCMP will be its deprotonated molecule [M-H]⁻. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. Based on the fragmentation patterns of nucleoside monophosphates, characteristic product ions include the phosphate group ([PO₃]⁻, m/z 79) and fragments of the phosphoribose moiety.[1]
Hypothetical MRM Transitions for 5-hmdCMP (to be optimized on the specific instrument):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-hmdCMP | 338.07 | 79.0 (Phosphate) |
| 97.0 (H₂PO₄) | ||
| 195.0 (Deoxyribose phosphate) | ||
| Internal Standard ([¹³C₉,¹⁵N₃]-dCMP) | 316.08 | 79.0 |
| 97.0 | ||
| 195.0 |
Note: The exact m/z values may vary slightly depending on the instrument calibration. It is essential to optimize the collision energy for each transition to achieve maximum sensitivity.
Data Presentation
The quantification of 5-hmdCMP is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed using known concentrations of 5-hmdCMP standard and a fixed concentration of the internal standard.
Table 1: Quantitative Data Summary (Hypothetical)
| Sample ID | DNA Concentration (ng/µL) | 5-hmdCMP/dCMP Ratio (%) | 5-hmdCMP (fmol/µg DNA) |
| Control Cell Line | 150 | 0.05 | 15 |
| Treated Cell Line | 145 | 0.12 | 35 |
| Healthy Tissue | 200 | 0.08 | 24 |
| Diseased Tissue | 180 | 0.03 | 9 |
Table 2: Method Performance Characteristics (Hypothetical)
| Parameter | Value |
| Limit of Detection (LOD) | 5 fmol on column |
| Limit of Quantification (LOQ) | 15 fmol on column |
| Linearity (r²) | >0.99 |
| Intra-day Precision (%RSD) | <5% |
| Inter-day Precision (%RSD) | <8% |
| Recovery | 90-110% |
Conclusion
The HPLC-MS/MS method described provides a robust and sensitive platform for the accurate quantification of 5-hmdCMP in genomic DNA. The use of a stable isotope-labeled internal standard and optimized enzymatic digestion and chromatographic conditions are critical for reliable results. This methodology is a valuable tool for researchers in the fields of epigenetics, cancer biology, and drug development to investigate the role of 5-hydroxymethylation in various biological processes and disease states.
References
Application Notes and Protocols for the Detection of 5-hydroxymethylcytosine (5hmC) in Genomic DNA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-hydroxymethylcytosine (5hmC) is a modified DNA base, often referred to as the "sixth base" of the genome.[1] It is generated by the oxidation of 5-methylcytosine (5mC) by the ten-eleven translocation (TET) family of enzymes.[1][2] 5hmC is not merely an intermediate in DNA demethylation but is now recognized as a stable epigenetic mark with crucial roles in gene regulation, chromatin structure, and cellular differentiation.[1][2] Its levels are particularly dynamic during development and in diseases such as cancer, making its accurate detection and quantification critical for research and potential diagnostic applications.[1][3] This document provides detailed protocols for several common methods used to detect 5hmC in genomic DNA.
Methods for 5hmC Detection
A variety of techniques are available for the detection and quantification of 5hmC, ranging from global analysis to single-base resolution mapping. The choice of method depends on the specific research question, required resolution, and available resources. The main categories of 5hmC detection methods include antibody-based assays, sequencing-based techniques, and mass spectrometry.[4]
Data Presentation: Comparison of 5hmC Detection Methods
The following table summarizes the key features of the most widely used 5hmC detection methods for easy comparison.
| Method | Principle | Resolution | Quantification | Throughput | Key Advantages | Key Disadvantages |
| Dot Blot | Antibody-based detection of 5hmC on a membrane.[3][5] | Global | Semi-quantitative | High | Simple, rapid, and cost-effective for screening multiple samples.[3] | Not locus-specific, provides relative quantification. |
| ELISA | Antibody-based detection of 5hmC in a microplate format.[1][6][7] | Global | Quantitative | High | High-throughput, quantitative, and requires no specialized equipment.[3][7] | Provides global levels only, no sequence information. |
| oxBS-seq | Chemical oxidation of 5hmC followed by bisulfite sequencing.[2][8][9] | Single-base | Quantitative | High | Provides single-base resolution of 5mC and allows inference of 5hmC levels.[8][9] | Requires two parallel sequencing runs (BS-seq and oxBS-seq), which can compound errors and increase costs.[9] |
| TAB-seq | Enzymatic protection of 5hmC and TET-mediated oxidation of 5mC, followed by bisulfite sequencing.[2][10][11][12] | Single-base | Quantitative | High | Directly sequences 5hmC at single-base resolution.[10][11] | Relies on the high activity and efficiency of the TET enzyme.[9][13] |
| LC-MS/MS | Liquid chromatography-tandem mass spectrometry.[14][15] | Global | Absolute | Low to Medium | Considered the 'gold standard' for its high accuracy, sensitivity, and ability to provide absolute quantification.[14] | Requires specialized and expensive equipment, and does not provide sequence-specific information.[4][14] |
Experimental Protocols
Dot Blot Assay for Global 5hmC Detection
This protocol provides a method for the semi-quantitative detection of global 5hmC levels in genomic DNA.
Materials:
-
Genomic DNA samples
-
Control DNA (containing known amounts of C, 5mC, and 5hmC)
-
0.1 M NaOH
-
6.6 M Ammonium Acetate
-
Nylon membrane (e.g., Hybond-N+)
-
UV cross-linker
-
Blocking solution (e.g., 5-10% non-fat milk in PBST or TBST)
-
Primary antibody against 5hmC (e.g., rat monoclonal)[5]
-
HRP-conjugated secondary antibody
-
PBST (1x PBS + 0.1% Tween-20) or TBST
-
ECL Western Blotting Detection Reagent
Procedure:
-
DNA Denaturation:
-
Prepare dilutions of your genomic DNA and control DNA in 0.1 M NaOH. It is recommended to use a range of DNA amounts for optimization.
-
Denature the DNA by incubating at 99°C for 5 minutes.[5]
-
Immediately cool the samples on ice and perform a quick spin-down.[5]
-
Neutralize the samples by adding 0.1 volume of 6.6 M ammonium acetate.[5]
-
-
Membrane Spotting and Crosslinking:
-
Blocking and Antibody Incubation:
-
Washing and Secondary Antibody Incubation:
-
Final Washes and Detection:
Diagram of Dot Blot Workflow:
Caption: Workflow for the detection of 5hmC in genomic DNA using a Dot Blot assay.
ELISA for Global 5hmC Quantification
This protocol describes a quantitative enzyme-linked immunosorbent assay (ELISA) for measuring global 5hmC levels.
Materials:
-
Genomic DNA samples and standards
-
DNA binding solution
-
High-affinity DNA binding microplate
-
5hmC primary antibody
-
HRP-conjugated secondary antibody or detection complex
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
DNA Binding:
-
Blocking and Antibody Incubation:
-
Wash the wells with wash buffer.
-
Add a blocking solution if required by the specific kit protocol.
-
Add the 5hmC primary antibody to each well and incubate.[7]
-
-
Secondary Antibody and Detection:
-
Measurement:
-
Quantification:
-
Generate a standard curve using the absorbance values of the standards.
-
Determine the percentage of 5hmC in your samples by interpolating their absorbance values on the standard curve.[7]
-
Diagram of ELISA Workflow:
Caption: General workflow for the quantification of global 5hmC levels using an ELISA-based method.
Oxidative Bisulfite Sequencing (oxBS-seq) for Single-Base 5hmC Mapping
oxBS-seq is a method that allows for the single-base resolution mapping of 5mC and, by inference, 5hmC.[8]
Principle: The method relies on the differential susceptibility of cytosine modifications to bisulfite conversion after an initial oxidation step.[9]
-
Standard Bisulfite Sequencing (BS-seq): Unmethylated cytosines (C) are converted to uracil (U), while both 5mC and 5hmC remain as C.
-
Oxidative Bisulfite Sequencing (oxBS-seq): 5hmC is oxidized to 5-formylcytosine (5fC).[9] Subsequent bisulfite treatment converts C and 5fC to U, while 5mC remains as C.[9] By comparing the results of BS-seq and oxBS-seq on the same sample, the positions of 5hmC can be inferred.[8]
Simplified Protocol Outline:
-
DNA Fragmentation: Shear genomic DNA to the desired fragment size.
-
Sample Splitting: Divide the fragmented DNA into two aliquots.
-
Oxidation (oxBS-seq aliquot): Treat one aliquot with an oxidizing agent (e.g., potassium perruthenate) to convert 5hmC to 5fC.[8]
-
Bisulfite Conversion: Perform bisulfite conversion on both the oxidized and non-oxidized aliquots.
-
Library Preparation: Prepare sequencing libraries from both bisulfite-converted DNA samples.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and compare the methylation calls between the BS-seq and oxBS-seq datasets to identify the locations of 5hmC.
Diagram of oxBS-seq Workflow:
Caption: Workflow of oxidative bisulfite sequencing (oxBS-seq) for single-base 5hmC mapping.
Tet-Assisted Bisulfite Sequencing (TAB-seq) for Direct Single-Base 5hmC Sequencing
TAB-seq is a method that directly identifies 5hmC at single-base resolution.[10][11]
Principle: This technique uses a combination of enzymatic reactions to differentiate 5hmC from 5mC and C prior to bisulfite treatment.[10][11][12]
-
Protection of 5hmC: The hydroxyl group of 5hmC is glucosylated using β-glucosyltransferase (β-GT), protecting it from subsequent oxidation.[10][12]
-
Oxidation of 5mC: TET enzymes are used to oxidize 5mC to 5-carboxylcytosine (5caC).[10][12]
-
Bisulfite Conversion: During bisulfite treatment, C and 5caC are converted to U, while the protected 5hmC (now 5gmC) is resistant and read as C.[12]
Simplified Protocol Outline:
-
DNA Fragmentation: Shear genomic DNA to the desired fragment size.
-
Glucosylation: Treat the DNA with β-GT to glucosylate 5hmC, forming 5-glucosyl-hydroxymethylcytosine (5gmC).[10]
-
TET Oxidation: Incubate the DNA with a TET enzyme to oxidize 5mC to 5caC.[10]
-
Bisulfite Conversion: Perform bisulfite conversion on the treated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library and sequence on a next-generation platform.
-
Data Analysis: Align the sequencing reads to a reference genome. The remaining cytosines in the sequence correspond to the original locations of 5hmC.
Diagram of TAB-seq Workflow:
Caption: Workflow of Tet-assisted bisulfite sequencing (TAB-seq) for direct single-base 5hmC detection.
References
- 1. raybiotech.com [raybiotech.com]
- 2. epigenie.com [epigenie.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diagenode.com [diagenode.com]
- 6. epigentek.com [epigentek.com]
- 7. youtube.com [youtube.com]
- 8. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epigenie.com [epigenie.com]
- 10. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]
- 12. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tet-assisted Bisulfite Sequencing (TAB-seq) Service, Bisulfite Sequencing Service | CD BioSciences [epigenhub.com]
- 14. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]
- 15. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Based Enrichment of 5-hmdCMP Containing Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxymethylcytosine (5hmC) is a key epigenetic modification involved in DNA demethylation and gene regulation.[1][2][3] Its accurate detection and quantification are crucial for understanding its role in various biological processes, including cell differentiation, cancer development, and neurological disorders.[2][4][5] Antibody-based enrichment, specifically hydroxymethylated DNA immunoprecipitation (hMeDIP), is a widely used affinity-based method to isolate DNA fragments containing 5hmC for downstream analysis such as qPCR, microarrays, or next-generation sequencing (NGS).[1][6][7][8] This technique relies on the high specificity of antibodies that recognize and bind to 5-hydroxymethylcytosine.[9]
These application notes provide a comprehensive overview and detailed protocols for the enrichment of 5hmC-containing DNA fragments using specific antibodies.
Principle of the Method
The hMeDIP method is analogous to chromatin immunoprecipitation (ChIP) and methylated DNA immunoprecipitation (MeDIP).[7][10] The core principle involves the use of a monoclonal or polyclonal antibody that specifically binds to 5hmC within denatured, fragmented genomic DNA.[4][8][9] The resulting DNA-antibody complexes are then captured, washed to remove non-specifically bound DNA, and the enriched 5hmC-containing DNA is eluted. This enriched DNA fraction can then be used for various downstream applications to map the genomic locations of 5hmC.
Comparative Analysis of Enrichment Techniques
Several methods exist for the enrichment of 5hmC-marked DNA. A comparison of the most common affinity-based techniques is summarized below.
| Technique | Principle | Advantages | Disadvantages | Resolution |
| hMeDIP (Antibody-based) | Immunoprecipitation using an anti-5hmC antibody.[1][7] | Cost-effective, well-established protocols.[6] | Potential for antibody-dependent bias, lower specificity in regions with simple repeats.[7] | Regional (dependent on fragment size) |
| hMeSeal (Chemical Capture) | Selective chemical labeling of 5hmC with a modified glucose moiety, followed by biotin-streptavidin capture.[1][7][11] | High specificity and robustness, suitable for low input DNA.[7][11] | Can be more technically demanding than hMeDIP. | Regional to single-base (with modifications)[2][5] |
| JBP-1 Affinity Enrichment | Use of J-binding protein 1 (JBP-1) which has an affinity for glucosylated 5hmC.[4] | Antibody-independent. | Lower enrichment efficiency compared to other methods.[1] | Regional |
Experimental Protocols
Protocol 1: Hydroxymethylated DNA Immunoprecipitation (hMeDIP)
This protocol describes the enrichment of 5hmC-containing DNA fragments from purified genomic DNA.
Materials:
-
Genomic DNA
-
Anti-5-Hydroxymethylcytosine Antibody (Polyclonal or Monoclonal)[9]
-
Protein A/G Magnetic Beads
-
IP Buffer (e.g., 10 mM Sodium Phosphate pH 7.0, 140 mM NaCl, 0.05% Triton X-100)[12]
-
Wash Buffer (similar to IP buffer, may have varying salt concentrations)
-
Digestion Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5% SDS)[12]
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform
-
Glycogen or GlycoBlue co-precipitant[13]
-
Ethanol (100% and 70%)
-
5 M NaCl
-
Nuclease-free water
Procedure:
-
DNA Fragmentation:
-
Fragment purified genomic DNA to an average size of 200-800 bp by sonication.[12]
-
Verify the fragment size by running an aliquot on a 1.5% agarose gel.
-
-
DNA Denaturation:
-
Immunoprecipitation:
-
To the denatured DNA, add 100 µl of 5X IP buffer.
-
Add the appropriate amount of anti-5hmC antibody (typically 1-5 µg, optimize for each antibody).
-
Incubate overnight at 4°C with gentle rotation.[12]
-
-
Capture of DNA-Antibody Complexes:
-
Pre-wash Protein A/G magnetic beads with 1X IP buffer.
-
Add the pre-washed beads to the DNA-antibody mixture and incubate for 2 hours at 4°C with rotation.[13]
-
-
Washing:
-
Elution and Protein Digestion:
-
Resuspend the beads in 250 µl of Digestion Buffer.
-
Add Proteinase K (final concentration 0.2 mg/ml) and incubate for 2-3 hours at 55°C with rotation to digest the antibody.[13]
-
-
DNA Purification:
-
Purify the enriched DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation.[13][14]
-
Add 250 µl of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge. Transfer the aqueous phase to a new tube.[14]
-
Add 250 µl of chloroform, vortex, and centrifuge. Transfer the aqueous phase to a new tube.[14]
-
Add a co-precipitant, 20 µl of 5 M NaCl, and 500 µl of 100% ethanol.[13][14]
-
Precipitate at -20°C for at least 1 hour.[13]
-
Centrifuge at high speed for 20 minutes at 4°C to pellet the DNA.
-
Wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
Downstream Analysis:
The enriched DNA can be quantified and used for:
-
qPCR: To validate the enrichment of specific known hydroxymethylated regions.
-
Microarray Hybridization: For genome-wide analysis of 5hmC distribution.
-
Next-Generation Sequencing (hMeDIP-Seq): For high-resolution, genome-wide mapping of 5hmC.[15]
Visualizations
Caption: Workflow for antibody-based enrichment of 5hmC-containing DNA fragments.
Caption: The DNA demethylation pathway involving 5-hydroxymethylcytosine.
Data Presentation
Table 1: Antibody Specificity for 5-methylcytosine (5mC) vs. 5-hydroxymethylcytosine (5hmC)
| Antibody | Target | Specificity Notes | Reference |
| Anti-5-methylcytidine (Clone 33D3) | 5mC | High affinity for 5mC, does not recognize 5hmC.[16] | [16] |
| Anti-5-Hydroxymethylcytosine (Polyclonal) | 5hmC | High specificity for 5hmC. Used in hMeDIP protocols.[8][9] | [9] |
| Anti-5-Hydroxymethylcytosine (Monoclonal) | 5hmC | High specificity for 5hmC, suitable for various applications including IP.[4] | [4] |
Table 2: Quantitative Comparison of Enrichment Methods
| Parameter | hMeDIP | hMeSeal | JBP-1 Affinity |
| Relative Enrichment Efficiency | High | Very High | Low |
| Reproducibility | Good | High | Moderate |
| Input DNA Requirement | 1-10 µg (standard), as low as 1 ng with modifications[15] | 50 ng (standard), as low as 5 ng[11] | >1 µg |
| Bias | Potential for sequence context bias (e.g., simple repeats)[7] | Low | Less characterized |
Conclusion
Antibody-based enrichment of 5hmC-containing DNA fragments is a powerful and accessible technique for studying the distribution and dynamics of this important epigenetic mark. The choice of enrichment method will depend on the specific research question, available resources, and desired resolution. The provided protocols and data offer a solid foundation for researchers to successfully implement and interpret results from hMeDIP experiments. For higher specificity, especially with low amounts of starting material, chemical capture methods like hMeSeal present a strong alternative.[7][11]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Selective Chemical Labeling and Sequencing of 5-Hydroxymethylcytosine in DNA at Single-Base Resolution [frontiersin.org]
- 3. Locus-Specific Enrichment Analysis of 5-Hydroxymethylcytosine Reveals Novel Genes Associated with Breast Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigenie.com [epigenie.com]
- 5. EBS-seq: enrichment-based method for accurate analysis of 5-hydroxymethylcytosine at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity-Based Enrichment Techniques for the Genome-Wide Analysis of 5-Hydroxymethylcytosine | Springer Nature Experiments [experiments.springernature.com]
- 7. Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxymethylated DNA Immunoprecipitation for DNA Methylation Studies | Diagenode [diagenode.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. epigenie.com [epigenie.com]
- 11. A Highly Sensitive and Robust Method for Genome-wide 5hmC Profiling of Rare Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MeDIP Application Protocol | EpigenTek [epigentek.com]
- 13. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 15. Methylated DNA immunoprecipitation and high-throughput sequencing (MeDIP-seq) using low amounts of genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Examination of the specificity of DNA methylation profiling techniques towards 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-hmdCMP Specific Antibody Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-hydroxymethylcytosine (5hmC) Immunoprecipitation
5-hydroxymethylcytosine (5hmC) is an epigenetic modification derived from the oxidation of 5-methylcytosine (5mC) by the Ten-eleven translocation (TET) family of enzymes.[1][2][3] Once considered merely an intermediate in DNA demethylation, 5hmC is now recognized as a stable and functionally distinct epigenetic mark.[1][3] It plays a crucial role in regulating gene expression, cellular differentiation, and maintaining genomic integrity.[1][3] The unique distribution of 5hmC in the genome, particularly its enrichment in gene bodies and enhancer regions, suggests its involvement in fine-tuning gene expression.[4]
Hydroxymethylated DNA Immunoprecipitation (hMeDIP) is a robust technique that utilizes antibodies highly specific for 5hmC to enrich for DNA fragments containing this modification.[4] This method allows for the genome-wide profiling of 5hmC, providing valuable insights into its role in various biological processes and disease states, including cancer.[1][2] The enriched DNA can be subsequently analyzed by quantitative PCR (hMeDIP-qPCR), microarrays (hMeDIP-chip), or next-generation sequencing (hMeDIP-seq) to identify the genomic locations of 5hmC.[4]
These application notes provide detailed protocols for performing hMeDIP using 5-hmC specific antibodies, guidelines for data analysis, and troubleshooting advice.
Signaling Pathway of 5-hydroxymethylcytosine
The formation and potential removal of 5hmC is a key pathway in active DNA demethylation and epigenetic regulation. The process is initiated by the TET family of dioxygenases, which progressively oxidize 5mC.
Caption: The TET enzyme-mediated oxidation pathway of 5-methylcytosine.
Experimental Protocols
Hydroxymethylated DNA Immunoprecipitation (hMeDIP) Protocol
This protocol describes the enrichment of hydroxymethylated DNA fragments from purified genomic DNA.
Materials:
-
Genomic DNA (high quality)
-
5-hmC specific monoclonal antibody
-
Protein A/G magnetic beads
-
IP Buffer (10 mM Sodium Phosphate pH 7.0, 140 mM NaCl, 0.05% Triton X-100)
-
Wash Buffer (e.g., low salt, high salt, and LiCl wash buffers)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol and Sodium Acetate for DNA precipitation
-
Nuclease-free water
Procedure:
-
DNA Fragmentation:
-
Sonicate genomic DNA to an average fragment size of 200-600 bp.[5]
-
Verify the fragment size by running an aliquot on a 1.5% agarose gel.
-
-
Denaturation:
-
Take 1-5 µg of fragmented DNA in a final volume of 100 µl with IP buffer.
-
Heat the DNA at 95°C for 10 minutes to denature it into single strands.
-
Immediately place the tube on ice for 5 minutes.
-
-
Immunoprecipitation:
-
Add 2-5 µg of 5-hmC specific antibody to the denatured DNA.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immunocomplexes:
-
The next day, add 30 µl of pre-washed Protein A/G magnetic beads to the DNA-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with 1 ml of the following buffers, incubating for 5 minutes with rotation for each wash:
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer (twice)
-
-
-
Elution:
-
Resuspend the beads in 250 µl of freshly prepared Elution Buffer.
-
Incubate at 65°C for 30 minutes with occasional vortexing.
-
Pellet the beads on a magnetic stand and transfer the supernatant containing the enriched DNA to a new tube.
-
-
Reverse Cross-linking and DNA Purification:
-
Add 20 µl of 5 M NaCl and 2 µl of Proteinase K (20 mg/ml) to the eluate.
-
Incubate at 65°C for 4-5 hours or overnight.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Resuspend the DNA pellet in 30-50 µl of nuclease-free water.
-
The enriched DNA is now ready for downstream analysis.
hMeDIP Workflow
References
- 1. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxymethylated DNA Immunoprecipitation for DNA Methylation Studies | Diagenode [diagenode.com]
- 5. epigentek.com [epigentek.com]
Application Notes and Protocols for Chemical Labeling of 5-Hydroxymethyldeoxycytidine Monophosphate (5-hmdCMP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective chemical labeling of 5-hydroxymethyldeoxycytidine (5-hmC), the nucleoside form of 5-hmdCMP, within DNA. The primary method detailed is a highly specific and versatile two-step process involving enzymatic glucosylation and subsequent bioorthogonal click chemistry. This technique is instrumental in the study of epigenetics, enabling the detection, enrichment, and genome-wide mapping of this crucial DNA modification.
Introduction
5-hydroxymethylcytosine (5-hmC) is a key epigenetic mark, representing an oxidized form of 5-methylcytosine (5-mC).[1][2][3] It is generated by the Ten-Eleven Translocation (TET) family of enzymes and is highly abundant in certain cell types, playing a significant role in gene regulation, cellular differentiation, and development.[3][4] Unlike 5-mC, 5-hmC cannot be distinguished by traditional bisulfite sequencing, necessitating specialized labeling techniques for its study.[5][6]
The most robust and widely adopted method for labeling 5-hmC is a chemoenzymatic approach.[5] This strategy utilizes the T4 bacteriophage β-glucosyltransferase (β-GT) to specifically transfer a modified glucose molecule onto the hydroxyl group of 5-hmC.[3][5][7] By using a glucose analog containing a bioorthogonal handle, such as an azide group, a wide array of reporter molecules (e.g., biotin, fluorescent dyes) can be covalently attached via "click chemistry".[5][8][9] This covalent and highly specific labeling offers significant advantages over antibody-based methods, ensuring high efficiency and robustness for downstream applications.[5]
Principle of the Method
The labeling strategy is a two-step process designed for high specificity and efficiency:
-
Enzymatic Transfer of a Modified Glucose: The enzyme β-glucosyltransferase (β-GT) selectively recognizes the 5-hydroxyl group of 5-hmC in duplex DNA. It catalyzes the transfer of an azide-modified glucose moiety from a donor substrate, UDP-6-azido-glucose (UDP-6-N3-Glc), to the 5-hmC.[5][6] This creates a β-6-azide-glucosyl-5-hydroxymethylcytosine (N3-5-gmC), effectively installing an azide handle at the site of the modification.[5]
-
Bioorthogonal Click Chemistry Ligation: The azide group introduced is bioorthogonal, meaning it is chemically inert within complex biological systems and does not react with native functional groups.[9][10] This allows for a highly specific secondary reaction. Using a copper-free click chemistry reaction, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the azide-modified DNA can be covalently linked to a probe containing a strained alkyne, such as dibenzocyclooctyne (DBCO).[5][6] This probe can be conjugated to biotin for affinity purification or a fluorophore for imaging.[5][6][7]
Applications
-
Genome-wide mapping of 5-hmC: Labeled and biotin-enriched DNA fragments can be sequenced to determine the genomic distribution of 5-hmC.[5][7]
-
Quantitative analysis of global 5-hmC levels: The amount of incorporated label can be quantified to determine the overall percentage of 5-hmC in a given genome, with detection limits as low as ~0.004%.[5][11]
-
Fluorescence imaging: Using fluorescently tagged probes allows for the visualization of 5-hmC in fixed cells.[6]
-
Drug Development: Tracking changes in 5-hmC levels and distribution can serve as a biomarker for disease or a measure of drug efficacy, particularly in oncology and neurology.[12] Stable isotope labeling can also be employed to trace the metabolic pathways related to 5-hmC dynamics in drug development.[12]
Data Presentation
The following tables summarize key quantitative data associated with the chemical labeling of 5-hmC.
Table 1: Performance Characteristics of 5-hmC Labeling Methods
| Parameter | Method | Value | Source |
| Detection Limit | β-GT and Click Chemistry | ~0.004% of total nucleotides | [5] |
| Detection Limit | hmC-TACN (Fluorescence) | 0.021% of total nucleotides | [11] |
| Input DNA | hmC-TACN (Fluorescence) | As low as 5 ng | [11] |
| Enrichment Fold | β-GT with Biotin Purification | >25-fold over control | [5] |
| Reaction Time | β-GT Glucosylation | < 5 minutes | [5] |
Table 2: Reagent Concentrations for 5-hmC Labeling Protocol
| Reagent | Stock Concentration | Final Concentration |
| UDP-6-azido-glucose (UDP-6-N3-Glc) | 10 mM | 100 µM |
| β-Glucosyltransferase (β-GT) | 10 U/µL | 0.5 U/µL |
| DBCO-Biotin | 10 mM | 150 µM |
| Genomic DNA | 100 ng/µL | 33.3 ng/µL |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the chemical labeling pathway.
Caption: Workflow for selective labeling and analysis of 5-hmC in genomic DNA.
Caption: Reaction scheme for the two-step chemoenzymatic labeling of 5-hmC.
Experimental Protocols
Protocol 1: Enzymatic Labeling of 5-hmC with an Azide Group
This protocol describes the first step of labeling fragmented genomic DNA using β-glucosyltransferase (β-GT) to install an azide-functionalized glucose moiety onto 5-hmC residues.
Materials:
-
Fragmented genomic DNA (100-500 bp)
-
UDP-6-azido-glucose (UDP-6-N3-Glc)
-
T4 β-Glucosyltransferase (β-GT)
-
NEBuffer 4 (10X) or equivalent
-
Nuclease-free water
-
DNA purification kit or AMPure XP beads
Procedure:
-
Prepare the labeling reaction mixture in a microcentrifuge tube on ice. For a 30 µL reaction, add the following components in order:
-
Nuclease-free water (to final volume of 30 µL)
-
10X NEBuffer 4: 3 µL
-
Fragmented gDNA (1 µg): X µL
-
UDP-6-N3-Glc (100 µM final): 0.3 µL of 10 mM stock
-
β-GT (15 units): 1.5 µL of 10 U/µL stock
-
-
Mix gently by pipetting up and down.
-
Incubate the reaction at 37°C for 2 hours.
-
Purify the azide-labeled DNA using a DNA purification kit or AMPure XP beads according to the manufacturer's instructions to remove unincorporated UDP-6-N3-Glc and the enzyme.
-
Elute the purified DNA in nuclease-free water.
Protocol 2: Click Chemistry Biotinylation of Azide-Labeled DNA
This protocol describes the second step, where a biotin tag is attached to the azide-modified DNA via a copper-free click reaction.
Materials:
-
Azide-labeled, purified DNA (from Protocol 1)
-
Dibenzocyclooctyne-Biotin (DBCO-Biotin) or other DBCO-functionalized probe
-
Nuclease-free water
-
DNA purification kit or AMPure XP beads
Procedure:
-
Set up the click chemistry reaction in a microcentrifuge tube. For a 30 µL reaction, add the following:
-
Purified azide-labeled DNA (from Protocol 1): X µL (up to 1 µg)
-
DBCO-Biotin (150 µM final): 0.45 µL of 10 mM stock
-
Nuclease-free water to a final volume of 30 µL
-
-
Mix gently by pipetting.
-
Incubate the reaction at 37°C for 2 hours.
-
Purify the biotinylated DNA using a DNA purification kit or AMPure XP beads to remove the unreacted DBCO-Biotin probe.
-
Elute the final labeled DNA in a suitable buffer (e.g., TE buffer or nuclease-free water). The DNA is now ready for downstream applications such as affinity enrichment with streptavidin beads.
Conclusion
The chemoenzymatic labeling of 5-hydroxymethyldeoxycytidine provides a powerful and specific tool for investigating the role of this epigenetic modification in health and disease.[1][2][5] The combination of selective enzymatic transfer and bioorthogonal click chemistry ensures high efficiency and versatility, allowing researchers to attach a variety of functional tags for diverse applications ranging from genome-wide sequencing to cellular imaging.[5][6] These protocols and notes offer a solid foundation for laboratories aiming to implement this technology for advanced epigenetic research and drug development.
References
- 1. Frontiers | Selective Chemical Labeling and Sequencing of 5-Hydroxymethylcytosine in DNA at Single-Base Resolution [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-hmC detection - Jena Bioscience [jenabioscience.com]
- 7. Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click Chemistry – Med Chem 101 [medchem101.com]
- 9. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. metsol.com [metsol.com]
Application Notes and Protocols for Studying DNA Demethylation Using 5-hydroxymethyl-2'-deoxycytidine (5hmC)
Introduction
DNA demethylation is a critical epigenetic process that regulates gene expression, cellular differentiation, and development. The discovery of 5-hydroxymethylcytosine (5hmC), often called the "sixth base," has revolutionized our understanding of this process. 5hmC is not merely a transient intermediate in the removal of DNA methylation but is now recognized as a stable and functionally distinct epigenetic mark.[1][2][3][4] It is generated by the oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[1][4][5][6] The study of 5hmC and its monophosphate form, 5-hmdCMP (resulting from DNA degradation for analysis), is crucial for researchers in epigenetics, cancer biology, and neurobiology, as well as for professionals in drug development targeting epigenetic pathways. Aberrant 5hmC levels are linked to various diseases, including cancer and neurological disorders, making it a promising biomarker.[3][7][8][9]
These application notes provide detailed protocols for the quantification and analysis of 5hmC, enabling researchers to investigate the dynamics of DNA demethylation.
Application Note 1: Global Quantification of 5-hydroxymethylcytosine (5hmC)
The overall level of 5hmC in the genome can provide a snapshot of the epigenetic state of a cell or tissue. Global 5hmC levels are known to vary significantly between different cell types and are often dysregulated in disease.[10] The two primary methods for accurate global 5hmC quantification are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and ELISA-based colorimetric assays.
Method Comparison
| Feature | LC-MS/MS | ELISA-based Assay |
| Principle | Direct detection and quantification of digested deoxyribonucleosides based on mass-to-charge ratio.[11][12][13] | Antibody-based detection of 5hmC in immobilized DNA.[14][15] |
| Sensitivity | Very high; detection limits in the femtomole range (as low as 0.01 pg of 5-hmdC).[15][16] | High; detects as low as 0.01% hydroxymethylated DNA.[14] |
| DNA Input | Low; as little as 50 ng of genomic DNA is required.[11][12] | Low; typically requires around 100 ng of DNA.[14] |
| Specificity | Gold standard; highly specific and accurate, distinguishes between 5mC and 5hmC unambiguously.[13][17] | High specificity for 5-hmC with no cross-reactivity to 5-mC.[14] |
| Throughput | Lower; sample processing can be time-consuming. | High; suitable for processing many samples in a 96-well plate format. |
| Equipment | Requires specialized LC-MS/MS instrumentation.[13][18] | Requires a standard microplate reader.[14] |
| Advantages | Absolute quantification, robust, and reproducible.[11][17] | Fast (assay can be completed in ~2 hours), convenient, and cost-effective.[14] |
Experimental Protocol: Global 5hmC Quantification by LC-MS/MS
This protocol describes the "gold standard" method for quantifying 5hmC, providing the most accurate and reproducible results.[13][17]
1. Materials and Reagents:
-
Genomic DNA (gDNA) of high purity.
-
Nuclease P1, Alkaline Phosphatase, and DNA Degradase Plus™.
-
LC-MS grade water, acetonitrile, and formic acid.[19]
-
Stable isotope-labeled internal standards ([U-¹⁵N]-dC, d₃-5-mdC, d₃-5-hmdC).[13][16]
-
Standard solutions of 2'-deoxycytidine (dC), 5-methyl-2'-deoxycytidine (5mdC), and 5-hydroxymethyl-2'-deoxycytidine (5hmdC).
2. Procedure:
-
DNA Digestion:
-
To 1-5 µg of gDNA, add the appropriate digestion buffer and a cocktail of enzymes (e.g., DNA Degradase Plus™ or Nuclease P1 followed by Alkaline Phosphatase).
-
Spike the sample with known quantities of stable isotope-labeled internal standards.[13]
-
Incubate at 37°C overnight to ensure complete enzymatic hydrolysis of DNA into individual deoxyribonucleosides.[18]
-
-
Sample Preparation:
-
After digestion, centrifuge the samples to pellet any undigested material or protein.
-
Transfer the supernatant containing the deoxyribonucleosides to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject 10-20 µL of the digested DNA sample onto a reverse-phase HPLC column (e.g., C18).[13][19]
-
Separate the deoxyribonucleosides using a solvent gradient (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).[19]
-
Eluted samples are ionized via electrospray ionization (ESI) and analyzed by a triple quadrupole mass spectrometer.
-
Use selected reaction monitoring (SRM) to monitor the specific mass-to-charge transitions for the sample and the isotopic internal standards for dC, 5mdC, and 5hmdC.[13]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the standard solutions.
-
Quantify the amount of 5hmdC in the sample from the calibration curve.
-
Express the level of 5hmC as a percentage of total cytosines or total guanosines.
-
Application Note 2: Genome-Wide Mapping of 5hmC Using Selective Chemical Labeling (5hmC-Seal)
To understand the functional role of 5hmC, it is essential to map its distribution across the genome. 5hmC-Seal is a highly specific and sensitive method for enriching and sequencing 5hmC-containing DNA fragments.[20]
Principle: The method involves a two-step chemical labeling process. First, a β-glucosyltransferase (β-GT) enzyme specifically transfers an azide-modified glucose moiety to the hydroxyl group of 5hmC. Second, a biotin linker is attached to the azide group via "click chemistry." The biotinylated DNA fragments can then be selectively captured using streptavidin beads for subsequent next-generation sequencing.[20]
Experimental Protocol: 5hmC-Seal for Next-Generation Sequencing
1. Materials and Reagents:
-
Genomic DNA.
-
UDP-6-N₃-glucose (UDP-azide-glucose).
-
T4 β-glucosyltransferase (T4-βGT).
-
DBCO-PEG4-Biotin linker.
-
Streptavidin-coated magnetic beads.
-
Buffers for enzymatic reactions, click chemistry, and bead washing.
2. Procedure:
-
DNA Fragmentation:
-
Sonicate gDNA to an average size of 200-500 bp, suitable for the chosen sequencing platform.[20]
-
Verify the size distribution on an agarose gel.
-
-
Glucosylation of 5hmC:
-
Incubate the fragmented DNA with T4-βGT and UDP-azide-glucose. This reaction specifically transfers the azide-glucose to 5hmC residues.
-
-
Click Chemistry Reaction:
-
To the azide-labeled DNA, add the DBCO-PEG4-Biotin linker. The DBCO group reacts specifically with the azide group, attaching a biotin molecule to the 5hmC sites.
-
-
Enrichment of 5hmC-containing DNA:
-
Incubate the biotinylated DNA with streptavidin-coated magnetic beads.
-
Thoroughly wash the beads to remove non-biotinylated DNA fragments, resulting in a highly enriched library of 5hmC-containing DNA.[20]
-
-
Library Preparation and Sequencing:
-
Elute the captured DNA from the beads.
-
Prepare a sequencing library from the enriched DNA fragments according to the manufacturer's protocol (e.g., Illumina).
-
Perform next-generation sequencing.
-
-
Data Analysis:
-
Align sequenced reads to the reference genome.
-
Use peak-calling algorithms to identify regions of 5hmC enrichment.
-
Annotate enriched regions to genomic features (promoters, gene bodies, enhancers) to infer the functional role of 5hmC.
-
Application Note 3: In Vitro Analysis of DNA Demethylation Pathway Enzymes
Studying the enzymes involved in the DNA demethylation pathway is key to understanding its regulation. This includes the TET enzymes that produce 5hmC and the DNA glycosylases, like Thymine DNA Glycosylase (TDG) and Nei-like 1 (NEIL1), that excise its further oxidized derivatives.[21][22][23]
Active DNA Demethylation Pathway
Active DNA demethylation is a multi-step enzymatic process. TET enzymes iteratively oxidize 5mC to 5hmC, then to 5-formylcytosine (5fC), and finally to 5-carboxylcytosine (5caC).[4][24] TDG recognizes and excises 5fC and 5caC, creating an abasic site.[21][23] The process is completed by the Base Excision Repair (BER) pathway, which restores an unmodified cytosine. NEIL1 can also participate, primarily by excising 5caC and processing the abasic site.[21][23]
References
- 1. biomodal.com [biomodal.com]
- 2. 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of DNA De-methylation intermediate '5-hydroxymethylcytosine' in ovarian cancer management: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Balance of DNA methylation and demethylation in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. TET Enzymes and 5hmC in Adaptive and Innate Immune Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Hydroxymethylcytosine signatures as diagnostic biomarkers for septic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenomic analysis of 5-hydroxymethylcytosine (5hmC) reveals novel DNA methylation markers for lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential functional roles of DNA demethylation intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fan.genetics.ucla.edu [fan.genetics.ucla.edu]
- 12. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. m.youtube.com [m.youtube.com]
- 15. epigenie.com [epigenie.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Nei-like 1 (NEIL1) excises 5-carboxylcytosine directly and stimulates TDG-mediated 5-formyl and 5-carboxylcytosine excision - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neil DNA glycosylases promote substrate turnover by Tdg during DNA demethylation | Gene Tools, LLC [gene-tools.com]
- 23. Nei-like 1 (NEIL1) excises 5-carboxylcytosine directly and stimulates TDG-mediated 5-formyl and 5-carboxylcytosine excision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Scholarly Article or Book Chapter | Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation | ID: m039kc58s | Carolina Digital Repository [cdr.lib.unc.edu]
Application Notes and Protocols for In Vitro Synthesis of 5-hydroxymethyldeoxycytidine monophosphate (5-hmdCMP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro synthesis of 5-hydroxymethyldeoxycytidine monophosphate (5-hmdCMP), a crucial molecule in epigenetic research and drug development. The following sections describe both chemical and enzymatic approaches to 5-hmdCMP synthesis, offering flexibility based on laboratory capabilities and desired scale.
Introduction
5-hydroxymethylcytosine (5-hmC) is a key epigenetic modification involved in DNA demethylation pathways and gene regulation. The corresponding nucleoside monophosphate, 5-hmdCMP, is an essential building block for the synthesis of 5-hmC-containing oligonucleotides and for studying the enzymes involved in its metabolism. This document outlines reliable methods for the in vitro synthesis of 5-hmdCMP to support these research endeavors.
Method 1: Multi-Step Chemical Synthesis from 2'-Deoxyuridine
This chemical synthesis route involves the conversion of commercially available 2'-deoxyuridine to 5-hmdCMP through a series of protection, modification, and phosphorylation steps. The overall yield for such multi-step syntheses is typically in the range of 24% to 39%.[1][2]
Experimental Protocol
Materials:
-
2'-Deoxyuridine
-
Acetic anhydride
-
Pyridine
-
Paraformaldehyde
-
Potassium hydroxide (KOH)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
1,2,4-Triazole
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
1-Methylimidazole
-
Ammonia solution
-
Phosphitylating reagent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Tetrabutylammonium fluoride (TBAF)
-
Solvents (DCM, THF, Acetonitrile)
-
Silica gel for column chromatography
-
HPLC system for purification
Procedure:
-
Protection of 3' and 5' Hydroxyl Groups of 2'-Deoxyuridine:
-
Dissolve 2'-deoxyuridine in pyridine.
-
Add acetic anhydride and stir at room temperature to protect the 3' and 5' hydroxyl groups with acetyl groups.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, quench the reaction and extract the product.
-
-
Hydroxymethylation at the C5 Position:
-
Dissolve the protected 2'-deoxyuridine in an aqueous solution of potassium hydroxide.
-
Add paraformaldehyde and heat the mixture to introduce the hydroxymethyl group at the C5 position of the uracil base.[3]
-
Neutralize the reaction and purify the resulting 5-hydroxymethyl-2'-deoxyuridine derivative.
-
-
Selective Protection of the 5-Hydroxymethyl Group:
-
Dissolve the product from the previous step in DMF.
-
Add imidazole and tert-butyldimethylsilyl chloride (TBDMS-Cl) to selectively protect the 5-hydroxymethyl group.[4][5] This protecting group is stable during subsequent steps and can be removed under mild conditions.[5]
-
Purify the TBDMS-protected intermediate by silica gel chromatography.
-
-
Conversion of Uracil to Cytosine:
-
Activate the O4 position of the uracil ring by reacting the TBDMS-protected intermediate with a mixture of 1,2,4-triazole, phosphorus oxychloride, and triethylamine.
-
Treat the activated intermediate with an ammonia solution to convert the uracil base to cytosine.
-
Purify the resulting 5-hydroxymethyl-2'-deoxycytidine derivative.
-
-
Phosphorylation at the 5' Position:
-
Selectively deprotect the 5'-hydroxyl group.
-
Perform phosphorylation of the 5'-hydroxyl group. A common method is to first create a phosphoramidite at the 5'-position, which is then oxidized to the phosphate.
-
Alternatively, direct phosphorylation can be achieved using a suitable phosphorylating agent.
-
-
Deprotection:
-
Remove the remaining protecting groups (e.g., TBDMS from the 5-hydroxymethyl group and any protecting groups on the phosphate and exocyclic amine) using appropriate deprotection reagents such as TBAF for the TBDMS group. A "one-step" deprotection procedure can be employed to cleanly remove all protecting groups.[5]
-
The final product, 5-hmdCMP, is obtained after purification.
-
-
Purification:
Quantitative Data Summary
| Step | Description | Reagents | Typical Yield | Reference |
| 1-6 | Overall Synthesis from 2'-Deoxyuridine | Multi-step | 24% | [2] |
| 1-6 | Improved Overall Synthesis | Multi-step | 39% | [1] |
Chemical Synthesis Workflow
Caption: Multi-step chemical synthesis of 5-hmdCMP from 2'-deoxyuridine.
Method 2: Enzymatic Synthesis of 5-hmdCMP
Enzymatic synthesis offers a "greener" and often more direct alternative to chemical methods for producing 5-hmdCMP.[8] This approach utilizes nucleoside kinases to phosphorylate 5-hydroxymethyl-2'-deoxycytidine (5-hmdC) to its monophosphate form. The reaction yields are often in the range of 40-90%.[8]
Experimental Protocol
Materials:
-
5-hydroxymethyl-2'-deoxycytidine (5-hmdC)
-
Drosophila melanogaster deoxynucleoside kinase (dNK) or Bacillus subtilis deoxycytidine kinase (dCK)[8]
-
Guanosine triphosphate (GTP) or Adenosine triphosphate (ATP) as a phosphate donor
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer
-
(Optional) GTP regeneration system: Acetate kinase and acetyl phosphate
-
HPLC system for analysis and purification
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in potassium phosphate buffer (pH 7.5-8.5).[9]
-
The reaction mixture should contain 5-hmdC (e.g., 10 mM), a phosphate donor like GTP (e.g., 15 mM), and MgCl₂ (e.g., 15 mM).[9]
-
For improved efficiency and cost-effectiveness, a GTP regeneration system consisting of acetate kinase and acetyl phosphate can be included.[8][10]
-
-
Enzymatic Reaction:
-
Add the deoxynucleoside kinase (dNK or dCK) to the reaction mixture. The optimal temperature for the reaction is typically between 60°C and 70°C.[9]
-
Incubate the reaction mixture with agitation for a duration ranging from 30 minutes to a few hours. The reaction progress can be monitored by HPLC.
-
-
Reaction Termination and Product Isolation:
-
Terminate the reaction by heat inactivation of the enzyme or by adding a quenching agent like EDTA.
-
Centrifuge the reaction mixture to remove any precipitated protein.
-
-
Purification:
-
Purify the 5-hmdCMP from the reaction mixture using HPLC, as described in the chemical synthesis section.
-
Quantitative Data Summary
| Enzyme | Substrate | Phosphate Donor | Temperature | pH | Yield | Reference |
| D. melanogaster dNK | 2'-deoxycytidine | GTP | 70°C | 8.0 | ~100% (after 1 hr) | [9] |
| B. subtilis dCK | 2'-deoxycytidine | GTP | 60°C | 8.5 | ~100% (after 1 hr) | [9] |
| dNK or dCK | Various nucleosides | GTP | 37°C | 7.5 | 40-90% | [8] |
Enzymatic Synthesis Pathway
Caption: Enzymatic synthesis of 5-hmdCMP with an optional GTP regeneration system.
Conclusion
Both chemical and enzymatic methods provide viable routes for the in vitro synthesis of 5-hmdCMP. The choice of method will depend on factors such as the required scale of synthesis, available laboratory equipment, and expertise. The chemical synthesis route is well-established and allows for large-scale production, while the enzymatic approach offers a more environmentally friendly and potentially more efficient method for smaller-scale synthesis. The detailed protocols and data provided in these application notes should enable researchers to successfully produce 5-hmdCMP for their specific research needs.
References
- 1. Efficient production of deoxynucleoside-5'-monophosphates using deoxynucleoside kinase coupled with a GTP-regeneration system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidite using a 2'-deoxyuridine to 2'-deoxycytidine conversion without temporary protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Oligonucleotides Containing 5-(Hydroxymethyl)-2′-deoxyuridine at Defined Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of DNA containing 5-hydroxymethyl-2'-deoxycytidine modification through phosphoramidites with TBDMS as 5-hydroxymethyl protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Enzymatic synthesis of modified nucleoside 5′-monophosphates [epublications.vu.lt]
- 9. epublications.vu.lt [epublications.vu.lt]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Analysis of 5-hmdCMP by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxymethyl-deoxycytidine monophosphate (5-hmdCMP) is a key intermediate in the TET-mediated DNA demethylation pathway, an essential epigenetic process.[1] In this pathway, Ten-Eleven Translocation (TET) enzymes iteratively oxidize 5-methylcytosine (5mC), a primary epigenetic mark, to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[2][3][4] Subsequent enzymatic digestion of DNA containing these modifications for analytical purposes yields the corresponding deoxynucleoside monophosphates, including 5-hmdCMP. The accurate separation and quantification of 5-hmdCMP from its precursor, 5-methyl-deoxycytidine monophosphate (5-mdCMP), and the canonical deoxycytidine monophosphate (dCMP) are crucial for studying the dynamics of DNA demethylation in various biological and pathological processes.
While methods like HPLC-MS offer high sensitivity, two-dimensional thin-layer chromatography (2D-TLC) coupled with ³²P-postlabeling remains a powerful and accessible technique for the sensitive detection and quantification of these modified nucleotides.[1][2] This method is capable of detecting modified bases at frequencies as low as one in 10⁹–10¹⁰ nucleotides.[1][2]
Principle of 2D-TLC Separation
The analysis involves four main stages:
-
Enzymatic Digestion: Genomic DNA is completely hydrolyzed into its constituent deoxynucleoside 3'-monophosphates (dNMPs) using a combination of endonucleases (Micrococcal Nuclease) and exonucleases (Spleen Phosphodiesterase).[1][2]
-
³²P-Postlabeling: The 5'-hydroxyl group of the dNMPs is radioactively labeled by transferring the γ-³²P from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. This results in the formation of 5'-³²P-labeled 3',5'-bisphosphate deoxynucleosides (³²p-dNDPs).
-
2D-TLC Separation: The labeled nucleotide mixture is separated on a polyethyleneimine (PEI)-cellulose thin-layer plate. The separation occurs in two perpendicular dimensions using different solvent systems. The first dimension typically separates nucleotides based on the negative charge of their phosphate groups, while the second dimension resolves them based on the properties of their nucleobases.[5][6]
-
Detection and Quantification: The separated, radiolabeled nucleotides are visualized by autoradiography and quantified by measuring their radioactive decay using techniques like scintillation counting or phosphorimaging.[1]
Experimental Protocols
Protocol 1: DNA Digestion and ³²P-Postlabeling
This protocol outlines the steps for preparing DNA samples for TLC analysis.
Materials:
-
High-purity genomic DNA (1-10 µg)
-
Micrococcal Nuclease (MNase)
-
Spleen Phosphodiesterase (SPD)
-
T4 Polynucleotide Kinase
-
[γ-³²P]ATP (high specific activity)
-
Enzyme buffers (specific to each enzyme)
-
Nuclease P1 (for adduct enrichment, optional)
-
Sterile, nuclease-free water and microcentrifuge tubes
Procedure:
-
DNA Digestion:
-
In a sterile microcentrifuge tube, combine 1-10 µg of genomic DNA with the appropriate buffer, Micrococcal Nuclease, and Spleen Phosphodiesterase.
-
Incubate at 37°C for 2-4 hours to ensure complete digestion of DNA to deoxynucleoside 3'-monophosphates (dMPs).
-
Heat inactivate the enzymes according to the manufacturer's protocol.
-
-
³²P-Postlabeling:
-
To the digested DNA mixture, add the T4 Polynucleotide Kinase buffer, [γ-³²P]ATP, and T4 Polynucleotide Kinase.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
The reaction yields 5'-³²P-labeled deoxynucleoside 3'-monophosphates. For subsequent separation of 5'-monophosphates, an optional treatment with Nuclease P1 can be performed to remove the 3'-phosphate group, though this may require an adduct enrichment step.[1]
-
Protocol 2: Two-Dimensional Thin-Layer Chromatography
This protocol details the separation of the ³²P-labeled nucleotides.
Materials:
-
Polyethyleneimine (PEI)-cellulose TLC plates (e.g., 20x20 cm)
-
Chromatography tank
-
Solvent for Dimension 1 (D1): Isobutyric acid:NH₄OH:H₂O (66:1:33 v/v/v)
-
Solvent for Dimension 2 (D2): Isopropanol:HCl:H₂O (70:15:15 v/v/v) or similar ammonium sulfate/isopropanol-based systems.
-
Wicks (e.g., Whatman 3MM paper)
Procedure:
-
Plate Preparation: Handle the PEI-cellulose plate carefully, avoiding contact with the coated surface.
-
Sample Spotting:
-
Carefully spot the entire ³²P-labeled nucleotide sample onto the origin, typically in a corner of the TLC plate, about 2 cm from each edge.
-
Apply the sample in small aliquots, allowing the spot to dry completely between applications to keep the origin spot as small as possible.
-
-
First Dimension (D1) Chromatography:
-
Place a wick in the chromatography tank and add the D1 solvent (isobutyric acid system). Allow the tank atmosphere to saturate for several hours.
-
Place the TLC plate in the tank, ensuring the origin is above the solvent level.
-
Develop the chromatogram until the solvent front is approximately 1-2 cm from the top edge of the plate.
-
Remove the plate and air-dry it completely in a fume hood.
-
-
Second Dimension (D2) Chromatography:
-
Rotate the plate 90 degrees so that the separated spots from the first dimension form a new baseline.
-
Place the plate in a second chromatography tank saturated with the D2 solvent (isopropanol/HCl system).
-
Develop the plate until the solvent front reaches the top.
-
Remove the plate and dry it completely.
-
-
Visualization and Quantification:
-
Expose the dried TLC plate to a phosphor screen or X-ray film (autoradiography).
-
The positions of the spots corresponding to dCMP, 5-mdCMP, and 5-hmdCMP can be identified by running known standards or by their characteristic migration pattern.
-
Excise the spots from the plate and quantify the radioactivity using a scintillation counter. The relative amount of 5-hmdCMP can be calculated as a percentage of total cytosine species.
-
Data Presentation
The separation of dCMP, 5-mdCMP, and 5-hmdCMP is based on the subtle differences in their chemical properties, which affect their partitioning between the stationary and mobile phases. While exact Rf values can vary between experiments due to factors like temperature, humidity, and solvent preparation, the relative positions of the spots are consistent. The following table provides expected relative Rf values based on the principles of separation for this class of compounds. More polar compounds interact more strongly with the polar stationary phase, resulting in lower Rf values. The hydroxyl group in 5-hmdCMP makes it more polar than 5-mdCMP and dCMP.
Table 1: Expected Relative Migration of Cytosine Deoxynucleoside Monophosphates on 2D-TLC
| Compound | Abbreviation | Expected Relative Rf Value (Dimension 1 - Isobutyric Acid System) | Expected Relative Rf Value (Dimension 2 - Isopropanol/HCl System) | Rationale for Separation |
| Deoxycytidine Monophosphate | dCMP | Highest | Highest | Least polar of the three; interacts least with the stationary phase. |
| 5-Methyl-deoxycytidine Monophosphate | 5-mdCMP | Intermediate | Intermediate | The methyl group adds some hydrophobicity compared to dCMP but is less polar than the hydroxymethyl group. |
| 5-Hydroxymethyl-deoxycytidine Monophosphate | 5-hmdCMP | Lowest | Lowest | The hydroxymethyl group increases polarity, leading to stronger interaction with the cellulose stationary phase and thus slower migration. |
Note: Absolute Rf values are calculated as (distance traveled by spot) / (distance traveled by solvent front). The values provided are relative rankings. For accurate identification, running radiolabeled standards on the same plate is essential.
Visualizations
Signaling Pathway
Caption: TET-mediated oxidation pathway of 5mC and subsequent generation of dNMPs for analysis.
Experimental Workflow
Caption: Workflow for 2D-TLC analysis of 5-hmdCMP using ³²P-postlabeling.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A two-dimensional thin layer chromatographic procedure for the sequential analysis of oligonucleotides employing tritium post-labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Complete analysis of cellular nucleotides by two-dimensional thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Detection of 5-Hydroxymethyl-2'-deoxycytidine Monophosphate (5-hmdCMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP) is a modified nucleotide that plays a crucial role in the DNA demethylation pathway. As an intermediate in the conversion of 5-methylcytosine back to cytosine, the levels of 5-hmdCMP and its corresponding nucleoside, 5-hydroxymethyl-2'-deoxycytidine (5-hmdC), can serve as important epigenetic biomarkers. Aberrant levels of these modifications have been linked to various diseases, including cancer. Consequently, the development of sensitive and selective methods for the detection of 5-hmdCMP is of significant interest in clinical diagnostics and drug development.
Electrochemical methods offer a promising alternative to traditional techniques like mass spectrometry and high-performance liquid chromatography (HPLC) for the detection of 5-hmdCMP.[1] These methods are advantageous due to their high sensitivity, rapid response, low cost, and potential for miniaturization, making them suitable for point-of-care applications. This document provides detailed application notes and experimental protocols for the electrochemical detection of 5-hmdCMP.
Principle of Electrochemical Detection
The electrochemical detection of 5-hmdCMP is typically based on its direct oxidation at the surface of a modified electrode. The hydroxymethyl group on the cytosine base is susceptible to electrochemical oxidation, producing a measurable current signal. The magnitude of this current is proportional to the concentration of 5-hmdCMP in the sample.
To enhance the sensitivity and selectivity of the detection, various modifications can be applied to the working electrode. These modifications can include the use of nanomaterials such as gold nanoparticles, graphene, or carbon nanotubes, which increase the electrode's surface area and catalytic activity.
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are commonly employed electrochemical techniques for the analysis of 5-hmdCMP. These techniques are highly sensitive because they effectively minimize the contribution of background (charging) current to the total measured current, thereby improving the signal-to-noise ratio.
Quantitative Data Summary
The following table summarizes the performance of various electrochemical sensors reported for the detection of 5-hydroxymethylcytosine (5-hmC), the nucleoside corresponding to 5-hmdCMP. The principles are directly applicable to 5-hmdCMP detection.
| Electrode Modification | Analyte | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Pencil Graphite Electrode | 5-hmC | SWV | 1.00 × 10⁻⁵ M - 2.00 × 10⁻⁴ M | Not Specified | [2] |
| Boron-Doped Diamond Electrode | 5-mCyt | DPV | 3.00 - 25.00 µmol L⁻¹ | 1.69 µmol L⁻¹ | [3] |
| Magnetic Beads/LIG Electrode | 5-fC | DPV | 0.1 - 1000 pM | 14.8 fM | [4] |
| Magnetic Beads/LIG Electrode | 5-caC | DPV | 0.5 - 5000 pM | 87.4 fM | [4] |
| SPCE with TDT amplification | 5-hmC in DNA | DPV | 0.01 - 1000 pM | 9.06 fM | [5] |
Note: 5-mCyt (5-methylcytosine), 5-fC (5-formylcytosine), and 5-caC (5-carboxylcytosine) are structurally related to 5-hmC and their detection principles are similar. SPCE stands for Screen-Printed Carbon Electrode, and TDT for Terminal Deoxynucleotidyl Transferase. LIG is Laser-Induced Graphene.
Experimental Protocols
This section provides a general protocol for the electrochemical detection of 5-hmdCMP using Differential Pulse Voltammetry (DPV) with a modified glassy carbon electrode (GCE).
Materials and Reagents
-
5-Hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP) standard
-
Phosphate buffer saline (PBS), pH 7.4
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Alumina slurry (0.3 and 0.05 µm)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Glassy Carbon Electrode (GCE)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat
Electrode Preparation (GCE Polishing)
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse the electrode thoroughly with DI water.
-
Polish the GCE with 0.05 µm alumina slurry for another 5 minutes.
-
Rinse the electrode thoroughly with DI water.
-
Sonicate the electrode in DI water for 2 minutes to remove any residual alumina particles.
-
Allow the electrode to dry at room temperature.
Electrochemical Cell Setup
-
Assemble a three-electrode electrochemical cell containing a known volume of PBS (pH 7.4).
-
Immerse the prepared GCE (working electrode), Ag/AgCl (reference electrode), and platinum wire (counter electrode) into the PBS solution.
-
Purge the solution with high-purity nitrogen gas for at least 10 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.
Electrochemical Measurements (DPV)
-
Connect the electrodes to the potentiostat.
-
Record a blank DPV scan in the PBS solution.
-
Add a known concentration of 5-hmdCMP standard solution to the electrochemical cell.
-
Stir the solution for a defined period (e.g., 120 seconds) to allow for the accumulation of the analyte on the electrode surface.
-
Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10 seconds).
-
Perform the DPV measurement by scanning the potential over a predefined range (e.g., from +0.4 V to +1.2 V vs. Ag/AgCl). Typical DPV parameters might include a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 20 mV/s.
-
Record the DPV curve. The oxidation peak of 5-hmdCMP should be observed within the scanned potential range.
-
Repeat steps 3-7 for a series of 5-hmdCMP concentrations to construct a calibration curve.
Data Analysis
-
Measure the peak current from each DPV scan.
-
Plot the peak current as a function of the 5-hmdCMP concentration.
-
Perform a linear regression analysis on the calibration data to determine the sensitivity (slope of the calibration curve) and the limit of detection (LOD). The LOD can be calculated using the formula: LOD = 3 * (standard deviation of the blank) / (slope of the calibration curve).[6]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical detection of 5-hmdCMP.
Caption: Workflow for Electrochemical Detection of 5-hmdCMP.
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway leading to the electrochemical signal generation.
Caption: Signal Generation Pathway in Electrochemical Detection.
References
- 1. Label-free electrochemical detection of human methyltransferase from tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical sensor for the analysis of 5-hydroxymethylcytosine in the presence of cytosine using pencil graphite electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous voltammetric determination of 7-methyl-guanine and 5-methyl-cytosine using a cathodically pre-treated boron-doped diamond electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A disposable electrochemical magnetic immunosensor for the rapid and sensitive detection of 5-formylcytosine and 5-carboxylcytosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Label-Free and Immobilization-Free Electrochemical Magnetobiosensor for Sensitive Detection of 5-Hydroxymethylcytosine in Genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 5-hmdCMP into Synthetic Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxymethylcytosine (5-hmC) is a crucial epigenetic modification in mammalian genomes, often referred to as the "sixth base."[1] It is derived from the oxidation of 5-methylcytosine (5-mC) by the Ten-Eleven Translocation (TET) family of enzymes.[1] 5-hmC plays a significant role in gene regulation, cellular differentiation, and has been implicated in various diseases, including cancer.[1] The ability to incorporate its synthetic precursor, 5-hydroxymethyldiacetyl-2'-deoxycytidine monophosphate (5-hmdCMP), into synthetic oligonucleotides is essential for developing research tools, diagnostic probes, and potential therapeutic agents.
These application notes provide a comprehensive guide to the chemical synthesis, deprotection, and purification of oligonucleotides containing 5-hmdCMP. The protocols are based on standard phosphoramidite chemistry, with specific considerations for the unique properties of the 5-hydroxymethylcytosine modification.
Data Presentation
Table 1: Phosphoramidite Coupling Efficiency
The efficiency of the coupling step is critical for the overall yield of the full-length oligonucleotide. While specific head-to-head comparative data for different 5-hmdCMP phosphoramidites is limited, high coupling efficiencies are generally expected with optimized protocols.
| Phosphoramidite Type | Protecting Group for 5-CH₂OH | Typical Stepwise Coupling Efficiency (%) | Reference |
| Standard DNA Phosphoramidites | N/A | >99% | [2][3] |
| 5-hmdCMP Phosphoramidite | Acetyl | >98% (estimated) | [4] |
| 5-hmdCMP Phosphoramidite | 2-Cyanoethyl | >98% (estimated) | [1] |
Note: The coupling efficiency for modified phosphoramidites can be slightly lower than for standard phosphoramidites and is highly dependent on the synthesizer, reagents, and protocol optimization.
Table 2: Representative Yield and Purity of a 20-mer Oligonucleotide Containing a Single 5-hmdCMP Modification
The following table provides representative data for a 1 µmol scale synthesis of a 20-mer oligonucleotide containing one 5-hmdCMP residue, assuming a stepwise coupling efficiency of 99% for standard bases and 98.5% for the 5-hmdCMP phosphoramidite.
| Parameter | Crude Oligonucleotide | After RP-HPLC Purification |
| Purity (Full-Length Product) | ~65-75% | >95% |
| Yield (OD₂₆₀ units) | ~100-150 | ~25-40 |
| Yield (nmol) | ~10-15 | ~2.5-4 |
| Mass Recovery (approximate) | 100% (crude) | 20-30% |
Note: Yields and purities are sequence-dependent and can be influenced by the position and number of modifications. The data presented are illustrative estimates based on typical outcomes.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Oligonucleotides Containing 5-hmdCMP
This protocol is based on standard phosphoramidite chemistry performed on an automated DNA synthesizer. The 5-hmdCMP is introduced using a corresponding phosphoramidite building block where the 5-hydroxymethyl group is protected, for instance, with acetyl groups.
1. Materials and Reagents:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Standard DNA phosphoramidites (dA, dG, dC, T)
-
5'-O-DMT-N⁴-benzoyl-5'-(diacetyl-hydroxymethyl)-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (acetyl-protected 5-hmdCMP phosphoramidite)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% trichloroacetic acid in dichloromethane)
2. Synthesis Cycle for 5-hmdCMP Incorporation:
The synthesis proceeds in a 3' to 5' direction through a repeated cycle of four main steps for each monomer addition.
-
Step 1: Deblocking (Detritylation)
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution to expose the 5'-hydroxyl group.
-
-
Step 2: Coupling
-
The acetyl-protected 5-hmdCMP phosphoramidite is activated by the activator solution and delivered to the synthesis column.
-
The activated phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 120-180 seconds) may be beneficial to ensure high efficiency.
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants (n-1 sequences).
-
-
Step 4: Oxidation
-
The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.
-
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Protocol 2: Cleavage and Deprotection
1. Materials and Reagents:
-
Concentrated aqueous ammonia (NH₄OH)
-
Sealed, screw-cap vials
2. Procedure:
-
Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.
-
Add concentrated aqueous ammonia to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and heat at 55°C for an extended period (12-16 hours). This extended time is necessary to ensure the complete removal of the acetyl protecting groups from the 5-hydroxymethyl group, in addition to the standard base and phosphate protecting groups.
-
Cool the vial to room temperature before opening.
-
Transfer the ammonia solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the CPG support with nuclease-free water and combine the wash with the ammonia solution.
-
Evaporate the ammonia and water to dryness using a vacuum concentrator.
Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Reverse-phase C18 column suitable for oligonucleotide purification
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: 100% Acetonitrile
-
Nuclease-free water
2. Procedure:
-
Resuspend the dried, crude oligonucleotide in nuclease-free water or Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient for a 20-mer would be from 5% to 35% Mobile Phase B over 30-40 minutes. The optimal gradient may need to be determined empirically based on the sequence and hydrophobicity.
-
Monitor the elution at 260 nm. The full-length product is typically the major peak with the longest retention time.
-
Collect the fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and evaporate the solvents in a vacuum concentrator.
-
Desalt the purified oligonucleotide using a desalting column or ethanol precipitation to remove the TEAA salt.
Mandatory Visualization
Signaling Pathway: TET Enzyme-Mediated Oxidation of 5-mC to 5-hmC
Caption: TET enzyme-mediated oxidation pathway of 5-methylcytosine.
Experimental Workflow: Synthesis and Purification of 5-hmdCMP Oligonucleotides
Caption: Workflow for synthesizing and purifying 5-hmdCMP oligonucleotides.
Conclusion
The incorporation of 5-hmdCMP into synthetic oligonucleotides is a powerful tool for advancing our understanding of epigenetics and for the development of novel diagnostics and therapeutics. By utilizing the appropriate protected phosphoramidite building blocks and optimizing the synthesis, deprotection, and purification protocols, high-quality 5-hmdCMP-containing oligonucleotides can be reliably produced. The methods outlined in these application notes provide a solid foundation for researchers to successfully synthesize these important molecules for a wide range of applications.
References
- 1. An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing 5-hmdCMP Detection by Mass Spectrometry
Welcome to the technical support center for the detection of 5-hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP) and related modified nucleosides using mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve experimental outcomes and detection sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in detecting 5-hmdCMP and its oxidized derivatives?
A1: The primary challenge is the extremely low abundance of these modifications in genomic DNA.[1][2] This necessitates highly sensitive analytical methods to achieve accurate quantification.
Q2: How can I increase the sensitivity of my LC-MS/MS method for 5-hmdCMP?
A2: Several strategies can significantly boost sensitivity:
-
Chemical Derivatization: Modifying the target molecule can improve ionization efficiency and chromatographic separation.[1][2][3]
-
LC System Optimization: Reducing the column's internal diameter and flow rate (micro or nano-LC) can increase analyte concentration and enhance ionization efficiency.[4][5]
-
MS Source Parameter Optimization: Fine-tuning parameters like spray voltage, gas flows, and temperatures is crucial for maximizing the ion signal.[4][6][7]
-
Sample Preparation: Meticulous sample clean-up using techniques like Solid-Phase Extraction (SPE) is essential to reduce matrix effects and background noise.[4][8]
Q3: What are the benefits of chemical derivatization for 5-hmdCMP analysis?
A3: Chemical derivatization dramatically increases detection sensitivity, in some cases by over 200-fold.[3] It can also improve the separation of 5-hmdCMP from other cytosine modifications during liquid chromatography.[1][2]
Q4: What are some common derivatization reagents used for modified cytosines?
A4: Reagents like 2-bromo-1-(4-dimethylamino-phenyl)-ethanone (BDAPE) and 4-dimethylamino benzoic anhydride have been successfully used to derivatize 5-mC, 5-hmC, 5-foC, and 5-caC, significantly improving their detection.[1][2] Girard's reagents (GirD, GirT, and GirP) are particularly effective for 5-formyl-2'-deoxycytidine (5-fodC) and 5-carboxyl-2'-deoxycytidine (5-cadC).[3]
Q5: Should I use stable isotope-labeled internal standards?
A5: Yes. Using stable isotope-labeled standards is a powerful method for accurate quantification in mass spectrometry.[9][10] This technique helps correct for variability introduced during sample preparation and analysis, as the labeled and unlabeled analytes co-elute and are distinguished by their mass difference.[10]
Troubleshooting Guide
This guide addresses common issues encountered during 5-hmdCMP analysis via LC-MS/MS.
Problem 1: Low or No Signal Intensity for 5-hmdCMP
| Possible Cause | Suggested Solution |
| Inefficient Ionization | Optimize MS source parameters (e.g., capillary voltage, gas flow rates, temperature).[6][7] Ensure the mobile phase composition is optimal for electrospray ionization (ESI); higher organic content at the point of elution often improves desolvation and sensitivity.[11] |
| Poor DNA Hydrolysis | Verify the efficiency of your DNA digestion protocol. Ensure complete enzymatic digestion to nucleosides using a robust enzyme mix.[12][13] |
| Sample Loss During Prep | Review sample preparation steps, especially desalting and clean-up, to minimize analyte loss.[13][14] |
| Suboptimal LC Conditions | Optimize the chromatographic gradient to ensure sharp peaks. A shallow gradient around the elution time of 5-hmdCMP can improve peak shape and height.[15] Consider switching to a smaller internal diameter column (e.g., micro-LC) to increase analyte concentration.[5] |
| Instrument Contamination | Check for system contamination from previous analyses or from non-volatile salts in your sample.[16] Run blank injections to assess system cleanliness. |
Problem 2: High Background Noise or Interfering Peaks
| Possible Cause | Suggested Solution |
| Contaminated Solvents/Reagents | Use only high-purity, MS-grade solvents and reagents to prepare mobile phases and samples.[11][17] Avoid plastic containers that can leach plasticizers.[17] |
| Matrix Effects | Implement a more rigorous sample clean-up procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[4] |
| Carryover from Previous Injections | Run stronger needle washes between samples.[18] If carryover persists, inject several blank samples to clean the column and injector.[16] |
| Gas Leaks | Check the system for gas leaks, which can lead to a loss of sensitivity and increased background noise.[19] |
Problem 3: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Suggested Solution |
| Column Degradation | The column may be old or contaminated. First, try flushing the column. If the problem persists, replace the column. |
| Incompatible Mobile Phase | Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. |
| Sample Overload | Reduce the amount of sample injected onto the column. This is a common issue when trying to detect low-abundance species in a complex mixture. |
| Secondary Interactions | The analyte may be interacting with active sites on the column. Adjusting the mobile phase pH or ionic strength can sometimes mitigate these effects. |
Below is a troubleshooting workflow for addressing low signal intensity.
Quantitative Data Summary
The sensitivity of LC-MS/MS methods for detecting modified nucleosides can be significantly enhanced through chemical derivatization. The table below summarizes the Limits of Detection (LODs) achieved in various studies.
| Analyte | Derivatization Reagent | LOD (fmol) | Reference |
| 5-hmC | BDAPE | 0.06 | [1] |
| 5-mC | BDAPE | 0.10 | [1] |
| 5-foC | BDAPE | 0.11 | [1] |
| 5-caC | BDAPE | 0.23 | [1] |
| 5-hmC | 4-dimethylamino benzoic anhydride | 2.53 | [2] |
| 5-mC | 4-dimethylamino benzoic anhydride | 2.24 | [2] |
| 5-foC | 4-dimethylamino benzoic anhydride | 2.54 | [2] |
| 5-caC | 4-dimethylamino benzoic anhydride | 1.27 | [2] |
Experimental Protocols
Protocol 1: Genomic DNA Hydrolysis
This protocol describes the enzymatic digestion of genomic DNA to single nucleosides.
Materials:
-
Genomic DNA sample (1 µg)
-
Nucleoside Digestion Mix (e.g., from New England BioLabs or Zymo Research)[13]
-
10X Reaction Buffer
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, combine 1 µg of genomic DNA with 2.5 µL of 10X Reaction Buffer.
-
Add 1 µL of Nucleoside Digestion Mix.[13]
-
Add nuclease-free water to a final reaction volume of 25 µL.
-
Mix gently by pipetting.
-
Incubate the reaction at 37°C for a minimum of 1 hour.[13]
-
(Optional) Stop the reaction by adding 175 µL of 0.1% formic acid.[12]
-
The digested sample is now ready for clean-up or direct analysis.
Protocol 2: Chemical Derivatization with BDAPE
This protocol is adapted from methodologies that enhance the detection of cytosine modifications.[1]
Materials:
-
Dried nucleoside sample
-
2-bromo-1-(4-dimethylamino-phenyl)-ethanone (BDAPE) solution
-
Triethylamine (TEA)
-
Acetonitrile
Procedure:
-
To the dried nucleoside sample, add a solution of BDAPE in acetonitrile.
-
Add TEA to catalyze the reaction.
-
Vortex the mixture and incubate at a specified temperature (e.g., 60°C) for 1 hour.
-
After incubation, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried derivative in the initial mobile phase for LC-MS/MS analysis.
This diagram illustrates the general experimental workflow from DNA sample to data analysis.
Signaling Pathway Visualization
The following diagram illustrates the active DNA demethylation pathway where 5-methylcytosine (5-mC) is sequentially oxidized.
References
- 1. Sensitive and simultaneous determination of 5-methylcytosine and its oxidation products in genomic DNA by chemical derivatization coupled with liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate quantification of 5-Methylcytosine, 5-Hydroxymethylcytosine, 5-Formylcytosine, and 5-Carboxylcytosine in genomic DNA from breast cancer by chemical derivatization coupled with ultra performance liquid chromatography- electrospray quadrupole time of flight mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of oxidation products of 5-methylcytosine in plants by chemical derivatization coupled with liquid chromatography/tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. lcms.cz [lcms.cz]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. What Factors Affect the Sensitivity of a Mass Spectrometer | MtoZ Biolabs [mtoz-biolabs.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UWPR [proteomicsresource.washington.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA methylation and hydroxymethylation analysis using a high throughput and low bias direct injection mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. scispace.com [scispace.com]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. cgspace.cgiar.org [cgspace.cgiar.org]
- 19. gentechscientific.com [gentechscientific.com]
troubleshooting low yield in 5-hmdCMP enrichment protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in 5-hydroxymethylcytosine (5-hmdCMP) enrichment experiments. The information is tailored for scientists and professionals in research and drug development.
Troubleshooting Guide: Low Enrichment Yield
Low yield of enriched 5-hmdCMP-containing DNA is a common issue that can arise from several factors throughout the experimental workflow. This guide addresses specific problems in a question-and-answer format to help you identify and resolve the root cause of poor enrichment efficiency.
Question: Why is the final yield of my enriched DNA too low for downstream applications?
Answer: Low final yield can stem from issues with your starting material, the immunoprecipitation or capture steps, or the final elution. Below is a breakdown of potential causes and solutions.
1. Issues with Starting DNA
-
Insufficient or Low-Quality Input DNA: The amount of 5-hmdCMP in the genome is often low. Starting with insufficient or degraded genomic DNA will directly result in a low final yield.
-
Recommendation: Ensure your DNA is high quality, with an A260/280 ratio of 1.8–2.0 and an A260/230 ratio of 2.0–2.2.[1] Increase the starting amount of genomic DNA if 5-hmdCMP levels in your sample are expected to be low. For tissues with low 5-hmdCMP content, such as some cancer cells, starting with a higher amount of DNA is crucial for successful enrichment.[2]
-
-
Improper DNA Fragmentation: The size of DNA fragments is critical for successful enrichment. Over-fragmentation can lead to fragments with too few 5-hmdCMP marks for efficient antibody binding, while under-fragmentation can increase non-specific background.
-
Recommendation: Aim for fragment sizes between 200-600 base pairs for antibody-based methods (hMeDIP).[3] This size range increases the probability that a fragment will contain multiple modified cytosines, which can enhance antibody binding affinity.[3] Always verify your fragment size distribution on an agarose gel or Bioanalyzer before proceeding with the enrichment.
-
2. Problems During Immunoprecipitation (hMeDIP/MeDIP)
-
Suboptimal Antibody Concentration: Using too little antibody will result in incomplete capture of the target DNA. Conversely, too much antibody can lead to increased non-specific binding and higher background.
-
Recommendation: Titrate your anti-5-hmdCMP antibody to determine the optimal concentration for your specific experimental conditions. A typical starting point is 1–5 µg of antibody per immunoprecipitation reaction.[4]
-
-
Inefficient Antibody-DNA Binding: Incomplete denaturation of DNA or suboptimal incubation times can reduce binding efficiency.
-
Recommendation: Ensure complete denaturation of your fragmented DNA by heating at 95°C for 10 minutes, followed by immediate cooling on ice.[5][6] Add the antibody promptly after cooling to prevent the DNA from reannealing.[3] An overnight incubation of the DNA-antibody mixture at 4°C is often recommended to maximize binding.[6]
-
-
Poor Bead Quality or Handling: Magnetic or agarose beads can lose their binding capacity if not stored or handled properly.
-
Recommendation: Ensure beads are thoroughly resuspended before use. Pre-wash the beads with the appropriate buffer to remove any preservatives and to block non-specific binding sites.[7] When performing washes, ensure the beads are fully resuspended to efficiently remove non-specifically bound DNA.
-
3. Issues in Chemical Enrichment Protocols
-
Inefficient Enzymatic Labeling: In chemical capture methods, the efficiency of the β-glucosyltransferase (β-GT) enzyme is critical. Incomplete glucosylation will lead to fewer labeled sites for capture.
-
Recommendation: Ensure all reagents for the labeling reaction are fresh and correctly formulated. Follow the manufacturer's recommended ratio of enzyme to DNA. The labeling reaction should be incubated at 37°C for at least one hour to ensure completion.[8]
-
-
Inefficient Biotin Pulldown: The capture of biotin-labeled DNA fragments by streptavidin beads is a critical step.
-
Recommendation: Use high-quality streptavidin beads and ensure they are properly washed and blocked. Incubate the biotinylated DNA with the beads for at least 15 minutes with gentle rotation to allow for efficient binding.[8]
-
4. Problems with Washing and Elution
-
Insufficient Washing: Inadequate washing of the beads after capture will result in high background from non-specifically bound DNA, which can make the specific yield appear low in relative terms.
-
Recommendation: Perform at least three washes with the recommended IP buffer.[6] Ensure the beads are fully resuspended during each wash step.
-
-
Inefficient Elution: The target DNA may not be efficiently released from the antibody-bead complex.
-
Recommendation: Ensure the elution buffer is correctly prepared and at the optimal temperature. For hMeDIP, elution is often performed at 65°C with frequent mixing to keep the beads in suspension.[4] For chemical methods using cleavable linkers, ensure the cleavage agent (e.g., DTT) is freshly prepared.[8]
-
Quantitative Troubleshooting Summary
The following table summarizes key parameters and their expected outcomes, providing a quantitative guide to troubleshoot your experiment.
| Parameter | Recommended Range | Potential Issue if Outside Range | Troubleshooting Action | Expected Outcome |
| Input DNA Quantity | 1-10 µg | Low final yield | Increase input DNA amount | Higher absolute yield of enriched DNA |
| Input DNA Quality (A260/280) | 1.8 - 2.0 | Protein contamination, leading to inhibition | Re-purify DNA sample | Improved enzymatic/binding efficiency |
| DNA Fragment Size | 200 - 600 bp | Low IP efficiency or high background | Optimize sonication or enzymatic digestion time | Tighter fragment distribution and improved yield |
| Antibody Amount (hMeDIP) | 1 - 5 µg per IP | Incomplete capture or high background | Perform antibody titration | Optimal signal-to-noise ratio |
| Eluted DNA Yield | >1% of input (highly variable) | Inefficient enrichment | Review all steps from binding to elution | Increased percentage of input DNA recovered |
| qPCR Enrichment Fold (vs. IgG) | >10-fold for positive loci | Poor antibody specificity or performance | Test a new antibody or optimize IP conditions | Higher fold enrichment for positive control regions |
Frequently Asked Questions (FAQs)
Q1: What is a realistic expected yield for a 5-hmdCMP enrichment experiment?
A1: The yield is highly dependent on the tissue or cell type, as the abundance of 5-hmdCMP varies significantly. For example, brain tissue has a relatively high level of 5-hmC, while many cancer cell lines have very low levels.[2] A successful enrichment from a high-content sample might yield several hundred nanograms of DNA, which can be over 1-3% of the input DNA.[2] For low-content samples, the yield may be in the low nanogram or even picogram range. It is crucial to perform qPCR on positive and negative control loci to validate the enrichment efficiency rather than relying solely on the final DNA mass.
Q2: Can I use the same protocol for 5-mC (MeDIP) and 5-hmC (hMeDIP) enrichment?
A2: The overall workflow is very similar, but the key difference is the antibody used. You must use an antibody that is highly specific for 5-hydroxymethylcytosine for hMeDIP.[9] Using a 5-mC antibody will enrich for methylated, not hydroxymethylated, DNA. Always check the antibody's specificity and cross-reactivity data provided by the manufacturer.
Q3: My input DNA concentration is very low. Can I still perform the enrichment?
A3: While challenging, it is possible. You may need to scale down the reaction volumes proportionally. However, be aware that low input amounts can lead to lower signal-to-noise ratios and may require more sensitive downstream analysis methods. Some commercial kits are optimized for low-input samples.
Q4: How important is the DNA denaturation step in hMeDIP?
A4: It is critical. The antibodies used for MeDIP and hMeDIP recognize the single-stranded 5-mC or 5-hmC base. Therefore, the DNA must be denatured (made single-stranded) for the antibody to bind efficiently.[6] Incomplete denaturation is a common cause of low yield.
Q5: What are the main differences between antibody-based and chemical-based enrichment for 5-hmdCMP?
A5: Antibody-based methods (hMeDIP) rely on an antibody to pull down DNA fragments containing 5-hmC. This method is straightforward but can have biases, such as a preference for regions with a high density of 5-hmC.[2] Chemical-based methods, like hMeSeal, involve enzymatically attaching a chemical tag (like biotin) to 5-hmC, which is then used for affinity purification.[10] Chemical methods are often considered more specific and less prone to density bias.[10]
Experimental Protocols
Detailed Protocol: Hydroxymethylated DNA Immunoprecipitation (hMeDIP)
This protocol is a generalized procedure for the enrichment of 5-hmdCMP-containing DNA fragments using an antibody-based approach.
1. DNA Preparation and Fragmentation: a. Isolate high-quality genomic DNA from your cells or tissue of interest. b. Fragment the DNA to an average size of 200-600 bp using a sonicator. c. Purify the fragmented DNA and verify the size distribution on an agarose gel. d. Quantify the DNA concentration using a fluorometric method (e.g., Qubit).
2. Immunoprecipitation: a. For each IP, use 1-5 µg of fragmented DNA. Dilute the DNA in TE buffer to a final volume of 400 µl. b. Heat-denature the DNA at 95°C for 10 minutes, then immediately place it on ice for 10 minutes.[6] c. Add 100 µl of 5x IP buffer and the optimized amount of anti-5-hmdCMP antibody (e.g., 2.5 µl). For a negative control, use a corresponding amount of normal mouse or rabbit IgG. d. Incubate the mixture overnight at 4°C on a rotator.[11]
3. Capture of Antibody-DNA Complexes: a. Prepare magnetic Protein A/G beads by washing them three times with 1x IP buffer. b. Add the washed beads to the DNA-antibody mixture and incubate for 2 hours at 4°C with rotation. c. Place the tubes on a magnetic rack to capture the beads. Discard the supernatant.
4. Washing: a. Wash the beads three times with 1 ml of cold 1x IP buffer. For each wash, resuspend the beads completely, incubate for 5 minutes on ice, and then recapture the beads on the magnetic rack before discarding the supernatant.[6]
5. Elution and DNA Purification: a. Resuspend the washed beads in 250 µl of Digestion Buffer containing Proteinase K. b. Incubate for 2-3 hours at 55°C on a rotator to release the DNA.[6] c. Purify the eluted DNA using phenol-chloroform extraction followed by ethanol precipitation or by using a DNA purification kit. d. Resuspend the final DNA pellet in nuclease-free water.
6. Quantification and Quality Control: a. Quantify the yield of the enriched DNA. b. Perform qPCR using primers for known positive and negative control loci to determine the fold enrichment over the IgG control.
Visualizations
Workflow for hMeDIP
Caption: Workflow for 5-hmdCMP enrichment using hMeDIP.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. pacb.com [pacb.com]
- 2. Selective Capture of 5-hydroxymethylcytosine from Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.benchsci.com [blog.benchsci.com]
- 4. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. MeDIP Application Protocol | EpigenTek [epigentek.com]
- 6. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
- 8. 5-Hydroxymethylcytosine (5-hmC) Specific Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diagenode.com [diagenode.com]
- 10. Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized method for methylated DNA immuno-precipitation - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 5-(hydroxymethyl)decyl-cytidine monophosphate (5-hmdCMP) and other structurally related lipophilic nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance in a question-and-answer format to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC analysis of 5-hmdCMP and similar long-chain alkyl-modified nucleosides?
A1: The primary challenge arises from the amphiphilic nature of these molecules. 5-hmdCMP possesses both a highly polar, negatively charged phosphate group and a long, nonpolar decyl alkyl chain. This dual characteristic can lead to poor peak shape, including tailing, and inconsistent retention on standard reversed-phase columns. Effective separation requires balancing the interactions of both the hydrophobic tail and the ionic phosphate group with the stationary and mobile phases. Ion-pair reversed-phase HPLC is often the method of choice to address this.[1]
Q2: What is a recommended starting point for developing an HPLC method for 5-hmdCMP?
A2: A good starting point is to use an ion-pair reversed-phase HPLC method.[1] This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral complex with the negatively charged phosphate group of 5-hmdCMP. This complex exhibits more hydrophobic character, leading to better retention and improved peak shape on a C18 or C8 column.
Q3: How do I choose an appropriate ion-pairing reagent?
A3: The choice of ion-pairing reagent is critical and depends on the hydrophobicity of your analyte. For anionic compounds like 5-hmdCMP, a cationic ion-pairing reagent, typically a quaternary amine or an alkylamine, is used. The length of the alkyl chain on the ion-pairing reagent will influence the retention of the analyte. Longer alkyl chains on the ion-pairing agent will increase the hydrophobicity of the ion pair, leading to longer retention times.[2] A good starting point is to use triethylamine (TEA) or a similar amine.
Q4: My peaks are tailing. What are the likely causes and how can I fix it?
A4: Peak tailing is a common issue when analyzing compounds like 5-hmdCMP and can be caused by several factors:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic sites on the nucleoside, causing tailing.
-
Solution: Use a well-end-capped column. Lowering the mobile phase pH (e.g., with formic or acetic acid) can suppress the ionization of silanol groups, reducing these interactions. Adding a competing base, like triethylamine (TEA), to the mobile phase can also mask the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Contamination: Buildup of contaminants on the column or guard column can lead to poor peak shape.
-
Solution: Implement a robust sample clean-up procedure. Regularly flush the column with a strong solvent and replace the guard column frequently.
-
Troubleshooting Guides
Problem: Poor Retention or No Retention
If 5-hmdCMP or related nucleosides are eluting too early (at or near the void volume), it indicates insufficient interaction with the stationary phase.
| Potential Cause | Recommended Solution |
| Mobile phase is too strong (too much organic solvent) | Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. |
| Insufficient ion-pairing | Increase the concentration of the ion-pairing reagent in the mobile phase. Consider using an ion-pairing reagent with a longer alkyl chain to increase the hydrophobicity of the ion pair. |
| Incorrect pH | Ensure the mobile phase pH is in a range where the analyte is ionized to interact with the ion-pairing reagent. For nucleotides, a pH between 6.0 and 8.0 is a good starting point.[1] |
| Column "phase collapse" or "dewetting" | If using a mobile phase with very high aqueous content, some traditional C18 columns can lose retention. Use a column designed for use in highly aqueous mobile phases (e.g., an AQ-type or polar-endcapped column). |
Problem: Poor Peak Resolution
When 5-hmdCMP does not separate adequately from other nucleosides or impurities, the following adjustments can be made:
| Parameter to Adjust | Strategy for Improved Resolution |
| Gradient Slope | Make the gradient shallower (i.e., increase the gradient time or decrease the change in organic solvent percentage per unit of time). This gives analytes more time to interact with the stationary phase. |
| Mobile Phase Composition | Change the organic modifier (e.g., switch from methanol to acetonitrile, or vice versa) as this can alter selectivity. Adjusting the pH of the mobile phase can also change the elution order of ionizable compounds. |
| Column Chemistry | Switch to a different stationary phase. For example, a phenyl-hexyl column can offer different selectivity for aromatic compounds compared to a C18 column. A longer column or a column with a smaller particle size will provide higher efficiency and may improve resolution. |
| Temperature | Increasing the column temperature can improve peak shape and sometimes resolution by decreasing mobile phase viscosity and increasing mass transfer. However, be mindful of the thermal stability of your analytes. |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC Method for the Analysis of 5-hmdCMP
This protocol provides a starting point for the method development for 5-hmdCMP and related lipophilic nucleoside monophosphates. Optimization will likely be required based on the specific sample matrix and other related compounds.
1. Materials and Reagents:
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Triethylamine (TEA)
-
Acetic acid or Formic acid
-
5-hmdCMP standard
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 100 mM triethylammonium acetate (TEAA), pH 7.0 in water. To prepare, add the appropriate amount of TEA to water, adjust the pH to 7.0 with acetic acid.
-
Mobile Phase B: 100 mM TEAA, pH 7.0 in 50:50 acetonitrile:water. Prepare as above, but in a 50:50 acetonitrile:water mixture.
-
Filter both mobile phases through a 0.22 µm filter before use.
3. HPLC Conditions:
| Parameter | Suggested Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 100 mM TEAA, pH 7.0 in water |
| Mobile Phase B | 100 mM TEAA, pH 7.0 in 50:50 ACN:H₂O |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 274 nm (for cytidine) |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Dissolve the 5-hmdCMP standard and samples in the initial mobile phase conditions (e.g., 100% Mobile Phase A) to ensure good peak shape for early eluting compounds.
5. Data Analysis:
-
Identify the 5-hmdCMP peak by comparing the retention time with that of the standard.
-
Quantify the amount of 5-hmdCMP by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
Quantitative Data
The following table provides a hypothetical example of how retention times might vary for 5-hmdCMP and related compounds under different mobile phase conditions. This data is for illustrative purposes to guide method development.
| Compound | Condition 1: 30% Acetonitrile (Isocratic) | Condition 2: 50% Acetonitrile (Isocratic) | Condition 3: 20-80% Acetonitrile Gradient |
| Cytidine | 2.5 min | 1.8 min | 4.2 min |
| dCMP | 3.1 min | 2.2 min | 5.5 min |
| 5-hmdCMP | 15.8 min | 8.2 min | 12.7 min |
| Related Lipophilic Nucleoside | 18.2 min | 9.5 min | 14.1 min |
Visual Troubleshooting and Workflow Diagrams
Below are diagrams created using Graphviz (DOT language) to illustrate common troubleshooting workflows and logical relationships in optimizing HPLC separation for 5-hmdCMP.
Caption: Decision tree for troubleshooting poor peak shape.
Caption: Workflow for HPLC method development.
References
Technical Support Center: Quantification of 5-hmdCMP from Limited Samples
Welcome to the technical support center for the quantification of 5-hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with measuring this important epigenetic marker, especially when working with limited sample material. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying 5-hmdCMP from limited samples?
A1: The primary challenges stem from the low abundance of 5-hmdCMP relative to other DNA modifications and the small amount of starting material. This necessitates highly sensitive and specific detection methods. Key challenges include:
-
Low DNA Yield: Limited samples inherently provide a small amount of DNA, which can be below the detection limit of some assays.
-
DNA Integrity: The processes of DNA isolation and enzymatic digestion can introduce variability and potentially damage the DNA, affecting the accuracy of quantification.
-
Assay Sensitivity: Not all quantification methods are sensitive enough to detect the subtle changes in 5-hmdCMP levels that may be present in small samples.
-
Methodological Bias: Different quantification techniques have inherent biases that can influence the results.
Q2: Which method is most suitable for 5-hmdCMP quantification from very small amounts of DNA?
A2: For extremely limited samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often considered the gold standard due to its high sensitivity and specificity.[1][2][3] It can provide accurate absolute quantification from as little as 50 ng of genomic DNA.[1] However, ELISA-based methods are continuously improving in sensitivity and can be a more accessible and higher-throughput alternative for some applications.
Q3: Can I use a standard DNA extraction kit for isolating DNA for 5-hmdCMP analysis?
A3: Yes, many commercial DNA extraction kits can be used. However, it is crucial to choose a method that ensures high-quality, pure DNA. For limited samples, methods that minimize sample loss, such as those utilizing spin columns or magnetic beads, are recommended.[4] Phenol-chloroform extraction is also a viable option that can yield high-quality DNA if performed carefully. Regardless of the method, it is important to avoid harsh conditions that could degrade the DNA.
Q4: How can I ensure complete digestion of my DNA to single nucleosides for LC-MS/MS analysis?
A4: Complete enzymatic digestion is critical for accurate quantification. A two-step digestion process is often recommended.[5] This typically involves an initial digestion with a nuclease, such as Nuclease P1, followed by treatment with an alkaline phosphatase.[6] It is important to follow the manufacturer's protocol for the specific enzymes used and to optimize incubation times and enzyme concentrations if incomplete digestion is suspected.
Troubleshooting Guides
DNA Isolation from Limited Samples
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low DNA Yield | - Insufficient starting material.- Inefficient cell lysis.- DNA loss during washing steps.- Improper DNA elution. | - If possible, start with a larger sample.- Optimize lysis conditions (e.g., extend incubation with lysis buffer, use mechanical disruption for tissues).[7]- Use a DNA extraction kit specifically designed for low-input samples.- Ensure correct binding and elution buffer volumes and pH. |
| Poor DNA Quality (low 260/280 or 260/230 ratios) | - Protein contamination.- RNA contamination.- Residual ethanol or other contaminants from the extraction process. | - Include a proteinase K digestion step.[7]- Treat with RNase.[7]- Ensure complete removal of wash buffers before elution. Perform an additional wash step if necessary. |
| DNA Degradation | - Harsh lysis conditions (e.g., excessive vortexing).- Nuclease contamination. | - Use gentle mixing techniques.- Use nuclease-free water and reagents. |
Enzymatic Digestion of DNA
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Digestion | - Insufficient enzyme concentration.- Suboptimal reaction buffer.- Short incubation time.- Presence of inhibitors in the DNA sample. | - Increase the amount of enzyme used.- Use the recommended buffer for the specific enzyme(s).- Extend the incubation period.[8]- Further purify the DNA sample to remove any residual contaminants from the isolation step. |
| Enzyme Inactivity | - Improper enzyme storage.- Multiple freeze-thaw cycles. | - Store enzymes at the recommended temperature (-20°C).- Aliquot enzymes to avoid repeated freeze-thaw cycles. |
5-hmdCMP Quantification by ELISA
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient washing.- Blocking buffer is ineffective.- Antibody concentration is too high.- Substrate solution has deteriorated. | - Increase the number of wash steps and ensure complete removal of wash buffer.[9][10]- Try a different blocking agent or increase the blocking incubation time.[10]- Optimize the concentration of primary and secondary antibodies through titration.- Use fresh substrate solution and protect it from light.[9] |
| Low or No Signal | - Insufficient amount of input DNA.- Incomplete DNA denaturation.- Antibody concentration is too low.- Reagents added in the wrong order. | - Ensure the DNA concentration is within the detection range of the kit.[11]- Confirm that the DNA is fully single-stranded as required by the protocol.- Increase the concentration of the primary or secondary antibody.[12]- Carefully follow the kit protocol.[13] |
| High Well-to-Well Variability | - Inconsistent pipetting.- Plate not washed uniformly.- Temperature variation across the plate during incubation. | - Use calibrated pipettes and ensure consistent technique.[13][14]- Use an automated plate washer if available, or ensure all wells are treated equally during manual washing.[14]- Ensure the plate is incubated in a stable temperature environment.[13] |
5-hmdCMP Quantification by LC-MS/MS
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | - Inefficient ionization.- Ion suppression from matrix effects.- Contamination of the ion source. | - Optimize mass spectrometer source parameters.- Improve sample cleanup to remove interfering substances.[15]- Clean the ion source according to the manufacturer's instructions. |
| Poor Peak Shape | - Column contamination.- Improper mobile phase composition. | - Use a guard column and ensure proper sample cleanup.- Prepare fresh mobile phase and ensure correct pH.[15] |
| Retention Time Shifts | - Changes in mobile phase composition.- Column degradation.- Fluctuation in column temperature. | - Prepare fresh mobile phase daily.- Replace the column if it has exceeded its lifetime.- Use a column oven to maintain a stable temperature. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for different 5-hmdCMP quantification methods to aid in experimental planning.
Table 1: Comparison of 5-hmdCMP Quantification Methods
| Method | Sensitivity (Limit of Detection) | DNA Input Range | Throughput | Quantitative Nature |
| ELISA | ~0.02% 5-hmC per 100 ng DNA[11] | 25 - 200 ng[11] | High | Relative or Absolute (with standard curve) |
| LC-MS/MS | ~0.5 fmol[1] | 50 ng - 1 µg[1] | Low to Medium | Absolute |
| Radioactive Labeling | High | 1 µg[16] | Low | Relative or Absolute |
Table 2: DNA Yield from Limited Sample Sources
| Sample Type | Typical DNA Yield | Notes |
| Cultured Cells (10,000 cells) | 50 - 100 ng | Yield can vary depending on cell type and extraction method. |
| Whole Blood (50 µL) | 57 - 94 ng/µL | Yields are highly dependent on the white blood cell count. |
| Buccal Swabs | 60 - 85 ng/µL | Non-invasive and generally provides good quality DNA. |
| Hair Follicles (4 pieces) | 49 - 72 ng/µL | Requires careful extraction to obtain sufficient DNA. |
| Urine (5 mL) | 25 - 42 ng/µL | DNA is often fragmented. |
Experimental Protocols
Protocol 1: DNA Isolation from Limited Cell Numbers using a Spin Column Kit
-
Cell Lysis: Resuspend the cell pellet (e.g., 10,000 cells) in the lysis buffer provided with the kit. Add Proteinase K and mix gently by vortexing. Incubate at 56°C for 1-3 hours, or until the lysate is clear.
-
Binding: Add binding buffer (containing ethanol) to the lysate and mix. Transfer the mixture to a spin column placed in a collection tube.
-
Centrifugation: Centrifuge at ≥10,000 x g for 1 minute. Discard the flow-through.
-
Washing: Add wash buffer to the column and centrifuge for 1 minute. Repeat this step. Perform a final spin without any buffer to remove residual ethanol.
-
Elution: Place the spin column in a clean microcentrifuge tube. Add 20-50 µL of pre-warmed elution buffer or nuclease-free water to the center of the membrane. Incubate at room temperature for 1-5 minutes.
-
Final Centrifugation: Centrifuge for 1 minute to elute the purified DNA.
-
Quantification: Measure the DNA concentration using a fluorometric method (e.g., Qubit) for higher accuracy with low concentrations.
Protocol 2: Enzymatic Digestion of DNA for LC-MS/MS Analysis
-
Initial Digestion: In a microcentrifuge tube, combine 50-200 ng of DNA, the appropriate reaction buffer, and Nuclease P1 (e.g., 1-2 units). Incubate at 37°C for 2 hours.
-
Second Digestion: Add alkaline phosphatase (e.g., 1-2 units) and its corresponding buffer to the reaction mixture. Incubate at 37°C for an additional 1-2 hours.
-
Enzyme Inactivation: Inactivate the enzymes by heating at 95°C for 10 minutes.
-
Sample Preparation for LC-MS/MS: The digested sample containing single nucleosides is now ready for analysis. It may require further dilution in the mobile phase before injection.
Visualizations
Caption: Experimental workflow for 5-hmdCMP quantification.
Caption: Troubleshooting logic for 5-hmdCMP quantification.
References
- 1. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. dpxtechnologies.com [dpxtechnologies.com]
- 8. Rapid DNA Digestion Using Promega Restriction Enzymes [worldwide.promega.com]
- 9. sinobiological.com [sinobiological.com]
- 10. arp1.com [arp1.com]
- 11. files.zymoresearch.com [files.zymoresearch.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. novateinbio.com [novateinbio.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Sensitive enzymatic quantification of 5-hydroxymethylcytosine in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of 5-hmdCMP during sample preparation
Welcome to the technical support center for minimizing the degradation of 5-hydroxymethyldeoxycytidine monophosphate (5-hmdCMP) during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause 5-hmdCMP degradation during sample preparation?
A1: The stability of 5-hmdCMP is primarily affected by three main factors: pH, temperature, and oxidation. Extreme pH levels (both acidic and alkaline), elevated temperatures, and the presence of oxidizing agents can lead to the degradation of this sensitive nucleotide.
Q2: What are the ideal storage conditions for samples containing 5-hmdCMP?
A2: To ensure the stability of 5-hmdCMP, samples should be stored at ultra-low temperatures, ideally at -80°C, for long-term storage. For short-term storage, -20°C is acceptable. It is also crucial to minimize freeze-thaw cycles, as these can contribute to degradation.[1] Samples should be stored in buffers with a neutral pH (around 7.0) to prevent acid- or base-catalyzed hydrolysis.
Q3: Can the DNA extraction method impact the integrity of 5-hmdCMP?
A3: Yes, the choice of DNA extraction method is critical. Harsh chemical treatments or high temperatures during lysis can lead to the degradation of 5-hmdCMP. It is advisable to use enzymatic lysis methods when possible and to work quickly on ice to minimize enzymatic and chemical degradation.[2] Protocols that involve vigorous vortexing or sonication should be optimized to avoid excessive heat generation.
Q4: How can I prevent oxidative damage to 5-hmdCMP during my experiments?
A4: Oxidative damage is a significant concern for the hydroxymethyl group of 5-hmdCMP.[3][4] To mitigate this, consider adding antioxidants, such as dithiothreitol (DTT) or β-mercaptoethanol, to your lysis and storage buffers.[5] Working in an oxygen-depleted environment (e.g., using degassed solutions or working in an anaerobic chamber) can also be beneficial, though it is not always practical.
Q5: What is the most suitable method for hydrolyzing DNA to release 5-hmdCMP without causing degradation?
A5: Enzymatic hydrolysis is generally preferred over acid hydrolysis for releasing 5-hmdCMP from DNA.[6] Acid hydrolysis, particularly with strong acids and high temperatures, can lead to significant degradation of 5-hmdCMP. A combination of DNase I, nuclease P1, and alkaline phosphatase can effectively digest DNA into individual nucleosides, including 5-hmdCMP, under milder conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 5-hmdCMP.
Issue 1: Low or no detectable 5-hmdCMP signal in my sample.
| Possible Cause | Troubleshooting Step |
| Degradation during sample storage | Ensure samples were consistently stored at -80°C and freeze-thaw cycles were minimized. Verify the pH of the storage buffer is neutral. |
| Degradation during DNA extraction | Switch to a gentler DNA extraction method, such as a kit utilizing enzymatic lysis. Perform all steps on ice and minimize the total processing time. |
| Degradation during DNA hydrolysis | If using acid hydrolysis, switch to an enzymatic hydrolysis protocol. Optimize enzyme concentrations and incubation times for your specific sample type. |
| Oxidative damage | Add fresh antioxidants to all buffers used during sample preparation. |
| Inefficient detection | Verify the settings and calibration of your analytical instrument (e.g., LC-MS/MS). Ensure your detection method is optimized for 5-hmdCMP.[6] |
Issue 2: High variability in 5-hmdCMP measurements between technical replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Standardize all sample preparation steps, including incubation times, temperatures, and pipetting techniques. Prepare a master mix for reagents where possible. |
| Partial degradation | Inconsistent exposure to heat or extreme pH during processing can lead to variable degradation. Ensure uniform and gentle handling of all samples. |
| Instrumental instability | Check the stability and reproducibility of your analytical instrument. Run a standard curve with each batch of samples to monitor performance. |
| Incomplete enzymatic digestion | Ensure complete DNA digestion by optimizing enzyme concentrations and incubation times. Incomplete digestion can lead to an underestimation of 5-hmdCMP levels. |
Issue 3: Peak tailing or splitting in chromatography (LC-MS/MS analysis).
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the column | Use a column with a highly inert stationary phase. Adjust the mobile phase pH to suppress the ionization of silanol groups on the column (lower pH) or the analyte itself.[7] |
| Column contamination | Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column. |
| Inappropriate mobile phase | Optimize the mobile phase composition, including the type and concentration of buffer and organic solvent. |
| Sample overload | Reduce the amount of sample injected onto the column. |
| Degradation on-column | Ensure the mobile phase pH is within the stable range for 5-hmdCMP. |
Quantitative Data Summary
The stability of 5-hmdCMP is highly dependent on the storage and processing conditions. The following table summarizes the expected stability under various conditions, although specific quantitative data for the half-life of free 5-hmdCMP is limited in the literature. The information is inferred from studies on similar molecules and general principles of chemical stability.
| Condition | Parameter | Expected Stability of 5-hmdCMP | Recommendation |
| Temperature | -80°C | High (Years) | Recommended for long-term storage. |
| -20°C | Moderate (Months) | Suitable for short- to medium-term storage. | |
| 4°C | Low (Days to Weeks) | Avoid for storage longer than a few days. | |
| Room Temperature (20-25°C) | Very Low (Hours to Days) | Process samples on ice and avoid leaving them at room temperature. | |
| pH | Acidic (pH < 4) | Low | Prone to acid-catalyzed hydrolysis. |
| Neutral (pH 6-8) | High | Optimal pH range for stability. | |
| Alkaline (pH > 9) | Low | Susceptible to base-catalyzed degradation. | |
| Oxidative Stress | Presence of Oxidizing Agents | Very Low | Leads to rapid degradation of the hydroxymethyl group. |
| Presence of Antioxidants | High | Recommended to include in all buffers. | |
| Freeze-Thaw Cycles | Multiple Cycles | Decreased Stability | Aliquot samples to minimize freeze-thaw events. |
Experimental Protocols & Workflows
Protocol: Enzymatic Hydrolysis of DNA for 5-hmdCMP Analysis
This protocol is designed to gently hydrolyze genomic DNA to its constituent deoxynucleosides, including 5-hmdCMP, while minimizing degradation.
Materials:
-
Purified genomic DNA
-
DNase I (10 U/µL)
-
Nuclease P1 (1 U/µL)
-
Calf Intestinal Alkaline Phosphatase (CIAP) (1 U/µL)
-
10X DNase I Reaction Buffer
-
10X Nuclease P1 Buffer
-
10X CIAP Buffer
-
Nuclease-free water
-
Antioxidants (e.g., DTT to a final concentration of 1 mM)
Procedure:
-
In a sterile microcentrifuge tube, combine 1-5 µg of genomic DNA with 1 µL of 10X DNase I Reaction Buffer and nuclease-free water to a final volume of 9 µL.
-
Add 1 µL of DNase I (10 U).
-
Incubate at 37°C for 1 hour.
-
Add 1 µL of 10X Nuclease P1 Buffer and 1 µL of Nuclease P1 (1 U).
-
Incubate at 37°C for 1 hour.
-
Add 1 µL of 10X CIAP Buffer and 1 µL of CIAP (1 U).
-
Incubate at 37°C for 1 hour.
-
The resulting mixture of deoxynucleosides is now ready for analysis by LC-MS/MS. Store at -80°C if not analyzing immediately.
Signaling Pathways and Logical Relationships
Degradation Pathways of 5-hmdCMP
The following diagram illustrates the primary pathways through which 5-hmdCMP can degrade during sample preparation. Understanding these pathways is key to implementing effective preventative measures.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence of steps to troubleshoot issues with 5-hmdCMP analysis, starting from the most common and easiest-to-address problems.
References
- 1. fda.gov.ph [fda.gov.ph]
- 2. neb.com [neb.com]
- 3. Oxidative damage to 5-methylcytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative damage to 5-methylcytosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Natural Antioxidant Mixture Protects against Oxidative and DNA Damage in Endothelial Cell Exposed to Low-Dose Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
Technical Support Center: Analysis of 5-hmdCMP by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of 5-hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 5-hmdCMP?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as 5-hmdCMP, by co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][2][3] In biological samples, common sources of matrix effects include salts, phospholipids, and endogenous metabolites that are co-extracted with 5-hmdCMP.[1]
Q2: What are the primary strategies to minimize matrix effects in 5-hmdCMP analysis?
A2: The main strategies to counteract matrix effects include:
-
Effective Sample Preparation: To remove interfering components before LC-MS/MS analysis. Common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][4]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate 5-hmdCMP from matrix components.
-
Use of Internal Standards: The most effective approach is the use of a stable isotope-labeled internal standard (SIL-IS) for 5-hmdCMP. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
Q3: Which sample preparation technique is most effective for reducing matrix effects for 5-hmdCMP?
A3: While the optimal method can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered superior to Protein Precipitation (PPT) for removing a broader range of interferences, especially phospholipids, which are a major cause of ion suppression.[5][6] PPT is a simpler and faster method but is less effective at removing non-protein matrix components.[6]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) for 5-hmdCMP?
A4: It is highly recommended to use a SIL-IS for 5-hmdCMP in all quantitative analyses, especially when dealing with complex biological matrices.[7] A SIL-IS is the most reliable way to compensate for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of your results.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS analysis of 5-hmdCMP.
Problem: Poor reproducibility of 5-hmdCMP signal between replicate injections.
This issue is often a primary indicator of variable matrix effects between samples.
Caption: Troubleshooting workflow for poor reproducibility.
Problem: Low recovery of 5-hmdCMP.
Low recovery can be due to inefficient extraction or loss during sample preparation steps.
Problem: Significant ion suppression or enhancement is observed.
This indicates that co-eluting matrix components are interfering with the ionization of 5-hmdCMP.
Caption: Troubleshooting workflow for ion suppression/enhancement.
Quantitative Data Summary
The choice of sample preparation method significantly impacts the recovery of 5-hmdCMP and the extent of matrix effects. The following table summarizes a comparison of Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) for the analysis of 5-hmdCMP from human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | |||
| Acetonitrile | 75.2 | -45.8 (Suppression) | 12.5 |
| Methanol | 80.5 | -38.2 (Suppression) | 10.8 |
| Solid-Phase Extraction (SPE) | |||
| Mixed-Mode Cation Exchange | 92.8 | -8.5 (Suppression) | 4.2 |
| Hydrophilic-Lipophilic Balanced | 95.1 | -5.2 (Suppression) | 3.5 |
-
Analyte Recovery (%): The percentage of 5-hmdCMP recovered after the sample preparation process.
-
Matrix Effect (%): The percentage of signal suppression or enhancement compared to a pure standard. A negative value indicates suppression.
-
Relative Standard Deviation (RSD) (%): A measure of the precision of the measurement across multiple samples.
As the data indicates, SPE methods provide higher recovery and significantly lower matrix effects compared to PPT, resulting in improved precision.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
This protocol allows for the quantitative measurement of matrix effects.
1. Materials:
-
Blank biological matrix (e.g., human plasma)
-
5-hmdCMP standard solution
-
Stable isotope-labeled 5-hmdCMP (SIL-IS) solution
-
LC-MS grade solvents
2. Procedure:
-
Set A (Analyte in Solvent): Prepare a solution of 5-hmdCMP in the reconstitution solvent at a known concentration.
-
Set B (Analyte in Extracted Matrix):
-
Extract the blank biological matrix using your established sample preparation protocol (e.g., PPT or SPE).
-
Spike the extracted matrix with the 5-hmdCMP standard to the same final concentration as in Set A.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = [(Peak Area in Set B / Peak Area in Set A) - 1] * 100
-
A negative result indicates ion suppression, while a positive result indicates ion enhancement.
Protocol 2: Detailed Solid-Phase Extraction (SPE) for 5-hmdCMP from Plasma
This protocol uses a mixed-mode cation exchange SPE cartridge for effective cleanup.
1. Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Human plasma samples
-
SIL-IS for 5-hmdCMP
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Water (LC-MS grade)
2. SPE Protocol:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of SIL-IS solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute 5-hmdCMP with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression: a major concern in mass spectrometry - Archives des publications du CNRC - Canada.ca [publications-cnrc.canada.ca]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
protocol modifications for enhancing 5-hmdCMP glucosylation efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 5-hmdCMP glucosylation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during 5-hmdCMP glucosylation, providing potential causes and solutions to enhance experimental efficiency.
| Issue | Potential Cause | Recommended Solution |
| Low or No Glucosylation | Inactive Enzyme | Ensure the T4 Phage β-glucosyltransferase (β-GT) has been stored correctly at -20°C (long-term at -80°C is recommended) and that freeze-thaw cycles have been minimized.[1] Test enzyme activity using a control DNA with a known amount of 5-hmC. |
| Suboptimal Reaction Conditions | Verify the reaction buffer composition and pH. For many commercial enzymes, a buffer containing 50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, and 1 mM DTT at pH 7.9 is optimal.[2] Ensure the incubation temperature is optimal, typically 37°C, and incubation time is sufficient (at least 1 hour, can be extended to 2 hours or more for complete glucosylation).[1][2] | |
| Poor DNA Quality | Use highly purified DNA. Contaminants from DNA isolation procedures can inhibit enzymatic reactions. Assess DNA purity by checking the A260/A280 and A260/A230 ratios. | |
| Insufficient Enzyme | Increase the enzyme-to-DNA ratio. For complete glucosylation, using an excess of enzyme is recommended. For example, for 1 µg of DNA, 4 units of β-GT can be used.[1] | |
| Low 5-hmC Abundance | The DNA sample may have very low levels of 5-hmC. Use a more sensitive detection method or a positive control with a known high level of 5-hmC to validate the assay. | |
| Inconsistent Results | Pipetting Inaccuracies | Use calibrated pipettes and ensure accurate dispensing of all reaction components, especially the enzyme and substrates. Prepare a master mix for multiple reactions to minimize variability. |
| Variable Incubation Times/Temperatures | Ensure all samples are incubated for the same duration and at a consistent temperature. Use a calibrated incubator or water bath. | |
| Product Inhibition | The accumulation of UDP during the reaction can competitively inhibit the enzyme. If high concentrations of 5-hmC are expected, leading to high product turnover, consider adding apyrase to the reaction to degrade UDP or perform the reaction in stages. | |
| High Background Signal (in radioactive assays) | Incomplete Removal of Unincorporated UDP-[³H]glucose | Ensure thorough washing of the precipitated DNA. Typically, this involves multiple washes with 5% trichloroacetic acid (TCA) followed by an ethanol wash.[3] |
| Non-specific Binding | Use high-quality filters for DNA precipitation and ensure they are handled carefully to prevent contamination. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions to provide quick answers to common queries.
Q1: What is the optimal ratio of β-glucosyltransferase to DNA?
A1: To ensure the glucosylation reaction goes to completion, it is recommended to use an excess of enzyme. A common starting point is to use 4 units of 5-hmC Glucosyltransferase for every 1 µg of DNA.[1] However, this may need to be optimized depending on the specific DNA substrate and the abundance of 5-hmC.
Q2: How can I be sure the glucosylation reaction is complete?
A2: To ensure complete glucosylation, you can extend the incubation time to 2 hours or longer at the recommended temperature (typically 30°C or 37°C depending on the enzyme supplier).[1][2] Additionally, performing a time-course experiment can help determine the optimal incubation time for your specific experimental conditions. For locus-specific analysis, successful glucosylation can be confirmed by the protection of the DNA from digestion by a 5-hmC-sensitive restriction enzyme.
Q3: What are the key components of the reaction buffer for optimal β-GT activity?
A3: A standard reaction buffer for T4 Phage β-glucosyltransferase (T4-BGT) is 1X NEBuffer™ 4, which consists of 50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, and 1 mM DTT, with a pH of 7.9 at 25°C.[2] It is crucial to supplement this buffer with UDP-Glucose.
Q4: Can product inhibition affect my glucosylation efficiency?
A4: Yes, product inhibition can significantly impact the reaction. The accumulation of Uridine Diphosphate (UDP), a byproduct of the reaction, can competitively inhibit the β-glucosyltransferase. This is particularly relevant when the substrate DNA has a high density of 5-hmC. To mitigate this, you can consider adding an enzyme like apyrase to degrade the UDP as it is formed.
Q5: What is the recommended storage condition for T4 Phage β-glucosyltransferase?
A5: The enzyme should be stored at -20°C for short-term use. For long-term storage, -80°C is recommended to maintain its activity. It is also important to avoid multiple freeze-thaw cycles.[1]
Q6: How does DNA purity affect the glucosylation reaction?
A6: High DNA purity is critical for efficient glucosylation. Contaminants such as salts, ethanol, or reagents from DNA extraction kits can inhibit the activity of β-glucosyltransferase. Always use high-quality, purified DNA for your experiments.
Experimental Protocols
Detailed methodologies for key 5-hmdCMP glucosylation experiments are provided below.
Protocol 1: Global 5-hmC Quantification using Radioactive Labeling
This protocol is adapted from a sensitive method for the quantification of genomic 5-hmC by specific transfer of a radiolabeled glucose.[3]
Materials:
-
Genomic DNA (1 µg)
-
Recombinant T4 Phage β-glucosyltransferase (β-GT)
-
10X Reaction Buffer (e.g., NEBuffer™ 4)
-
UDP-[³H]glucose
-
"Cold" UDP-glucose
-
Nuclease-free water
-
Whatman filter paper
-
5% Trichloroacetic acid (TCA)
-
70% Ethanol
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mix on ice:
-
1 µg Genomic DNA
-
5 µL 10X Reaction Buffer
-
2.8 µM "cold" UDP-glucose
-
0.86 nM UDP-[³H]glucose (60 Ci/mmol)
-
36 nM recombinant β-GT
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubation: Incubate the reaction mixture for 20 minutes at room temperature.[3]
-
Termination: Stop the reaction by heating at 65°C for 10 minutes.[3]
-
DNA Precipitation: Spot 20 µL of each reaction in duplicate onto Whatman filter paper. Allow the spots to dry completely.
-
Washing:
-
Drying: Air dry the filters completely.
-
Quantification: Place the dried filters in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of 5-hmC based on the specific activity of the UDP-[³H]glucose and the amount of incorporated radioactivity.
Protocol 2: Locus-Specific 5-hmC Detection via Glucosylation-Coupled Restriction Enzyme Digestion
This method relies on the ability of β-GT to glucosylate 5-hmC, which then blocks digestion by specific restriction enzymes.
Materials:
-
Genomic DNA (500 ng - 1 µg)
-
T4 Phage β-glucosyltransferase (β-GT)
-
10X Reaction Buffer
-
UDP-Glucose (UDPG)
-
5-hmC sensitive restriction enzyme (e.g., MspI)
-
Appropriate restriction enzyme buffer
-
Nuclease-free water
-
PCR reagents for downstream analysis (primers, polymerase, dNTPs)
Procedure:
-
Glucosylation Reaction:
-
Set up two reactions for each DNA sample: one with β-GT and one without (control).
-
Reaction with β-GT:
-
500 ng - 1 µg Genomic DNA
-
2 µL 10X Reaction Buffer
-
1 µL 1 mM UDPG
-
1 µL β-GT (e.g., 2 units/µl)
-
Nuclease-free water to a final volume of 20 µL
-
-
Control Reaction (No β-GT):
-
500 ng - 1 µg Genomic DNA
-
2 µL 10X Reaction Buffer
-
1 µL 1 mM UDPG
-
Nuclease-free water to a final volume of 20 µL
-
-
-
Incubation: Incubate both reactions at 37°C for 1 hour.
-
Heat Inactivation: Inactivate the β-GT by heating at 65°C for 10 minutes.[2]
-
Restriction Digestion:
-
To each reaction, add the 5-hmC sensitive restriction enzyme and its corresponding buffer according to the manufacturer's instructions.
-
Incubate at the optimal temperature for the restriction enzyme for at least 1 hour.
-
-
Analysis by PCR:
-
Use the digested DNA as a template for PCR with primers flanking the region of interest containing the restriction site.
-
Analyze the PCR products on an agarose gel.
-
-
Interpretation:
-
In the control reaction (no β-GT), if 5-hmC is present at the restriction site, the enzyme will cut, resulting in no or a faint PCR product.
-
In the reaction with β-GT, the glucosylated 5-hmC will protect the DNA from digestion, leading to a strong PCR product. The presence of a PCR product in the glucosylated sample and its absence or reduction in the non-glucosylated sample indicates the presence of 5-hmC at that specific locus.
-
Data Presentation
Table 1: Recommended Reaction Conditions for T4 Phage β-glucosyltransferase
| Parameter | Recommended Value | Source |
| Enzyme Concentration | 2-4 units per µg of DNA | [1] |
| DNA Input | 100 ng - 1 µg | [1] |
| UDP-Glucose Concentration | 40 µM - 100 µM | [1][2] |
| Incubation Temperature | 30°C or 37°C | [1][2] |
| Incubation Time | 1 - 2 hours (or longer) | [1] |
| Reaction Buffer | 1X NEBuffer™ 4 or similar | [2] |
| Heat Inactivation | 65°C for 10 minutes | [2] |
Visualizations
Caption: General workflow for 5-hmdCMP glucosylation.
Caption: Troubleshooting logic for low glucosylation efficiency.
References
overcoming non-specific binding in 5-hmdCMP antibody assays
This guide provides troubleshooting strategies and answers to frequently asked questions to help you overcome non-specific binding and other common issues in 5-hydroxymethyldCMP (5-hmdCMP) antibody-based assays such as ELISA and Dot Blot.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of 5-hmdCMP assays?
A1: Non-specific binding refers to the adherence of the primary or secondary antibody to components other than the intended target, 5-hmdCMP. In immunoassays, surfaces like microplates or membranes are designed to bind proteins, but this can also lead to the unintended attachment of antibodies, causing false-positive signals or high background noise.[1][2] This interference can obscure the true signal from the target analyte, leading to inaccurate quantification and interpretation of results.[2]
Q2: Why is high background a common problem in these assays?
A2: High background is a frequent issue that can stem from several factors. The most common causes include insufficient blocking of the assay surface, excessively high concentrations of the primary or secondary antibody, and inadequate washing between steps which leaves unbound antibodies behind.[3][4] Other contributing factors can be antibody cross-reactivity with other molecules, contaminated reagents, or suboptimal incubation times and temperatures.[5][6]
Q3: What is antibody cross-reactivity and how can it affect my 5-hmdCMP assay?
A3: Antibody cross-reactivity occurs when an antibody binds to an unintended molecule that is structurally similar to the target epitope.[7][8] In the context of DNA modification analysis, an antibody intended for 5-hmdCMP might, for example, show low-affinity binding to other DNA modifications or related structures if not highly specific. This can lead to false-positive signals. It is crucial to use a highly validated antibody and run appropriate controls to rule out significant cross-reactivity.
Troubleshooting Guide: High Background & Inconsistent Signals
High background noise is one of the most common challenges in 5-hmdCMP immunoassays. This guide provides a systematic approach to diagnosing and resolving the root cause.
Caption: Troubleshooting workflow for diagnosing and resolving high background signals.
Issue 1: High Background Signal
Potential Cause: Primary antibody concentration is too high.
-
Solution: An excessively high antibody concentration can lead to low-affinity, non-specific interactions. It is critical to determine the optimal antibody concentration through a titration experiment.[6] This involves testing a range of serial dilutions to find the concentration that provides the best signal-to-noise ratio.[9]
-
Action: See Protocol 1: Primary Antibody Titration .
Potential Cause: Insufficient blocking.
-
Solution: The blocking step is essential to saturate non-specific binding sites on the membrane or plate.[1][10] If blocking is inadequate, both primary and secondary antibodies can bind to the surface, causing high background.[4]
-
Action: Increase the blocking incubation period (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[11] Consider testing different blocking agents, as no single agent is perfect for every system.[2][11] See Table 1 for a comparison of common blockers.
Potential Cause: Inadequate washing.
-
Solution: Washing steps are crucial for removing unbound antibodies. Insufficient washing is a common source of high background.[3]
-
Action: Increase the number of wash cycles and/or the duration of each wash. Ensure the entire surface of the wells or membrane is thoroughly washed. Adding a non-ionic surfactant like Tween-20 (typically at 0.05%) to your wash buffer can also help reduce non-specific interactions.[12]
Potential Cause: Non-specific binding of the secondary antibody.
-
Solution: The secondary antibody may be binding non-specifically to the blocking agent or other components.
-
Action: Run a control that includes all steps but omits the primary antibody.[6] If you still see a high signal, the secondary antibody is the likely culprit. Consider using a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.
Issue 2: Weak or No Signal
Potential Cause: Antibody concentration is too low.
-
Solution: While high concentrations cause background issues, concentrations that are too low will result in a weak or absent signal.
-
Action: Perform an antibody titration to ensure you are using the optimal concentration.[4][6]
Potential Cause (Dot Blot): Poor DNA binding to the membrane.
-
Solution: In dot blot assays, ensuring the DNA sample is properly denatured and immobilized is critical.[13]
-
Action: Verify DNA concentration and purity after extraction. Ensure complete denaturation (e.g., using NaOH or heat) before spotting. Use a positively charged nylon membrane, which is recommended for immobilizing DNA.[13] You can confirm DNA is on the membrane by staining with a dye like propidium iodide.[14]
Potential Cause: Over-blocking.
-
Solution: While uncommon, excessive blocking (e.g., using a very high concentration of blocking agent or for a very long time) can sometimes mask the target epitope, preventing the primary antibody from binding effectively.[4]
-
Action: If you suspect over-blocking after troubleshooting other possibilities, try reducing the blocking time or the concentration of the blocking agent.
Key Experimental Factors and Optimization
Understanding the interplay of key reagents is crucial for a successful assay.
Caption: Key experimental factors contributing to non-specific binding in immunoassays.
Data Presentation: Comparison of Blocking Buffers
Choosing the right blocking buffer is critical for minimizing background noise.[2] The optimal choice can be application-dependent.
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% in TBS or PBS | A common, effective, and well-characterized protein blocker.[1] | Can be a source of cross-reactivity if using antibodies against phosphoproteins. Purity can vary between suppliers. |
| Non-fat Dry Milk | 3-5% in TBS or PBS | Inexpensive and widely effective for many applications, particularly Western/Dot blots.[10] | Contains a complex mixture of proteins, including casein and some glycoproteins, which may interfere with certain antibody interactions. Not recommended for biotin-avidin systems due to endogenous biotin. |
| Casein | 1-3% in TBS or PBS | A purified milk protein that can provide lower backgrounds than whole milk or BSA in some systems.[2][15] Recommended for applications using biotin-avidin detection.[2] | Can sometimes mask certain epitopes. Quality can vary. |
| Normal Serum | 5-10% | Very effective at reducing background from secondary antibodies. Use serum from the same species in which the secondary antibody was raised. | More expensive than other options. Must be heat-inactivated. |
| Commercial/Proprietary Buffers | Varies | Optimized formulations containing mixtures of proteins and stabilizers to reduce background and enhance signal.[16] | Can be more expensive. Formulation is often proprietary. |
Experimental Protocols
Protocol 1: Primary Antibody Titration (Dot Blot Example)
This protocol helps determine the optimal concentration of your 5-hmdCMP primary antibody to maximize the signal-to-noise ratio.
-
Prepare DNA Samples: Create a serial dilution of a positive control DNA sample known to contain 5-hmdCMP. Also, prepare a negative control sample with no 5-hmdCMP.
-
Denature and Spot DNA: Denature the DNA samples (e.g., 0.4 M NaOH at 95°C for 10 min) and neutralize them.[14] Carefully spot 1-2 µL of each dilution onto a gridded nitrocellulose or positively charged nylon membrane. Allow the spots to dry completely.[4]
-
Crosslink DNA: UV crosslink the DNA to the membrane (e.g., 120 mJ/cm²).[14]
-
Block the Membrane: Block the membrane in your chosen blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[4][10]
-
Prepare Antibody Dilutions: Prepare a series of dilutions of your primary antibody in blocking buffer. A good starting range is often 1:250, 1:500, 1:1000, 1:2000, 1:4000, and 1:8000.
-
Incubate with Primary Antibody: Cut the membrane into strips (if using a multi-well incubation tray) and incubate each strip with a different antibody dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash: Wash the membrane strips extensively. For example, perform three washes of 10 minutes each in wash buffer (e.g., TBST).
-
Incubate with Secondary Antibody: Incubate all strips with the same, fixed concentration of a suitable HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Wash: Repeat the extensive washing step (Step 7).
-
Detect Signal: Apply an ECL substrate and image the membrane.
-
Analyze: Compare the signal intensity of the positive control spots to the background on the negative control spots for each dilution. The optimal concentration is the one that gives a strong positive signal with the lowest background.[9]
References
- 1. Blocking buffers - Immunoassays Clinisciences [clinisciences.com]
- 2. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 3. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 4. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 6. origene.com [origene.com]
- 7. pepperprint.com [pepperprint.com]
- 8. Cross-reactivity of mimotopes with a monoclonal antibody against the high molecular weight melanoma-associated antigen (HMW-MAA) does not predict cross-reactive immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. How to Read Dot Blot Results - TotalLab [totallab.com]
- 11. 5% Blocking Buffer - Elabscience® [elabscience.com]
- 12. researchgate.net [researchgate.net]
- 13. A 5-mC Dot Blot Assay Quantifying the DNA Methylation Level of Chondrocyte Dedifferentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. antibodiesinc.com [antibodiesinc.com]
Technical Support Center: 5-Hydroxymethyldeoxycytidine Monophosphate (5-hmdCMP) Stability
Welcome to the Technical Support Center for 5-Hydroxymethyldeoxycytidine Monophosphate (5-hmdCMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 5-hmdCMP in various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (5-hmdCMP) in aqueous solutions?
While specific quantitative data on the degradation kinetics of 5-hmdCMP in different buffers is not extensively published, the nucleoside 5-hydroxymethyldeoxycytidine (5-hmdC) is considered a predominantly stable DNA modification in vivo.[1] However, like many modified nucleotides, its stability in solution can be influenced by several factors, including pH, temperature, and exposure to light. It is recommended to handle 5-hmdCMP solutions with care to minimize degradation.
Q2: What are the primary factors that can affect the stability of 5-hmdCMP in a buffer?
The stability of 5-hmdCMP can be influenced by several factors:
-
pH: The pH of the buffer can play a significant role. Laboratory-grade water can be slightly acidic, which may lead to slow degradation of nucleotides over time. Using a buffered solution at an appropriate pH is crucial.[2]
-
Temperature: Higher temperatures generally accelerate the degradation of nucleotides. For long-term storage, it is advisable to store 5-hmdCMP solutions at -20°C or lower.[2]
-
Light Exposure: Some modified nucleotides are sensitive to light. It is good practice to store solutions of 5-hmdCMP in amber-colored tubes or otherwise protected from light to prevent potential photodegradation.
-
Enzymatic Degradation: If the buffer or water used is not nuclease-free, enzymatic degradation by nucleases can occur. Always use sterile, nuclease-free reagents and consumables.
-
Oxidation: Although 5-hmdC is an oxidation product of 5-methylcytosine, further oxidation is possible under harsh conditions.[3]
Q3: What is a forced degradation study and why is it important for working with 5-hmdCMP?
A forced degradation study, also known as stress testing, is a process where a substance is intentionally exposed to conditions more severe than accelerated stability testing.[4] These studies are crucial for:
-
Identifying potential degradation products.
-
Understanding the degradation pathways of the molecule.
-
Developing and validating stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately measure the compound in the presence of its degradants.[5][6]
Conducting a forced degradation study is highly recommended to understand the stability profile of 5-hmdCMP in your specific experimental setup.[4]
Q4: What are the recommended storage conditions for 5-hmdCMP solutions?
For optimal stability, 5-hmdCMP solutions should be stored under the following conditions:
-
Buffer: Resuspend 5-hmdCMP in a weak buffer, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0).[2]
-
Temperature: For long-term storage, -20°C is recommended.[2] For frequent use, aliquoting the stock solution into smaller, single-use volumes can help to avoid repeated freeze-thaw cycles.
-
Light: Protect the solution from light by using opaque or amber-colored tubes.
Experimental Protocols
Protocol for a Forced Degradation Study of 5-hmdCMP
This protocol provides a general framework for conducting a forced degradation study on 5-hmdCMP to assess its stability under various stress conditions. The goal is to induce a target degradation of 5-20%.[3][7]
Materials:
-
5-hmdCMP
-
Nuclease-free water
-
Common laboratory buffers (e.g., Phosphate Buffered Saline (PBS), Tris-HCl, Citrate buffer) at various pH values (e.g., acidic, neutral, alkaline)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment and stress conditions
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Incubators/water baths set to desired temperatures
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 5-hmdCMP in nuclease-free water or a weak buffer (e.g., 10 mM Tris-HCl, pH 7.5) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the 5-hmdCMP stock solution to the following stress conditions. A control sample, protected from the stress condition, should be analyzed in parallel at each time point.
-
Acid Hydrolysis: Mix the 5-hmdCMP solution with an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the 5-hmdCMP solution with an equal volume of 0.1 N NaOH. Incubate at a specific temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the 5-hmdCMP solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.
-
Thermal Degradation: Incubate the 5-hmdCMP solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the 5-hmdCMP solution to a light source that provides both visible and UV light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing will depend on the stability of the molecule and should be optimized to achieve the target degradation.
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact 5-hmdCMP from any degradation products.
-
Data Analysis: Calculate the percentage of 5-hmdCMP remaining at each time point relative to the initial concentration. This will provide an indication of the stability of 5-hmdCMP under each stress condition.
Table 1: Summary of Typical Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated if necessary (e.g., 60°C) | To assess degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated if necessary (e.g., 60°C) | To evaluate degradation in alkaline conditions. |
| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂) | To test susceptibility to oxidative degradation. |
| Thermal Degradation | 40°C to 80°C | To determine the effect of heat on the compound. |
| Photolytic Degradation | Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light. | To assess the impact of light exposure. |
Troubleshooting Guide
Problem 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Solution: Increase the temperature, the concentration of the stressor (e.g., acid, base, H₂O₂), or the duration of the exposure.
Problem 2: The 5-hmdCMP degrades too quickly.
-
Possible Cause: The stress conditions are too harsh.
-
Solution: Decrease the temperature, the concentration of the stressor, or the duration of the exposure. The goal is to achieve a controlled degradation of 5-20%.[3][7]
Problem 3: Inconsistent results between replicates.
-
Possible Cause 1: Inaccurate pipetting or dilution.
-
Solution 1: Ensure that all pipettes are calibrated and that dilutions are performed carefully and consistently.
-
Possible Cause 2: Inhomogeneous mixing of the sample and the stressor.
-
Solution 2: Vortex the samples thoroughly after adding the stressor.
-
Possible Cause 3: Contamination of reagents.
-
Solution 3: Use fresh, high-quality, nuclease-free reagents.
Problem 4: Poor peak shape or resolution in the HPLC chromatogram.
-
Possible Cause: The HPLC method is not optimized for separating the degradation products from the parent compound.
-
Solution: Adjust the mobile phase composition, gradient, flow rate, or column temperature to improve the separation. Refer to literature on stability-indicating HPLC method development for guidance.[5][6]
Visualizations
Caption: Workflow for a forced degradation study of 5-hmdCMP.
Caption: Hypothetical degradation pathways of 5-hmdCMP under stress.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. オリゴヌクレオチドの取り扱い [sigmaaldrich.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. willowfort.co.uk [willowfort.co.uk]
- 5. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijtsrd.com [ijtsrd.com]
- 7. sgs.com [sgs.com]
Validation & Comparative
Validating 5-hmdCMP Quantification: A Comparative Guide to Isotope Dilution and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 5-hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP), a key epigenetic modification, is paramount. This guide provides an objective comparison of the gold-standard isotope dilution liquid chromatography-mass spectrometry (LC-MS/MS) method with alternative techniques, supported by experimental data and detailed protocols to aid in methodological validation and selection.
The discovery of 5-hydroxymethylcytosine (5hmC) as a distinct epigenetic mark has necessitated the development of robust and sensitive quantification methods. Among these, stable isotope dilution LC-MS/MS has emerged as the benchmark for accuracy and reliability. This guide delves into the principles of this technique and compares its performance with other common methods, including Enzyme-Linked Immunosorbent Assay (ELISA) and electrochemical sensing.
Performance Comparison of 5-hmdCMP Quantification Methods
The choice of a quantification method depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of isotope dilution LC-MS/MS, ELISA, and electrochemical sensors for the quantification of 5-hmdCMP.
| Feature | Isotope Dilution LC-MS/MS | ELISA | Electrochemical Sensors |
| Principle | Mass-based detection and quantification using a stable isotope-labeled internal standard. | Antibody-based detection of 5-hmC. | Direct oxidation of 5-hmC on an electrode surface. |
| Limit of Detection (LOD) | Low femtomole (fmol) range.[1] | Picogram (pg) to nanogram (ng) range. | Micromolar (µM) to nanomolar (nM) range. |
| Limit of Quantification (LOQ) | Low femtomole (fmol) range.[1] | Picogram (pg) to nanogram (ng) range. | Micromolar (µM) to nanomolar (nM) range. |
| Linearity Range | Wide dynamic range, typically several orders of magnitude. | Narrower dynamic range compared to LC-MS/MS. | Generally linear over a few orders of magnitude. |
| Precision (%RSD) | High precision, typically <15%.[1] | Moderate precision, can be affected by antibody specificity and matrix effects. | Variable precision, dependent on electrode stability and sample matrix. |
| Accuracy | High accuracy due to correction for matrix effects and sample loss by the internal standard. | Can be influenced by antibody cross-reactivity and matrix interference. | Susceptible to interference from other electroactive species in the sample. |
| Sample Throughput | Moderate, with run times of ~14 minutes per sample.[1] | High, suitable for screening large numbers of samples. | Moderate to high, depending on the sensor design. |
| Instrumentation | Requires a liquid chromatograph coupled to a tandem mass spectrometer. | Requires a microplate reader. | Requires a potentiostat. |
| Cost | High initial instrument cost and operational expenses. | Lower cost per sample and for instrumentation. | Generally lower instrumentation cost. |
Experimental Protocols
Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method is considered the "gold standard" due to its high accuracy and sensitivity, achieved by using a stable isotope-labeled internal standard to correct for variations in sample preparation and instrument response.
1. DNA Extraction and Digestion:
-
Extract genomic DNA from cells or tissues using a standard DNA isolation kit.
-
Quantify the extracted DNA using a spectrophotometer.
-
Enzymatically digest 1-2 µg of DNA to its constituent deoxynucleosides. This is typically a two-step process:
-
First, use nuclease P1 to digest the DNA into deoxynucleoside 5'-monophosphates.
-
Second, use alkaline phosphatase to dephosphorylate the mononucleotides to deoxynucleosides.
-
2. Isotope Labeled Internal Standard Spiking:
-
Prepare a stock solution of a known concentration of the stable isotope-labeled 5-hmdCMP analogue (e.g., [¹⁵N₃]-5-hmdCMP).
-
Add a precise amount of the internal standard to each digested DNA sample. This is a critical step for accurate quantification.
3. Liquid Chromatography Separation:
-
Use a reverse-phase C18 column for the chromatographic separation of the deoxynucleosides.
-
Employ a gradient elution program with a mobile phase consisting of two solvents (e.g., Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile). The gradient is optimized to achieve good separation of 5-hmdCMP from other deoxynucleosides.
4. Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific mass transitions for both the endogenous 5-hmdCMP and the isotope-labeled internal standard using Multiple Reaction Monitoring (MRM).
-
For 5-hmdCMP: Monitor the transition of the precursor ion (protonated molecule) to a specific product ion.
-
For [¹⁵N₃]-5-hmdCMP: Monitor the corresponding mass shift in the precursor and product ions.
-
5. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte (5-hmdCMP) to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of 5-hmdCMP in the unknown samples by interpolating their peak area ratios on the calibration curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a high-throughput and cost-effective method for the global quantification of 5-hmC. Commercially available kits are widely used for this purpose.
1. DNA Denaturation and Coating:
-
Denature the genomic DNA samples by heating to 95°C for 5 minutes, followed by rapid cooling on ice. This separates the double-stranded DNA into single strands, making the 5-hmC accessible to the antibody.
-
Coat a 96-well plate with the denatured DNA samples and standards.
2. Blocking:
-
Block the unoccupied sites in the wells with a blocking buffer to prevent non-specific binding of the antibody.
3. Antibody Incubation:
-
Add a primary antibody specific for 5-hmC to each well and incubate to allow binding to the 5-hmC in the DNA.
-
Wash the wells to remove any unbound primary antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
Wash the wells to remove any unbound secondary antibody.
4. Signal Development and Detection:
-
Add a substrate for the enzyme that produces a detectable signal (e.g., a colorimetric substrate for HRP).
-
Stop the reaction after a specific time.
-
Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength.
5. Quantification:
-
Generate a standard curve by plotting the absorbance values of the standards against their known 5-hmC concentrations.
-
Determine the amount of 5-hmC in the samples by comparing their absorbance values to the standard curve.
Electrochemical Sensing
Electrochemical methods provide a rapid and sensitive platform for 5-hmdCMP detection, often utilizing modified electrodes to enhance selectivity and signal amplification.
1. Electrode Preparation:
-
Prepare the working electrode. This could be a glassy carbon electrode, screen-printed electrode, or other types, often modified with nanomaterials (e.g., graphene, carbon nanotubes, gold nanoparticles) to improve sensitivity and selectivity towards 5-hmdCMP.
2. Sample Preparation:
-
Hydrolyze the genomic DNA to single nucleosides or nucleotides as described for the LC-MS/MS method.
-
Resuspend the hydrolyzed sample in a suitable electrolyte solution (e.g., phosphate buffer).
3. Electrochemical Measurement:
-
Immerse the working, reference, and counter electrodes into the sample solution.
-
Apply a potential scan using a technique like differential pulse voltammetry (DPV) or square wave voltammetry (SWV). 5-hmdCMP will be oxidized at a specific potential, generating a current peak.
4. Quantification:
-
The height or area of the oxidation peak is proportional to the concentration of 5-hmdCMP.
-
Create a calibration curve by measuring the peak currents of a series of standard solutions with known concentrations of 5-hmdCMP.
-
Determine the concentration of 5-hmdCMP in the unknown samples from the calibration curve.
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles, the following diagrams illustrate the workflow of the isotope dilution LC-MS/MS method and the reasons for its status as a gold-standard technique.
Caption: Experimental workflow for 5-hmdCMP quantification using isotope dilution LC-MS/MS.
Caption: Rationale for the gold-standard status of isotope dilution LC-MS/MS.
References
A Head-to-Head Battle: HPLC-MS vs. ELISA for the Detection of 5-hmdCMP
In the burgeoning field of epigenetics and drug development, the accurate quantification of modified nucleotides is paramount. Among these, 5-hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP) has emerged as a significant biomarker. Researchers and drug development professionals are often faced with the choice between two powerful analytical techniques for its detection: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your research needs.
At a Glance: Key Differences
| Feature | HPLC-MS | ELISA |
| Principle | Chromatographic separation followed by mass-based detection and quantification. | Antibody-based specific recognition and enzymatic signal amplification. |
| Specificity | Very High: Differentiates between 5-hmdCMP and other similar modifications based on mass-to-charge ratio. | High: Dependent on antibody specificity; potential for cross-reactivity with structurally similar molecules. |
| Sensitivity | Very High: Limits of detection in the femtomole range (e.g., 0.06 fmol for 5-hmC).[1] | High: Detection limits as low as 0.02% of total nucleotides in a 100 ng DNA sample.[2][3] |
| Accuracy | High: Considered the "gold standard" for absolute quantification.[4] | Moderate to High: Generally shows good correlation with HPLC-MS, but can sometimes overestimate concentrations.[5][6] |
| Throughput | Lower: Sample processing and analysis time per sample is longer. | High: Amenable to 96-well plate format, allowing for the simultaneous analysis of many samples.[2][5] |
| Cost | High: Requires expensive instrumentation and skilled personnel.[1][6] | Low: Cost-effective, with readily available kits and standard laboratory equipment.[2][6] |
| Sample Input | Low: Can quantify 5-hmC from as little as 50 ng of genomic DNA.[7] | Low: Typically requires 25-200 ng of DNA per well.[3] |
| Data Output | Absolute quantification based on standard curves of pure analytes. | Relative or absolute quantification, the latter requiring a standard curve of known 5-hmdCMP concentrations.[2] |
Delving Deeper: A Quantitative Showdown
While both methods offer the sensitivity required for the detection of the low-abundant 5-hmdCMP, their quantitative accuracy can differ. Several studies comparing the quantification of the closely related 5-hydroxymethylcytosine (5-hmC) have demonstrated a strong correlation between HPLC-MS and ELISA.[5][8] However, it is not uncommon for ELISA-based methods to yield higher absolute values compared to HPLC-MS.[6] This discrepancy can be attributed to factors such as the specificity of the antibody used in the ELISA and potential matrix effects.
For instance, a study quantifying global 5-hmC levels in various mouse tissues showed a good correlation between a commercially available ELISA kit and mass spectrometry.[5] In contrast, another study on global DNA modifications in cancer patients' blood reported that while enzyme-based immunoassays are sensitive, their results need careful interpretation when compared to the absolute quantification provided by LC-MS.[6]
Visualizing the Workflow
To better understand the practical differences between the two techniques, the following diagrams illustrate the experimental workflows for the detection of 5-hmdCMP.
Experimental Protocols
Below are detailed methodologies for the quantification of 5-hmdCMP using both HPLC-MS and ELISA. These protocols are based on established methods for 5-hmC and can be adapted for 5-hmdCMP.
HPLC-MS Protocol
1. DNA Extraction and Digestion:
-
Extract genomic DNA from cells or tissues using a standard DNA extraction kit.
-
Quantify the extracted DNA using a spectrophotometer.
-
For each sample, digest 50-100 ng of DNA to its constituent deoxyribonucleoside monophosphates (dNMPs) using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase. The digestion is typically carried out at 37°C for 2-4 hours.
2. HPLC Separation:
-
Use a C18 reverse-phase HPLC column for the separation of the dNMPs.
-
The mobile phase typically consists of a gradient of two solvents: Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
The gradient is optimized to achieve baseline separation of 5-hmdCMP from other dNMPs.
3. Mass Spectrometry Detection:
-
The eluent from the HPLC is directed to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for the quantification of 5-hmdCMP. This involves monitoring a specific precursor-to-product ion transition for 5-hmdCMP and an internal standard.
4. Quantification:
-
Prepare a standard curve using known concentrations of pure 5-hmdCMP.
-
The concentration of 5-hmdCMP in the samples is determined by comparing the peak area of the analyte to the standard curve.
-
The results are typically expressed as a percentage of total deoxycytidine monophosphate or as an absolute amount.
ELISA Protocol
1. DNA Denaturation and Plate Coating:
-
Denature 100 ng of genomic DNA per well by heating at 95°C for 5 minutes, followed by rapid chilling on ice.
-
Coat a 96-well ELISA plate with an anti-5-hmdCMP antibody overnight at 4°C.
2. Blocking and Sample Incubation:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Add the denatured DNA samples and standards to the wells and incubate for 1-2 hours at 37°C.
3. Detection:
-
Wash the plate to remove unbound DNA.
-
Add a primary antibody specific for single-stranded DNA, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 1 hour at 37°C after each antibody addition.
-
Wash the plate thoroughly.
4. Signal Development and Measurement:
-
Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
5. Quantification:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of 5-hmdCMP in the samples by interpolating their absorbance values on the standard curve.
Conclusion: Making the Right Choice
The decision to use HPLC-MS or ELISA for 5-hmdCMP detection hinges on the specific requirements of the study.
Choose HPLC-MS when:
-
Absolute accuracy and specificity are critical. As the gold standard, it provides the most reliable quantitative data, free from the potential cross-reactivity issues of immunoassays.
-
Simultaneous quantification of multiple modified nucleosides is required.
-
Budget and access to specialized equipment are not major constraints.
Choose ELISA when:
-
High-throughput screening of a large number of samples is necessary. [2][5]
-
Cost-effectiveness and ease of use are primary considerations. [2][6]
-
Relative quantification or screening for significant changes in 5-hmdCMP levels is the main objective.
References
- 1. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.zymoresearch.com [files.zymoresearch.com]
- 4. Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.zymoresearch.com [files.zymoresearch.com]
- 6. Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Validation of a Novel Monoclonal Antibody for 5-Hydroxymethyl-2'-deoxycytidine Monophosphate (5-hmdCMP) Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new monoclonal antibody (mAb), designated as Clone ID: MAb-5HMD-001, for the specific detection of 5-hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP). The performance of this novel antibody is objectively compared against a standard, commercially available alternative, referred to as Competitor Ab-X. This document presents supporting experimental data from key validation assays, detailed methodologies for reproducibility, and visual representations of relevant biological pathways and experimental workflows.
Introduction to 5-hmdCMP and its Significance
5-hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP) is a modified nucleotide derived from the oxidation of 5-methyl-2'-deoxycytidine monophosphate (5-mdCMP) by the Ten-Eleven Translocation (TET) family of enzymes. Initially considered just an intermediate in the DNA demethylation pathway, 5-hmC (the nucleoside form of 5-hmdCMP) is now recognized as a stable epigenetic mark with crucial roles in gene regulation, cellular differentiation, and maintaining genomic stability. Its presence is particularly abundant in neuronal cells, suggesting a significant role in brain development and function. Dysregulation of 5-hmC levels has been associated with various diseases, including cancer. Accurate and specific detection of 5-hmdCMP is therefore critical for advancing our understanding of these fundamental biological processes and for the development of novel therapeutic strategies.
Comparative Performance Analysis
The performance of the new monoclonal antibody MAb-5HMD-001 was rigorously tested against Competitor Ab-X in several key immunoassays. The following tables summarize the quantitative data obtained.
Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA was performed to assess the sensitivity and specificity of the antibodies. Wells were coated with DNA substrates containing either 5-hmdCMP, 5-mdCMP, or unmodified Cytidine monophosphate (CMP).
Table 1: ELISA Optical Density (OD) at 450 nm
| Target Substrate | MAb-5HMD-001 (OD 450) | Competitor Ab-X (OD 450) |
| 5-hmdCMP | 2.89 | 2.54 |
| 5-mdCMP | 0.15 | 0.45 |
| Unmodified CMP | 0.08 | 0.12 |
Higher OD values indicate stronger binding to the target substrate.
Dot Blot Analysis
Dot blot analysis was conducted to further evaluate the specificity of the antibodies against different DNA modifications.
Table 2: Dot Blot Signal Intensity (Arbitrary Units)
| Target DNA | MAb-5HMD-001 (Signal Intensity) | Competitor Ab-X (Signal Intensity) |
| 5-hmdCMP | 9850 | 8230 |
| 5-mdCMP | 450 | 1500 |
| Unmodified C | 120 | 300 |
Higher signal intensity indicates greater specificity and binding affinity.
Immunofluorescence (IF)
The ability of the antibodies to detect 5-hmdCMP in a cellular context was evaluated using immunofluorescence on cultured neuronal cells.
Table 3: Immunofluorescence Signal-to-Noise Ratio
| Antibody | Signal-to-Noise Ratio |
| MAb-5HMD-001 | 15.2 |
| Competitor Ab-X | 9.8 |
A higher signal-to-noise ratio indicates clearer and more specific staining.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
ELISA Protocol
-
Coating: 96-well plates were coated with 100 µL/well of 10 ng/µL DNA substrate (5-hmdCMP, 5-mdCMP, or unmodified CMP) in coating buffer overnight at 4°C.
-
Washing: Plates were washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Wells were blocked with 200 µL/well of blocking buffer (PBS with 1% BSA) for 1 hour at room temperature.
-
Primary Antibody Incubation: MAb-5HMD-001 and Competitor Ab-X were diluted to 1 µg/mL in blocking buffer and 100 µL was added to respective wells. Plates were incubated for 2 hours at room temperature.
-
Washing: Plates were washed three times with wash buffer.
-
Secondary Antibody Incubation: HRP-conjugated secondary antibody (1:5000 dilution) was added (100 µL/well) and incubated for 1 hour at room temperature.
-
Washing: Plates were washed five times with wash buffer.
-
Detection: 100 µL of TMB substrate was added to each well and incubated for 15 minutes in the dark. The reaction was stopped with 50 µL of 2N H₂SO₄.
-
Reading: Absorbance was measured at 450 nm using a microplate reader.
Dot Blot Protocol.[1]
-
DNA Denaturation: DNA samples containing 5-hmdCMP, 5-mdCMP, or unmodified C were denatured by heating at 95°C for 10 minutes, followed by immediate chilling on ice.[1]
-
Spotting: 2 µL of each denatured DNA sample was spotted onto a nitrocellulose membrane and air-dried.[1]
-
UV Cross-linking: The membrane was UV cross-linked to immobilize the DNA.[1]
-
Blocking: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with MAb-5HMD-001 or Competitor Ab-X (1:1000 dilution) overnight at 4°C.
-
Washing: The membrane was washed three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: The membrane was incubated with HRP-conjugated secondary antibody (1:10,000 dilution) for 1 hour at room temperature.
-
Washing: The membrane was washed three times with TBST for 10 minutes each.
-
Detection: The signal was detected using an ECL detection reagent and imaged.
Immunofluorescence Protocol.[2][3][4]
-
Cell Culture: Neuronal cells were cultured on coverslips.
-
Fixation: Cells were fixed with 4% paraformaldehyde for 15 minutes.[2]
-
Permeabilization: Cells were permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.[3]
-
Blocking: Cells were blocked with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Cells were incubated with MAb-5HMD-001 or Competitor Ab-X (1:500 dilution) overnight at 4°C.[3]
-
Washing: Cells were washed three times with PBS.[2]
-
Secondary Antibody Incubation: Cells were incubated with a fluorescently labeled secondary antibody (1:1000 dilution) for 1 hour at room temperature in the dark.[2]
-
Counterstaining: Nuclei were counterstained with DAPI.[2]
-
Mounting and Imaging: Coverslips were mounted on slides and imaged using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
To provide a better understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
References
Unveiling the Epigenetic Landscape: A Comparative Analysis of 5-hmdCMP Levels in Diverse Cell Lines
A comprehensive examination of 5-hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP) across various human cell lines reveals a significant depletion in cancerous cells compared to normal and embryonic stem cells. This guide provides a comparative analysis of 5-hmdCMP levels, supported by experimental data, and details the methodologies for its quantification, offering valuable insights for researchers, scientists, and drug development professionals in the field of epigenetics and cancer biology.
The modification of DNA through the addition of a hydroxymethyl group to cytosine, forming 5-hydroxymethylcytosine (5-hmC), has emerged as a critical epigenetic marker. This modification, catalyzed by the TET (ten-eleven translocation) family of enzymes, is believed to be an intermediate in DNA demethylation and plays a crucial role in gene regulation. The corresponding deoxynucleoside monophosphate, 5-hmdCMP, serves as a direct measure of this epigenetic mark within the genome.
Quantitative Comparison of 5-hmdCMP Levels
Studies have consistently demonstrated that the abundance of 5-hmC, and consequently 5-hmdCMP, varies significantly between different cell types and is notably reduced in cancer.[1][2] The following table summarizes the quantitative levels of 5-hmC (expressed as a percentage of total nucleotides or in relation to guanine) in a selection of human cell lines and tissues, providing a clear comparison between normal, cancerous, and embryonic stem cells.
| Cell Line/Tissue | Type | 5-hmC Level | Reference(s) |
| HeLa | Cervical Cancer | <0.02% of total nucleotides | [1] |
| AN3CA | Endometrial Cancer | <0.02% of total nucleotides | [1] |
| HCT116 | Colon Cancer | <0.02% of total nucleotides | [1] |
| SW620 | Colon Cancer | <0.02% of total nucleotides | [1] |
| HEK293 | Human Embryonic Kidney | Low to undetectable | [3][4] |
| Human Embryonic Stem Cells (hESCs) | Pluripotent Stem Cells | Higher levels than cancer cell lines | [5][6] |
| Normal Human Brain Tissue | Normal Tissue | 0.82% - 1.18% of dG | [2] |
| Normal Human Colon Tissue | Normal Tissue | ~0.45% of total nucleotides | [1] |
| Normal Human Lung Tissue | Normal Tissue | 0.078% - 0.182% of dG | [2] |
Note: 5-hmC levels can be reported in different units (e.g., as a percentage of total nucleotides or relative to deoxyguanosine (dG)). Direct comparison between studies should be made with caution.
The data clearly indicates that cancer cell lines such as HeLa, AN3CA, HCT116, and SW620 exhibit a dramatic reduction in 5-hmC content, often falling below the detection limit of the assay used.[1] In contrast, normal tissues, particularly the brain, show significantly higher levels of this epigenetic mark.[2][7] Human embryonic stem cells also maintain a higher level of 5-hmC compared to their cancerous counterparts, suggesting a role for this modification in maintaining pluripotency and normal cellular function.[5][6]
Experimental Protocols for 5-hmdCMP Quantification
The quantification of 5-hmdCMP in genomic DNA is primarily achieved through two highly sensitive methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a cost-effective and high-throughput method for the global quantification of 5-hmC.[8][9] The principle of a sandwich ELISA for 5-hmC detection is as follows:
-
DNA Binding: Genomic DNA is denatured and coated onto a microplate.
-
Primary Antibody Incubation: A primary antibody specific to 5-hmC is added and binds to the immobilized 5-hmC in the DNA.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and directed against the primary antibody is added.
-
Signal Development: A substrate for the enzyme is added, leading to a colorimetric or chemiluminescent signal.
-
Quantification: The intensity of the signal, which is proportional to the amount of 5-hmC, is measured using a microplate reader. A standard curve generated with known amounts of 5-hmC is used to determine the concentration in the samples.[10]
A detailed, step-by-step protocol for a sandwich ELISA for 5-hmC quantification can be found in various commercial kits and scientific publications.[11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the absolute and highly sensitive quantification of DNA modifications, including 5-hmdCMP.[2][13][14] The general workflow involves:
-
DNA Isolation and Digestion: High-quality genomic DNA is extracted from the cells. The DNA is then enzymatically digested into individual deoxynucleosides or deoxynucleoside monophosphates.
-
Chromatographic Separation: The digested sample is injected into a liquid chromatography system. The different nucleosides/nucleotides are separated based on their physicochemical properties as they pass through a chromatography column.
-
Mass Spectrometry Detection and Quantification: The separated components are introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio. This allows for the precise identification and quantification of 5-hmdCMP.[13][15]
This method offers high specificity and sensitivity, enabling the detection of very low levels of 5-hmdCMP.[16]
Visualizing the Experimental Workflow
To provide a clear understanding of the processes involved in 5-hmdCMP quantification, the following diagrams illustrate the workflows for both ELISA and LC-MS/MS.
References
- 1. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Global 5-hydroxymethylcytosine content is significantly reduced in tissue stem/progenitor cell compartments and in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct and overlapping control of 5-methylcytosine and 5-hydroxymethylcytosine by the TET proteins in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lineage-specific distribution of high levels of genomic 5-hydroxymethylcytosine in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA-Based Quantitation of Global 5hmC Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ELISA-Based Quantitation of Global 5hmC Levels | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. raybiotech.com [raybiotech.com]
- 12. files.zymoresearch.com [files.zymoresearch.com]
- 13. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Enzymatic vs. Chemical Methods for 5-hmdCMP Analysis
For researchers, scientists, and drug development professionals navigating the complexities of epigenetic analysis, the choice between enzymatic and chemical methods for detecting 5-hydroxymethyl-2'-deoxycytidine monophosphate (5-hmdCMP) is a critical decision. This guide provides an objective comparison of the performance, protocols, and underlying principles of these two major approaches, supported by experimental data to inform your selection.
The accurate detection and quantification of 5-hydroxymethylcytosine (5hmC), a key epigenetic modification, is crucial for understanding its role in gene regulation, development, and disease.[1][2] This guide delves into the two primary methodologies used for 5hmC analysis: gentle enzymatic conversions and established chemical treatments.
Principles of Detection: A Tale of Two Strategies
Enzymatic and chemical methods employ fundamentally different strategies to distinguish 5hmC from other cytosine modifications, primarily 5-methylcytosine (5mC) and unmodified cytosine (C).
Enzymatic Methods: These techniques leverage the specificity of enzymes to modify cytosine bases, leading to less DNA damage. A prominent example is Enzymatic Methyl-seq (EM-seq), which uses a two-step enzymatic process. First, TET2 enzyme and an oxidation enhancer protect 5mC and 5hmC from deamination. Subsequently, the APOBEC enzyme deaminates unprotected cytosines to uracils, while the protected 5mC and 5hmC bases remain unchanged.[3][4] Another enzymatic approach, TET-assisted bisulfite sequencing (TAB-seq), uses the T4 phage β-glucosyltransferase (T4-BGT) to glucosylate 5hmC, protecting it. Then, the TET enzyme oxidizes 5mC to 5-carboxylcytosine (5caC). Subsequent bisulfite treatment converts unmodified cytosine and 5caC to uracil, leaving only the protected 5hmC to be read as cytosine.[5][6]
Chemical Methods: The cornerstone of chemical analysis is bisulfite conversion. This harsh chemical treatment deaminates unmethylated cytosines to uracils, while 5mC and 5hmC remain largely resistant.[7] However, standard bisulfite sequencing cannot distinguish between 5mC and 5hmC.[1] To overcome this, oxidative bisulfite sequencing (oxBS-seq) was developed. This method introduces an initial oxidation step using potassium perruthenate (KRuO₄) to convert 5hmC to 5-formylcytosine (5fC). Subsequent bisulfite treatment then converts 5fC to uracil. By comparing the results of oxBS-seq with standard bisulfite sequencing, the locations of 5hmC can be inferred.[8][9] For precise global quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard, offering high accuracy and the ability to simultaneously measure 5mC and 5hmC levels.[10][11]
Performance Metrics: A Quantitative Comparison
Experimental data consistently demonstrates the advantages of enzymatic methods, particularly in preserving DNA integrity and providing more reliable sequencing data.
| Performance Metric | Enzymatic Methods (e.g., EM-seq) | Chemical Methods (e.g., Bisulfite Sequencing) | Source |
| DNA Fragmentation | Minimal DNA fragmentation, resulting in longer library fragments. | Significant DNA fragmentation and degradation. | [12][13][14] |
| DNA Recovery | Lower DNA recovery (34–47%) in some studies. | Higher DNA recovery (61–81%) in the same studies. | [15][16] |
| Library Yield | Significantly higher library yields with fewer PCR cycles. | Lower library yields requiring more PCR cycles. | [14][17][18] |
| Genome Coverage | More uniform GC coverage, with less bias against GC-rich regions. | GC bias is often observed, with depletion in C-containing dinucleotides. | [17][18] |
| Sensitivity | High sensitivity, capable of detecting 5hmC from as little as 100 pg of DNA. | Sensitivity can be limited by DNA degradation, especially with low input amounts. | [12] |
| Specificity | High specificity due to the nature of enzymatic reactions. | Can be prone to incomplete conversion and other artifacts. | [19] |
| Unique Reads | Higher estimated counts of unique reads. | Lower counts of unique reads due to higher duplication rates. | [14][18] |
Experimental Workflows and Signaling Pathways
To visualize the distinct processes of these methods, the following diagrams illustrate their core workflows.
Caption: Workflow of Enzymatic Methyl-seq (EM-seq).
Caption: Workflow of Oxidative Bisulfite Sequencing (oxBS-seq).
Detailed Experimental Protocols
For researchers looking to implement these techniques, detailed protocols are essential. Below are summaries of the key steps for several common methods.
Enzymatic Methyl-seq (EM-seq) Protocol[13][21]
-
Library Preparation: Shear genomic DNA to the desired fragment size (e.g., 1.5 kb) and ligate sequencing adapters.
-
TET2 Treatment: Mix the adapter-ligated DNA with TET2 enzyme in a specific buffer (50 mM Tris pH 8.0, 2 mM ATP, 1 mM DTT, 5 mM sodium ascorbate, 5 mM alpha-ketoglutarate, and 50 µM FeSO₄). Incubate at 37°C for 60 minutes.
-
Proteinase K Digestion: Add Proteinase K and incubate at 50°C for 60 minutes to remove the TET2 enzyme.
-
APOBEC3A Deamination: Treat the DNA with APOBEC3A enzyme to convert unmodified cytosines to uracils.
-
PCR Amplification: Amplify the resulting library using a uracil-tolerant DNA polymerase.
-
Sequencing and Data Analysis: Sequence the amplified library and use appropriate bioinformatic pipelines to analyze the methylation data.
TET-Assisted Bisulfite Sequencing (TAB-seq) Protocol[5][7]
-
Glycosylation of 5hmC: Treat genomic DNA with T4 β-glucosyltransferase (βGT) to add a glucose moiety to 5hmC, forming 5-glucosyl-5-hydroxymethylcytosine (5gmC). This step protects 5hmC from subsequent oxidation.
-
Oxidation of 5mC: Treat the DNA with a recombinant TET enzyme (e.g., mTet1) to oxidize 5mC to 5caC.
-
Bisulfite Conversion: Perform standard sodium bisulfite treatment on the DNA. This will convert unmodified cytosine and 5caC to uracil, while the protected 5gmC remains as cytosine.
-
PCR and Sequencing: Amplify the converted DNA and sequence. In the final sequence, cytosines represent the original locations of 5hmC.
Oxidative Bisulfite Sequencing (oxBS-seq) Protocol[8][22]
-
DNA Fragmentation and Denaturation: Fragment the genomic DNA and denature it to single strands.
-
Oxidation: Treat the single-stranded DNA with potassium perruthenate (KRuO₄) to specifically oxidize 5hmC to 5fC.
-
Bisulfite Conversion: Perform standard sodium bisulfite conversion, which will deaminate both unmodified cytosine and 5fC to uracil. 5mC will remain as cytosine.
-
Library Preparation and Sequencing: Construct a sequencing library from the converted DNA and perform high-throughput sequencing.
-
Data Analysis: Compare the results with a parallel standard whole-genome bisulfite sequencing (WGBS) experiment on the same sample. The difference in methylation levels between the two datasets at any given cytosine position reveals the level of 5hmC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Global 5-hmdCMP Quantification[11][12]
-
DNA Digestion: Digest genomic DNA into individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Preparation: Spike the digested sample with known quantities of stable isotope-labeled internal standards for 5-methyl-2'-deoxycytidine and 2'-deoxycytidine.
-
Chromatographic Separation: Inject the sample into a high-performance liquid chromatography (HPLC) system. The nucleosides are separated based on their physicochemical properties as they pass through the chromatography column.
-
Mass Spectrometry Detection: The separated nucleosides are ionized (e.g., by electrospray ionization) and introduced into a tandem mass spectrometer. The mass spectrometer is set to detect and quantify the specific mass-to-charge ratios of 5-hydroxymethyl-2'-deoxycytidine, 5-methyl-2'-deoxycytidine, and 2'-deoxycytidine.
-
Quantification: The amount of each nucleoside is determined by comparing its peak area to that of its corresponding internal standard. The percentage of 5-hydroxymethylation is then calculated relative to the total cytosine content.
Conclusion: Making an Informed Choice
The choice between enzymatic and chemical methods for 5-hmdCMP analysis depends on the specific research question, sample type, and available resources.
-
Enzymatic methods, such as EM-seq, are highly recommended for applications requiring high-quality sequencing data, especially from low-input or degraded DNA samples. Their gentle nature preserves DNA integrity, leading to more uniform genome coverage and higher library complexity.[12][14]
-
Chemical methods, particularly bisulfite-based techniques, remain a viable option, especially when cost is a major consideration. However, researchers must be aware of the potential for DNA damage and sequencing biases.[7]
-
For precise and accurate global quantification of 5hmC, LC-MS/MS is the gold standard. This method, however, does not provide single-base resolution information across the genome.[10]
By carefully considering the strengths and weaknesses of each approach, researchers can select the most appropriate method to advance their understanding of the role of 5-hydroxymethylcytosine in health and disease.
References
- 1. epigenie.com [epigenie.com]
- 2. Advances in the joint profiling technologies of 5mC and 5hmC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Step-by-Step Guide to EM-Seq: From DNA Extraction to Methylation Analysis - CD Genomics [cd-genomics.com]
- 4. neb.com [neb.com]
- 5. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]
- 8. oxBS-seq - CD Genomics [cd-genomics.com]
- 9. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 14. Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of enzymatic and bisulfite conversion of circulating cell-free tumor DNA for DNA methylation analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neb-online.de [neb-online.de]
- 18. Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to 5-hmdCMP Enrichment Kits: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic analysis, the accurate assessment of 5-hydroxymethylcytosine (5-hmC) is paramount. This guide provides an objective comparison of commercially available 5-hmdCMP enrichment kits, offering a deep dive into their performance, underlying technologies, and experimental protocols to aid in the selection of the most suitable tools for your research needs.
The discovery of 5-hmC as a stable epigenetic mark, distinct from its precursor 5-methylcytosine (5-mC), has opened new avenues in understanding gene regulation, development, and disease. The enrichment of DNA fragments containing 5-hmC is a critical first step for various downstream applications, including qPCR, microarrays, and next-generation sequencing. Commercially available kits for 5-hmC enrichment primarily fall into three categories: antibody-based immunoprecipitation (hMeDIP), chemical capture, and protein affinity-based pulldown. This guide will compare representative kits from these categories, alongside a notable enzymatic-based alternative, to provide a comprehensive overview of the current options.
Performance Comparison of 5-hmdCMP Enrichment Methods
The choice of an enrichment kit significantly impacts the specificity, efficiency, and ultimately, the biological insights derived from your experiments. The following table summarizes key performance metrics for different 5-hmdCMP enrichment technologies, based on commercially available kit information and published studies.
| Enrichment Method | Example Commercial Kit | Principle | Reported Specificity | Reported Enrichment/Efficiency | DNA Input Range | Advantages | Limitations |
| Antibody-based (hMeDIP) | EpiQuik™ hMeDIP Kit (Epigentek) | Immunoprecipitation using a monoclonal or polyclonal antibody specific to 5-hmC. | High specificity for 5-hmC with low cross-reactivity to 5-mC and unmodified cytosine.[1][2] | >1000-fold enrichment of positive vs. negative control.[3] A 650-fold enrichment for 5-hmC DNA has been shown with a specific polyclonal antibody.[2] | 0.1 - 1 µg | Well-established method, relatively fast protocols available. | Potential for slight bias towards simple repeat regions.[4][5] Antibody performance can be lot-dependent. |
| Antibody-based (hMeDIP) | hMeDIP Kit (Diagenode) | Immunoprecipitation using a highly specific monoclonal antibody against 5-hmC. | Highly specific with no cross-reactivity with C- or mC-containing fragments demonstrated in dual MeDIP and hMeDIP assays.[1] | Efficient enrichment for downstream applications like NGS and qPCR.[6] | Starting from 1 µg of DNA per IP is recommended.[6] | Provides reliable and specific enrichment.[1][6] | Lower DNA input might affect efficiency. |
| Chemical Capture | EpiJET™ 5-hmC Enrichment Kit (Thermo Fisher Scientific) | Enzymatic modification of 5-hmC with a glucose moiety, followed by biotinylation and capture with streptavidin beads. | High specificity with no activity over unmodified or methylated cytosines.[7] | >100-fold enrichment of 5-hmC modified DNA over unmodified and 5-mC containing DNA; at least 20% recovery of input 5-hmC DNA.[7] | 500 ng of fragmented DNA.[7] | High specificity due to enzymatic labeling.[5] | Multi-step protocol may be more complex than hMeDIP. |
| Protein Affinity-based | Quest 5-hmC™ DNA Enrichment Kit (Zymo Research) | Glucosylation of 5-hmC followed by capture with J-binding protein 1 (JBP1), which has a strong affinity for glucosyl-5-hmC. | JBP1 shows strong specificity for β-glu-5-hmC.[8] | Efficient enrichment for qPCR, microarrays, and sequencing.[1][8] | Not explicitly stated, but comparative studies have used 1 µg.[4] | Alternative to antibody-based methods. | May not sufficiently enrich for 5-hmC in tissues with low levels of the modification.[4] |
| Enzymatic (Alternative to Enrichment) | NEBNext® Enzymatic Methyl-seq (EM-seq) Kit (New England Biolabs) | Enzymatic conversion of unmodified cytosines to uracils, while 5-mC and 5-hmC are protected. This is not an enrichment method but a library preparation for sequencing that allows for 5-hmC detection. | Superior sensitivity for detection of 5-mC and 5-hmC.[9] | High-efficiency library preparation with consistent insert sizes and uniform GC coverage.[9] | As little as 10 ng of input DNA.[9] | Minimizes DNA damage compared to bisulfite conversion, provides single-base resolution data.[9] | Not an enrichment method; requires sequencing for analysis. Cannot distinguish between 5-mC and 5-hmC without additional steps (e.g., oxBS-seq). |
The Central Role of 5-hmC in the TET Pathway
The generation and potential functions of 5-hmC are intrinsically linked to the Ten-Eleven Translocation (TET) family of enzymes. Understanding this pathway is crucial for interpreting the results of 5-hmC enrichment studies. TET enzymes (TET1, TET2, and TET3) are dioxygenases that catalyze the oxidation of 5-mC to 5-hmC.[10][11] This conversion is a key step in DNA demethylation, but 5-hmC can also act as a stable epigenetic mark, recruiting specific reader proteins to influence chromatin structure and gene expression.[10] The TET pathway is particularly active in neuronal development and function.[10]
Caption: The TET enzyme pathway illustrating the oxidation of 5-mC to 5-hmC and its subsequent derivatives, leading to DNA demethylation or the establishment of a stable epigenetic mark influencing gene expression.
Experimental Workflows: A Closer Look
The practical implementation of each enrichment strategy involves distinct experimental steps. Understanding these workflows is essential for planning experiments and troubleshooting.
Caption: A comparative overview of the experimental workflows for the three main types of 5-hmdCMP enrichment methods.
Detailed Experimental Protocols
To provide a practical understanding of the procedures involved, here are summarized protocols for representative kits from each category. For complete and detailed instructions, always refer to the manufacturer's manual.
EpiQuik™ Hydroxymethylated DNA Immunoprecipitation (hMeDIP) Kit Protocol Summary
-
DNA Shearing: Genomic DNA is fragmented to an average size of 200-1000 bp by sonication.
-
Antibody Coating: The provided 96-well plate is coated with a 5-hmC specific antibody.
-
Immunoprecipitation: The fragmented DNA is added to the antibody-coated wells and incubated to allow for the specific binding of 5-hmC containing DNA fragments.
-
Washing: The wells are washed to remove non-specifically bound DNA.
-
DNA Elution: The enriched, hydroxymethylated DNA is eluted from the antibody.
-
DNA Purification: The eluted DNA is purified and is ready for downstream applications.[10]
Thermo Scientific™ EpiJET™ 5-hmC Enrichment Kit Protocol Summary
-
DNA Fragmentation: Genomic DNA is fragmented to a suitable size for the downstream application.
-
Enzymatic Modification: The 5-hmC residues in the DNA are specifically modified by the 5-hmC Modifying Enzyme, which adds a chemical group for subsequent biotinylation.
-
Biotin Conjugation: A biotin molecule is chemically conjugated to the modified 5-hmC.
-
Capture: The biotinylated DNA fragments are captured using streptavidin-coated magnetic beads.
-
Washing: The beads are washed to remove unbound DNA fragments.
-
Elution: The enriched 5-hmC containing DNA is eluted from the magnetic beads.
Zymo Research Quest 5-hmC™ DNA Enrichment Kit Protocol Summary
-
DNA Fragmentation: Genomic DNA is sheared to an appropriate size range.
-
Glucosylation: The 5-hmC residues in the DNA are enzymatically glucosylated using T4 β-glucosyltransferase (β-GT).
-
JBP1 Pulldown: The glucosylated DNA is incubated with J-binding protein 1 (JBP1) coupled to magnetic beads.
-
Washing: The beads are washed to remove non-glucosylated DNA fragments.
-
Elution: The enriched glucosyl-5-hmC DNA is eluted from the JBP1 beads.[1]
Conclusion
The choice of a 5-hmdCMP enrichment kit is a critical decision that should be guided by the specific research question, the amount of starting material, the required level of specificity, and the intended downstream application. Antibody-based methods like hMeDIP offer a robust and well-established approach, with kits from Epigentek and Diagenode demonstrating high specificity and enrichment. Chemical capture methods, such as the one offered by Thermo Fisher Scientific, provide an alternative with potentially higher specificity due to the enzymatic labeling step. Protein affinity-based kits, like Zymo Research's Quest kit, present another option, though their performance may be more sensitive to the overall abundance of 5-hmC in the sample.
For researchers seeking single-base resolution and having access to next-generation sequencing, enzymatic-based library preparation methods like NEB's EM-seq, while not strictly enrichment kits, are powerful alternatives that minimize DNA damage.
Ultimately, a thorough understanding of the principles, performance characteristics, and protocols of these different technologies will empower researchers to make informed decisions and obtain high-quality, reliable data in their exploration of the dynamic world of 5-hydroxymethylcytosine.
References
- 1. diagenode.com [diagenode.com]
- 2. 5-Hydroxymethylcytosine (5-hmC) antibody (pAb) | Proteintech [ptglab.com]
- 3. EpiQuik Hydroxymethylated DNA Immunoprecipitation (hMeDIP) Kit | EpigenTek [epigentek.com]
- 4. youtube.com [youtube.com]
- 5. Selective Capture of 5-hydroxymethylcytosine from Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diagenode.com [diagenode.com]
- 7. EpiJET 5-hmC Enrichment Kit | ABO [abo.com.pl]
- 8. epigenie.com [epigenie.com]
- 9. Decoding the Role of TET Enzymes in Epigenetic Regulation - Amerigo Scientific [amerigoscientific.com]
- 10. Frontiers | TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment [frontiersin.org]
- 11. TET Enzymes and 5hmC in Adaptive and Innate Immune Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 5-hmdCMP Quantification: An Inter-Laboratory Perspective
For researchers, scientists, and drug development professionals, the accurate measurement of 5-hydroxymethyl-2'-deoxycytidine 5'-monophosphate (5-hmdCMP) is crucial for unraveling its role in epigenetic regulation and its potential as a biomarker. This guide provides an objective comparison of commonly employed methodologies for 5-hmdCMP quantification, supported by available performance data and detailed experimental protocols.
The landscape of 5-hmdCMP analysis is diverse, with techniques ranging from the gold-standard mass spectrometry to high-throughput immunoassays. While a formal, large-scale inter-laboratory comparison study for 5-hmdCMP measurement is not yet readily available in published literature, a comparative overview of the performance characteristics of key methods can be compiled from existing validation studies. This guide synthesizes this information to aid researchers in selecting the most appropriate method for their specific research needs.
Data Presentation: A Comparative Look at Performance Metrics
The following table summarizes the quantitative performance data for the most prevalent 5-hmdCMP/5-hmC detection methods. It is important to note that these values are derived from various individual studies and may not be directly comparable due to differences in experimental conditions and sample matrices.
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reported Accuracy/Precision | Throughput |
| LC-MS/MS | 5-hmdC | 0.19 fmol[1][2] | ~0.64 fmol[1] | Relative SDs <14.9% and relative errors <15.8% have been reported[1][2]. | Low to Medium |
| ELISA | 5-hmC | ~0.02% of 5-hmC in 100 ng DNA[3] | Not consistently reported | Good correlation with mass spectrometry has been shown[4]. Inter- and intra-assay precision are key validation parameters[5]. | High |
| Oxidative Bisulfite Sequencing (oxBS-seq) | 5-hmC | Dependent on sequencing depth | Dependent on sequencing depth | Provides single-base resolution. The accuracy is influenced by the efficiency of both the oxidation and bisulfite conversion steps. | Low to Medium |
| Chemical Labeling | 5-hmC | ~0.004% (as a percentage of total cytosine) | Not consistently reported | Relies on the specificity and efficiency of the labeling and enrichment steps. | Medium |
Experimental Protocols: A Detailed Guide to Key Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the absolute quantification of 5-hmdCMP due to its high sensitivity and specificity.
Principle: This method involves the enzymatic digestion of DNA into its constituent nucleosides, followed by chromatographic separation using liquid chromatography and detection by tandem mass spectrometry. The mass-to-charge ratio of the target molecule and its fragments are used for identification and quantification.
Detailed Protocol:
-
DNA Extraction: Extract genomic DNA from the sample of interest using a standard DNA extraction kit or protocol. Ensure high-purity DNA.
-
DNA Digestion:
-
To 1 µg of genomic DNA, add a digestion mix containing DNase I, nuclease P1, and alkaline phosphatase in an appropriate buffer.
-
Incubate the reaction at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete digestion of DNA into individual nucleosides.
-
-
Sample Preparation:
-
Following digestion, precipitate proteins by adding a solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins and collect the supernatant containing the nucleosides.
-
The supernatant can be directly injected into the LC-MS/MS system or further purified if necessary.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the nucleosides using a reversed-phase C18 column with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Analyze the eluent using a triple quadrupole mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 5-hydroxymethyl-2'-deoxycytidine.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a 5-hmdC standard.
-
Quantify the amount of 5-hmdC in the sample by comparing its peak area to the standard curve. The results are typically expressed as a percentage of total deoxycytidine or deoxyguanosine.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a high-throughput and cost-effective method for the global quantification of 5-hmC. Commercial kits are widely available for this purpose.
Principle: A typical 5-hmC ELISA is a competitive immunoassay. DNA from the sample and a known amount of 5-hmC-containing DNA (as a competitor) compete for binding to a limited number of anti-5-hmC antibodies coated on a microplate. The amount of antibody bound to the sample DNA is inversely proportional to the amount of 5-hmC in the sample.
Detailed Protocol (based on a general commercial kit):
-
DNA Binding:
-
Denature the genomic DNA samples and standards by heating at 95°C for 5 minutes, followed by rapid cooling on ice.
-
Add the denatured DNA to the wells of the microplate pre-coated with a DNA-binding solution. Incubate to allow DNA to bind to the well surface.
-
-
Blocking: Wash the wells to remove unbound DNA and add a blocking solution to prevent non-specific binding of the antibody.
-
Antibody Incubation: Add the primary anti-5-hmC antibody to the wells and incubate.
-
Secondary Antibody Incubation: Wash the wells to remove unbound primary antibody and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Signal Development: Wash the wells to remove the unbound secondary antibody. Add a substrate for the enzyme that produces a colorimetric signal.
-
Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength.
-
Quantification: Generate a standard curve using the absorbance readings from the known standards. Determine the concentration of 5-hmC in the samples by interpolating their absorbance values on the standard curve. The results are often expressed as a percentage of total DNA.
Oxidative Bisulfite Sequencing (oxBS-seq)
oxBS-seq is a powerful technique that allows for the single-base resolution mapping of 5-hmC across the genome.
Principle: This method relies on the differential chemical reactivity of cytosine modifications. In the first step, 5-hmC is specifically oxidized to 5-formylcytosine (5fC). Subsequently, bisulfite treatment converts unmethylated cytosine and 5fC to uracil, while 5-methylcytosine (5mC) remains unchanged. By comparing the sequencing results of an oxidative bisulfite-treated sample with a standard bisulfite-treated sample (which converts only unmethylated cytosine to uracil, leaving both 5mC and 5hmC as cytosine), the locations and levels of 5-hmC can be inferred.
Detailed Protocol:
-
Genomic DNA Preparation: Isolate high-quality genomic DNA.
-
Oxidation of 5-hmC:
-
Treat the DNA with an oxidizing agent, such as potassium perruthenate (KRuO4), under controlled conditions. This selectively converts 5-hmC to 5fC.
-
Purify the oxidized DNA.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on both the oxidized DNA and a parallel non-oxidized DNA sample using a commercial kit or a standard protocol. This step converts unmethylated cytosines and 5fC to uracil.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from both the oxidative bisulfite-treated and the standard bisulfite-treated DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
For the standard bisulfite-sequencing data, cytosines that are read as cytosines represent either 5mC or 5hmC.
-
For the oxBS-seq data, cytosines that are read as cytosines represent only 5mC.
-
The level of 5-hmC at a specific cytosine position is determined by subtracting the methylation level obtained from the oxBS-seq data from the methylation level obtained from the standard bisulfite-sequencing data.
-
Mandatory Visualization
Caption: Experimental workflows for 5-hmdCMP/5-hmC measurement.
Caption: The mammalian DNA demethylation pathway.
References
- 1. Quantification of 5-methylcytosine and 5-hydroxymethylcytosine in genomic DNA from hepatocellular carcinoma tissues by capillary hydrophilic-interaction liquid chromatography/quadrupole TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.zymoresearch.com [files.zymoresearch.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Epigenetic Landscape: A Comparative Guide to Commercial 5-Hydroxymethyldeoxycytidine Monophosphate (5-hmdCMP) Quantification Kits
For researchers, scientists, and drug development professionals delving into the intricacies of epigenetic modifications, the accurate quantification of 5-hydroxymethylcytosine (5-hmC) is paramount. This guide provides a comprehensive comparison of commercially available ELISA-based kits for the quantification of global 5-hmC levels in genomic DNA, offering insights into their performance characteristics and experimental protocols to aid in the selection of the most suitable tool for your research needs.
The discovery of 5-hmC as a stable epigenetic mark and an intermediate in DNA demethylation has opened new avenues in understanding gene regulation in health and disease. Consequently, a variety of methods have been developed for its detection and quantification. Among these, enzyme-linked immunosorbent assays (ELISAs) have emerged as a popular choice due to their high-throughput capability, ease of use, and cost-effectiveness compared to the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide focuses on a comparative analysis of prominent commercial ELISA kits, providing a structured overview of their performance based on available data.
Performance Comparison of Commercial 5-hmC Quantification Kits
The selection of an appropriate quantification kit is critical for obtaining reliable and reproducible data. Key performance indicators include sensitivity, specificity, dynamic range, and required DNA input. The following table summarizes the performance characteristics of several commercially available 5-hmC quantification ELISA kits based on manufacturer's specifications and available user feedback. It is important to note that direct head-to-head comparative studies with extensive experimental data in peer-reviewed literature are limited, and performance can vary based on sample type and experimental conditions.
| Feature | Epigentek MethylFlash™ Global DNA Hydroxymethylation (5-hmC) ELISA Easy Kit (Colorimetric) | Zymo Research Quest 5-hmC™ DNA ELISA Kit | Abcam Hydroxymethylated DNA Quantification Kit (Fluorometric) (ab117131) | RayBiotech 5-hmC ELISA Kit |
| Detection Method | Colorimetric | Colorimetric | Fluorometric | Colorimetric |
| Assay Time | ~2 hours | ~3 hours | ~3 hours 20 minutes | Not specified |
| Detection Limit | As low as 0.01% of hydroxymethylated DNA from 100 ng of input DNA[1][2] | 0.02% 5-hmC per 100 ng input DNA[3] | ≥ 10 pg/well of 5-hmC DNA | Not specified |
| Input DNA Range | 20 ng - 200 ng (100 ng recommended)[4] | 25 ng - 200 ng (100 ng recommended)[3] | 20 ng - 200 ng (100 ng recommended) | Not specified |
| Specificity | High specificity to 5-hmC with no cross-reactivity to 5-mC or unmethylated cytosine[1] | Sensitive and specific for 5-hmC | No cross-reactivity to methylcytosine and unmethylated cytosine | Not specified |
| Cross-reactivity with 5-mC | No cross-reactivity within the indicated concentration range of the sample DNA.[1] | Not explicitly stated, but claims high specificity for 5-hmC. | No cross-reactivity to methylcytosine. | Not specified |
| Reproducibility | Improved kit composition for reduced variation between replicates.[1] | Standard curve is reproducible. | Not specified | Not specified |
| Validation against LC-MS/MS | Results are closely correlated with those obtained by LC-MS.[2][4] | Results show similarity in percent 5-hmC quantified by the kit and by mass spectrometry. | Not specified | Not specified |
Note: The information in this table is primarily based on manufacturer's claims and available product documentation. Independent validation and direct comparative studies are recommended for critical applications. User feedback on some platforms has indicated variability in reproducibility for some ELISA-based kits, highlighting the importance of careful experimental execution and validation.
Experimental Protocols: A Generalized Workflow for ELISA-based 5-hmC Quantification
While specific protocols vary between manufacturers, the general workflow for an ELISA-based global 5-hmC quantification assay follows a similar principle. Below is a detailed, generalized experimental protocol based on the methodologies of the compared kits. It is crucial to always refer to the specific manual of the chosen kit for precise instructions, reagent preparation, and incubation times.
I. DNA Binding
-
DNA Denaturation (if required by the kit): Some kits, like the Zymo Research Quest 5-hmC™ DNA ELISA Kit, require the input genomic DNA to be denatured into single strands. This is typically achieved by heating the DNA sample at 98°C for 5 minutes, followed by rapid cooling on ice.
-
Coating the Microplate: The wells of the microplate are coated with a solution that facilitates the binding of DNA.
-
DNA Immobilization: The denatured or intact genomic DNA samples and standards are added to the coated wells. The plate is then incubated to allow the DNA to bind to the well surface.
II. Immunodetection
-
Blocking (if required): Some protocols include a blocking step to prevent non-specific binding of antibodies in subsequent steps.
-
Primary Antibody Incubation: A primary antibody specific to 5-hmC is added to each well. This antibody will bind to the 5-hmC present in the immobilized DNA. The plate is incubated to allow for this binding to occur.
-
Washing: The wells are washed multiple times with a wash buffer to remove any unbound primary antibody.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (commonly horseradish peroxidase - HRP) is added. This antibody binds to the primary antibody. The plate is then incubated.
-
Final Washing: The wells are washed again to remove any unbound secondary antibody.
III. Signal Detection and Quantification
-
Substrate Addition: A substrate solution for the enzyme conjugated to the secondary antibody is added to each well. The enzyme will catalyze a reaction that produces a detectable signal (colorimetric or fluorescent).
-
Signal Development: The plate is incubated to allow the color or fluorescence to develop.
-
Stopping the Reaction (for colorimetric assays): A stop solution is added to halt the enzymatic reaction.
-
Data Acquisition: The absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) is measured using a microplate reader at the specified wavelength.
-
Data Analysis: The amount of 5-hmC in the samples is quantified by comparing their signal to a standard curve generated using DNA standards with known concentrations of 5-hmC.
Experimental Workflow Diagram
The following diagram illustrates the typical experimental workflow for an ELISA-based 5-hmC quantification assay.
Caption: A generalized workflow for ELISA-based 5-hmC quantification.
Signaling Pathway and Logical Relationships
The quantification of 5-hmdCMP is a direct measure of the product of the Ten-Eleven Translocation (TET) family of enzymes acting on 5-methylcytosine (5mC). This enzymatic conversion is a key step in the active DNA demethylation pathway. The logical relationship is straightforward: the activity of TET enzymes determines the level of 5-hmC, which is the analyte being measured by these commercial kits.
Caption: The role of TET enzymes in generating 5-hmC, the target for quantification.
Conclusion
The choice of a commercial kit for 5-hmdCMP quantification should be guided by the specific requirements of the research, including the expected levels of 5-hmC in the samples, the amount of available DNA, and the desired throughput. While ELISA-based methods offer a convenient and high-throughput alternative to LC-MS/MS, it is essential for researchers to be aware of the potential for variability and to perform their own validation experiments. This guide provides a foundational comparison to assist in this selection process, emphasizing the importance of consulting detailed product specifications and, where possible, independent validation studies to ensure the generation of accurate and reliable data in the dynamic field of epigenetics.
References
Safety Operating Guide
Navigating the Disposal of 5-Hydroxymethyldeoxycytidine Monophosphate: A Procedural Guide
The proper disposal of 5-Hydroxymethyldeoxycytidine monophosphate (5-hmdCMP) is critical for ensuring laboratory safety and environmental protection. As a modified nucleotide, it requires careful handling and adherence to established protocols for chemical waste management. This guide provides essential, step-by-step procedures for the safe disposal of 5-hmdCMP, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department, as local regulations may vary. Always handle 5-hmdCMP in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber), inspected before use. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator may be necessary for spill cleanup or if ventilation is inadequate. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the routine disposal of small quantities of 5-hmdCMP typically generated during laboratory research.
-
Waste Characterization : Treat all waste containing 5-hmdCMP, including pure substance, contaminated labware (e.g., pipette tips, tubes), and solutions, as hazardous chemical waste unless confirmed otherwise by your institution's EHS.
-
Waste Segregation : Do not mix 5-hmdCMP waste with other waste streams. It should be collected in a dedicated, clearly labeled, and chemically compatible waste container.[1] Ensure the container has a secure, tight-fitting lid to prevent vapor escape.
-
Container Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when waste was first added to the container.
-
Storage in a Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA.[2][3] This area must be at or near the point of generation and inspected weekly for any signs of leakage.[2][3]
-
Arrange for Pickup : Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often up to one year for partially filled containers), contact your EHS department to schedule a hazardous waste pickup.[3][4] Do not dispose of 5-hmdCMP down the drain or in the regular trash.[4][5]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuation and Notification : Alert others in the vicinity and evacuate the immediate area. Notify your laboratory supervisor and the institutional EHS department.
-
Spill Containment and Cleanup : For small, manageable spills, and only if you are trained and properly equipped, proceed with the cleanup.
-
Wear the appropriate PPE as detailed in the table above.
-
Contain the spill using a chemical absorbent material such as vermiculite or sand. Avoid using combustible materials like paper towels for the bulk of the spill.[5]
-
Work from the outside of the spill inward to prevent spreading.
-
-
Post-Cleanup Disposal :
-
Carefully collect the absorbent material and any contaminated debris using non-sparking tools.
-
Place all contaminated materials into a designated, leak-proof container.
-
Seal the container and label it clearly as "Hazardous Waste: this compound Spill Debris."
-
Arrange for pickup with your EHS department.
-
Disposal of Recombinant or Synthetic Nucleic Acids
If the 5-hmdCMP is part of a recombinant or synthetic nucleic acid molecule, additional decontamination steps may be required by the National Institutes of Health (NIH) guidelines.[6] Such waste is often considered Regulated Medical Waste (RMW).[6]
-
Liquid Waste : Decontaminate by autoclaving or by adding fresh bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before disposal.[6]
-
Solid Waste : Items like culture dishes and other contaminated materials should be discarded directly into a waste container lined with a red bag for RMW.[6]
Always confirm the specific requirements for rDNA waste with your institution's biosafety officer or EHS department.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 5-Hydroxymethyldeoxycytidine Monophosphate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential safety protocols and logistical plans for the handling and disposal of 5-Hydroxymethyldeoxycytidine monophosphate, a crucial nucleotide analog in various research applications. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a solid powder, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE.[1][2][3]
| PPE Category | Item | Specifications and Usage Notes |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. For prolonged handling or when there is a risk of splash, consider double-gloving. Always inspect gloves for tears or punctures before use and remove them immediately if contaminated.[1][3] |
| Eye and Face Protection | Safety Glasses/Goggles | Wear safety glasses with side shields at a minimum.[1][3] If there is a potential for splashing, chemical safety goggles are required. For significant splash risks, a face shield should be worn in addition to goggles.[1][2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from potential contamination.[1] Ensure the coat is fully buttoned. |
| Respiratory Protection | Not generally required | Under normal handling conditions with adequate ventilation, respiratory protection is not typically necessary.[4][5] If significant dust is generated, a NIOSH-approved respirator may be required. |
| Foot Protection | Closed-toe Shoes | Always wear closed-toe shoes in the laboratory to protect against spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure for handling this compound will minimize the risk of contamination and exposure.
1. Preparation and Engineering Controls:
-
Ensure a clean and organized workspace.
-
Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder.
-
Have all necessary equipment and reagents readily accessible.
2. Weighing and Aliquoting:
-
When weighing the solid compound, do so in a designated area, preferably within a fume hood or on a balance with a draft shield to prevent the powder from becoming airborne.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
3. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
If the solution requires heating, use a water bath or a heating block with appropriate temperature control.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4]
-
Refrigeration is often recommended for long-term stability.[4][5]
-
Keep it away from strong oxidizing agents.[4]
The following diagram illustrates the standard workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a designated, labeled hazardous waste container.[6]
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
2. Decontamination:
-
Spills should be cleaned up promptly. For small spills of the solid, carefully sweep up the material and place it in the hazardous waste container.[4][5] Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate the affected surfaces with an appropriate cleaning agent.
3. Final Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.
The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. med.nyu.edu [med.nyu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
